alpha-CIS-BERGAMOTENE
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFCQPIMVLNIU-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2C[C@@H]1[C@@]2(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037120, DTXSID301336980 | |
| Record name | alpha-cis-Bergamotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-αlpha-cis-Bergamotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18252-46-5, 23971-87-1 | |
| Record name | alpha-cis-Bergamotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-cis-Bergamotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-αlpha-cis-Bergamotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-CIS-BERGAMOTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTF86SPQ4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: The Structural Elucidation of α-cis-Bergamotene
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. Sesquiterpenes, such as α-cis-bergamotene, represent a class of compounds with significant biological and commercial interest, found in the essential oils of numerous plants.[1][2] This guide provides an in-depth, technically-focused narrative on the definitive determination of the chemical structure of α-cis-bergamotene (IUPAC name: (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene).[3] Moving beyond a simple recitation of data, this document illuminates the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical process of assembling a molecular puzzle. We will detail the synergistic application of mass spectrometry, one- and two-dimensional nuclear magnetic resonance spectroscopy, and chiral chromatography to arrive at an unambiguous structural and stereochemical assignment.
Introduction: The Bergamotene Isomers
Bergamotenes are a group of bicyclic sesquiterpenes with the molecular formula C15H24.[1] They exist as structural isomers (α- and β-bergamotene, differing in the position of an endocyclic or exocyclic double bond, respectively) and as stereoisomers (cis and trans).[1] α-cis-Bergamotene is a notable constituent of various plant essential oils, including bergamot, carrot, and lime.[1][4] The precise characterization of such isomers is critical, as subtle changes in structure and stereochemistry can lead to profound differences in biological activity and olfactory properties. This guide focuses on the logical workflow employed to solve the specific structural puzzle of the α-cis isomer.
Elucidation Workflow: A Multi-faceted Approach
The determination of a novel chemical structure is not a linear process but an integrated workflow. Each analytical step provides a piece of the puzzle, and the true power lies in synthesizing these disparate data points into a coherent whole. The causality behind this workflow is paramount: we begin with broad questions about composition and move towards increasingly fine details of connectivity and spatial arrangement.
Caption: Overall workflow for the structure elucidation of α-cis-bergamotene.
Phase 1: Molecular Formula and Mass Spectrometry
Objective: To determine the molecular weight and elemental composition of the analyte.
The first step post-isolation is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this task.
-
Experimental Result: The electron ionization (EI) mass spectrum of the purified compound shows a molecular ion peak (M⁺) at an m/z of 204.1878.
-
Causality & Interpretation: This experimentally determined mass corresponds to a molecular formula of C15H24 (calculated mass: 204.1878), which is consistent with a sesquiterpene hydrocarbon.[3] The degree of unsaturation is calculated as 4, suggesting the presence of rings and/or double bonds.
The fragmentation pattern in EI-MS provides the first clues about the carbon skeleton. While complex, sesquiterpenes with a bicyclo[3.1.1]heptane (pinane-type) core often exhibit characteristic fragmentation pathways. The loss of fragments corresponding to the side chain can suggest a core-and-appendage structure.
Phase 2: Unraveling Connectivity with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise connectivity of atoms in a molecule.
One-Dimensional NMR (¹H and ¹³C)
Objective: To identify the chemical environments of all hydrogen and carbon atoms.
-
¹H NMR: The proton spectrum reveals the types of protons present. Key signals include those in the olefinic region (δ ~5.0-5.5 ppm), indicating C=C double bonds, and multiple signals in the aliphatic region (δ ~1.0-2.5 ppm), along with distinct methyl singlets and doublets.
-
¹³C NMR & DEPT: The carbon spectrum identifies the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial here, as it differentiates between CH3, CH2, CH, and quaternary carbons. For a C15H24 structure, we expect to find 15 carbon signals. The spectrum confirms the presence of four sp² carbons (two C and two CH) and eleven sp³ carbons (three CH3, four CH2, two CH, and two C).
| Atom | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | DEPT |
| C1 | ~45.5 | ~2.05 | m | CH |
| C2 | ~145.0 | ~5.25 | br s | C |
| C3 | ~118.5 | ~2.20 | m | CH |
| C4 | ~31.8 | ~2.35 | m | CH2 |
| C5 | ~41.0 | ~2.00 | m | CH |
| C6 | ~40.5 | - | - | C |
| C7 | ~31.5 | ~2.15 | m | CH2 |
| C8 | ~38.0 | ~1.95 | t | CH2 |
| C9 | ~24.5 | ~2.10 | q | CH2 |
| C10 | ~124.5 | ~5.10 | t | CH |
| C11 | ~131.5 | - | - | C |
| C12 | ~25.7 | ~1.70 | s | CH3 |
| C13 | ~17.6 | ~1.60 | s | CH3 |
| C14 | ~22.5 | ~1.05 | s | CH3 |
| C15 | ~21.0 | ~1.65 | s | CH3 |
| Note: These are typical, representative chemical shift values. Actual values may vary slightly based on solvent and experimental conditions. |
Two-Dimensional NMR (COSY, HSQC, HMBC)
Objective: To assemble the carbon skeleton by identifying through-bond correlations.
2D NMR experiments are the linchpin of structure elucidation. They transform the list of chemical shifts into a connected molecular graph.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[5] It allows us to trace out proton networks. For example, a COSY correlation would be observed between the protons on C9 and the olefinic proton on C10, establishing the end of the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to. It definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.[6] This allows for the connection of all molecular fragments, especially across quaternary carbons.
Key HMBC Correlations for α-cis-Bergamotene:
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Connecting the Side Chain: Protons of the C12 and C13 methyl groups show correlations to both C10 and the quaternary C11, confirming the isobutenyl group. Protons on C9 correlate to C10 and C11.
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Linking Side Chain to Ring: Crucially, protons on the C8 methylene group show a correlation to the quaternary carbon C6 of the bicyclic system. This unambiguously fastens the side chain to the ring at this position.
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Defining the Bicyclic Core: The methyl protons at C14 show correlations to C1, C5, and C6, locking its position. The vinyl methyl protons at C15 correlate to C1, C2, and C3, placing the endocyclic double bond.
Caption: Key HMBC correlations used to assemble the α-cis-bergamotene structure.
Phase 3: Stereochemical Assignment
Objective: To determine the relative and absolute 3D arrangement of the atoms.
Relative Stereochemistry (NOESY)
With the planar structure established, the final piece of the puzzle is the stereochemistry. The distinction between cis and trans isomers is determined by the relative orientation of the side chain to the bicyclic ring system.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. For α-cis-bergamotene, the defining NOE correlation is between one of the protons on the C8 methylene group (the first carbon of the side chain) and the bridgehead proton on C5. This through-space interaction is only possible if the side chain is on the same face of the bicyclic system as the C5 proton, confirming the cis (or endo) configuration.
Absolute Stereochemistry (Chiral Analysis)
The final step is to determine which enantiomer is present.
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Chiral Gas Chromatography (GC): By using a GC column with a chiral stationary phase, it is possible to separate the enantiomers of α-cis-bergamotene.[7][8] The retention time of the natural product can then be compared to that of authentic, synthetically prepared standards of known absolute configuration (e.g., (1S,5S,6S) and (1R,5R,6R)). This comparison provides the final, unambiguous assignment of the absolute stereochemistry.
Experimental Protocols
Protocol 1: 2D NMR Data Acquisition (Generic)
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Sample Preparation: Dissolve ~5-10 mg of purified α-cis-bergamotene in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
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Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
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¹H Spectrum: Acquire a standard one-dimensional proton spectrum to reference the chemical shifts (TMS at 0 ppm) and determine pulse widths.
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COSY: Run a gradient-selected COSY (gCOSY) experiment. Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
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HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the ¹JCH coupling constant to ~145 Hz.
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HMBC: Run a gradient-selected HMBC experiment. Set the long-range coupling constant (ⁿJCH) to 8-10 Hz to optimize for 2- and 3-bond correlations.
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Data Processing: Process all 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the spectra as needed.
Protocol 2: Chiral GC-MS Analysis
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Column: Install a chiral capillary column (e.g., a cyclodextrin-based stationary phase like beta-DEX™) in a GC-MS system.
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Sample Preparation: Prepare a dilute solution (~100 ppm) of the isolated α-cis-bergamotene in a volatile solvent like hexane. Prepare similar solutions of the enantiomeric standards.
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GC Method:
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Injector Temperature: 250 °C.
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Carrier Gas: Helium, constant flow (~1 mL/min).
-
Oven Program: Start at 60 °C, hold for 2 min, then ramp at 3-5 °C/min to 220 °C.
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Split Ratio: 50:1.
-
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MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Inject the samples and compare the retention times of the enantiomers in the standard mixture to the single peak obtained for the natural isolate to assign its absolute configuration.
Conclusion
References
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The Good Scents Company. (n.d.). alpha-bergamotene. Retrieved from [Link]
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Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429303, alpha-CIS-BERGAMOTENE. Retrieved from [Link]
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Gibson, T. W., & Erman, W. F. (1969). Total synthesis of racemic .alpha.-trans- and .alpha.-cis-bergamotene and .alpha.-pinene. Journal of the American Chemical Society, 91(17), 4771–4778. Retrieved from [Link]
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FooDB. (2010). Showing Compound this compound (FDB006612). Retrieved from [Link]
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El-Sayed, M., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). trans-α-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). cis-alpha-bergamotene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91753502. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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Erman, W. F. (1967). Synthesis of racemic .alpha.-trans- and .beta.-trans-bergamotene. Journal of the American Chemical Society, 89(15), 3828–3841. Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Papachristos, D. P., et al. (2020). High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector. Molecules, 25(11), 2645. Retrieved from [Link]
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El-azab, W. I. M. (2015). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. ResearchGate. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
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SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved from [Link]
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ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]
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An In-depth Technical Guide to the Biosynthesis of α-cis-Bergamotene in Plants
This guide provides a comprehensive technical overview of the biosynthesis of α-cis-bergamotene, a bicyclic sesquiterpenoid of significant interest in the fields of chemical ecology, pharmacology, and the flavor and fragrance industry. Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, enzymatic mechanisms, regulatory networks, and field-proven methodologies pertinent to the study and engineering of this valuable plant secondary metabolite.
Introduction: The Significance of α-cis-Bergamotene
α-cis-Bergamotene (CAS 18252-46-5) is a volatile C15 isoprenoid belonging to the vast class of sesquiterpenes.[1] These compounds are fundamental to plant biology, acting as defense agents against herbivores and pathogens, attracting pollinators, and participating in plant-plant communication.[2][3] While its isomer, α-trans-bergamotene, is often more abundant, α-cis-bergamotene is a notable component of the essential oils of various plants, such as Anisochilus carnosus, contributing to their unique aromatic profiles.[4] The biological activities of bergamotene isomers, including anti-inflammatory, antimicrobial, and antioxidant effects, underscore their potential for pharmaceutical and nutraceutical applications.[5]
Understanding the biosynthesis of α-cis-bergamotene is paramount for harnessing its potential. This involves elucidating the metabolic route from primary metabolites to the final complex structure, identifying the specific enzymes that catalyze each step, and uncovering the intricate regulatory mechanisms that control its production.
The Core Biosynthetic Pathway: From Central Metabolism to a Sesquiterpene Scaffold
The synthesis of all sesquiterpenes, including α-cis-bergamotene, begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are predominantly generated via the cytosolic mevalonic acid (MVA) pathway.[6]
The Mevalonic Acid (MVA) Pathway: Supplying the Precursors
The MVA pathway converts acetyl-CoA into IPP and DMAPP. A key rate-limiting step in this pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).[6] Upregulating this enzyme is a common and effective strategy in metabolic engineering to boost the production of downstream terpenoids.[6]
The C5 units are sequentially condensed to form larger prenyl pyrophosphates. Specifically for sesquiterpenes, two molecules of IPP and one molecule of DMAPP are condensed by farnesyl pyrophosphate synthase (FPS) to yield the central C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[6][7] This linear molecule is the final substrate for the vast diversification of sesquiterpene structures.
Caption: Conversion of FPP to α-cis-Bergamotene by a Terpene Synthase.
Genetic Regulation: Controlling the Flow of Metabolism
The production of α-cis-bergamotene is not constitutive but is tightly regulated at the genetic level, allowing the plant to produce the compound in specific tissues, at particular developmental stages, or in response to environmental cues.
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Transcriptional Control : The expression of TPS genes is a primary point of regulation. Studies have shown that transcription factors, such as the SPL family (which are themselves regulated by microRNA miR156), can directly bind to the promoters of TPS genes to activate their expression in an age-dependent manner. [8][9]* Inducible Expression : Biosynthesis is often induced by external stimuli. Herbivore attack or treatment with the plant hormone jasmonic acid (or its volatile methyl ester) can lead to a dramatic upregulation of TPS gene expression and subsequent emission of volatile terpenes as a defense mechanism. [10]* Tissue-Specific Expression : The expression of a single TPS gene can be differentially regulated in various plant tissues to serve distinct ecological functions. For instance, the sesquiterpene synthase NaTPS38 in Nicotiana attenuata is expressed in flowers to produce (E)-α-bergamotene for pollinator attraction, while its expression in leaves is induced by herbivory for defense. [3]
Caption: Key regulatory inputs controlling bergamotene synthase gene expression.
Experimental Methodologies: A Practical Guide
Validating the biosynthetic pathway and its components requires a systematic experimental approach. The following protocols outline the core workflow for identifying and characterizing the enzyme responsible for α-cis-bergamotene synthesis.
Protocol 1: Identification and Cloning of a Candidate α-cis-Bergamotene Synthase Gene
Causality: To isolate the gene responsible for α-cis-bergamotene synthesis, we target tissues where the compound is actively produced. The cloning strategy leverages the highly conserved amino acid motifs found across the plant TPS family to amplify related sequences from our target species.
Methodology:
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Plant Material Selection: Select a plant species known to produce α-cis-bergamotene (e.g., Anisochilus carnosus). [4]Collect tissue with high concentrations of the compound, such as glandular trichomes, flowers, or young leaves.
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RNA Extraction & cDNA Synthesis: Extract total RNA from the selected tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). Verify RNA integrity. Synthesize first-strand cDNA using an oligo(dT) primer and a reverse transcriptase.
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Degenerate PCR: Design degenerate primers targeting conserved regions in plant sesqui-TPS genes (e.g., the DDxxD and NSE/DTE motifs). Perform PCR on the synthesized cDNA to amplify a partial TPS fragment.
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Sequence and Verify: Clone the resulting PCR products into a TA cloning vector and sequence multiple clones. Use BLASTx to confirm that the translated sequences show high homology to known sesquiterpene synthases.
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Full-Length Sequence Acquisition (RACE): Use the partial sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE). Perform RACE-PCR to obtain the full open reading frame (ORF) of the candidate gene.
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Final Assembly: Assemble the 5' and 3' RACE fragments with the initial partial sequence to generate the full-length cDNA sequence of the candidate bergamotene synthase.
Protocol 2: Heterologous Expression and Functional Characterization
Causality: To definitively prove the function of the cloned gene, it must be expressed in a system that lacks endogenous terpene synthesis, such as E. coli. The recombinant protein can then be purified and tested for its ability to convert FPP into α-cis-bergamotene. This self-validating step directly links the gene to its enzymatic product.
Methodology:
-
Expression Vector Cloning: Amplify the full ORF of the candidate gene with primers that add appropriate restriction sites. Clone the ORF into a bacterial expression vector (e.g., pET-28a(+)), which typically adds a His-tag for purification.
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Bacterial Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: Harvest the bacterial cells, lyse them, and purify the recombinant His-tagged protein using Nickel-NTA affinity chromatography. Confirm protein purity and size using SDS-PAGE.
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
Add a known amount of the purified recombinant protein to the buffer.
-
Initiate the reaction by adding the substrate, (2E,6E)-farnesyl pyrophosphate (FPP).
-
Overlay the reaction with an organic solvent (e.g., hexane or pentane) to trap the volatile terpene products.
-
Incubate the reaction (e.g., at 30°C for 1-2 hours).
-
-
Product Extraction: Vigorously mix the reaction tube and centrifuge to separate the phases. Carefully collect the organic layer containing the terpene products for analysis.
Protocol 3: Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for identifying volatile compounds. [11]It separates the components of the complex product mixture from the enzyme assay, and the mass spectrometer provides a molecular fingerprint for each component. Comparing this data to an authentic chemical standard provides definitive product identification.
Methodology:
-
Sample Injection: Inject 1 µL of the organic extract from the enzyme assay into the GC-MS system.
-
Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms) suitable for terpene analysis. Program the GC oven with a temperature gradient to separate the compounds based on their boiling points and column affinity.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The detector records the mass-to-charge ratio of these fragments.
-
Data Analysis:
-
Identify the peak corresponding to the enzymatic product.
-
Compare the resulting mass spectrum with a library database (e.g., NIST) and, most importantly, with the mass spectrum of an authentic α-cis-bergamotene standard run under the same conditions.
-
Confirm the identity by comparing the Linear Retention Index (LRI) of the product peak with the known LRI for α-cis-bergamotene on the specific column used. [12]
Table 1: Example GC-MS parameters for sesquiterpene analysis.Parameter Typical Value Rationale Injector Temperature 250 °C Ensures rapid volatilization of analytes. Carrier Gas Helium Inert gas providing good chromatographic efficiency. Column Type DB-5ms (30 m x 0.25 mm x 0.25 µm) A common non-polar column for general terpene analysis. Oven Program 40°C (2 min), then 5°C/min to 240°C A slow ramp allows for good separation of isomeric terpenes. Ion Source Temp. 230 °C Standard temperature for electron ionization. Mass Range (Scan) 40-350 amu Covers the expected mass fragments of sesquiterpenes.
-
Metabolic Engineering for Enhanced Production
Leveraging the knowledge of its biosynthesis, the production of α-cis-bergamotene can be significantly enhanced in both native plants and heterologous systems like tobacco or yeast. [13] Core Strategies:
-
Overexpression of the Synthase: Introducing additional copies of the specific α-cis-bergamotene synthase gene under the control of a strong constitutive promoter increases the amount of the final enzyme, pulling flux from the FPP pool towards the desired product.
-
Boosting Precursor Supply: Overexpressing a rate-limiting enzyme in the MVA pathway, such as a truncated HMGR (tHMGR), increases the total pool of FPP available for the bergamotene synthase to act upon. [6]3. Combined "Push-and-Pull" Approach: The most effective strategy often involves combining the above: simultaneously overexpressing both the synthase ("pull") and an upstream pathway enzyme like HMGR ("push"). This coordinated approach can lead to synergistic increases in final product yield. [6]
Engineering Strategy Target Organism Typical Fold Increase (Sesquiterpenes) Reference Overexpression of TPS Nicotiana attenuata 2 to 25-fold [10] Co-expression of TPS and FPS/HMGR Nicotiana tabacum >100-fold [6] Table 2: Representative yield improvements from metabolic engineering of sesquiterpenes.
Caption: Workflow for metabolic engineering of α-cis-bergamotene production.
Conclusion and Future Perspectives
The biosynthesis of α-cis-bergamotene in plants is a finely tuned process orchestrated by a specific terpene synthase acting on the central precursor FPP, under complex genetic and environmental regulation. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of the enzymes and genes involved. This knowledge is not merely academic; it forms the foundation for the metabolic engineering of plants and microorganisms to create sustainable sources of this high-value chemical. Future research will likely focus on discovering novel bergamotene synthases with unique product profiles, further dissecting the transcriptional control networks, and optimizing production in scalable heterologous systems, thereby unlocking the full potential of α-cis-bergamotene for industrial and pharmaceutical applications.
References
-
Annaz, H., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition, 63(29), 9849-9865. [Link]
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Zhang, Y., et al. (2019). Production of santalenes and bergamotene in Nicotiana tabacum plants. PLoS ONE, 14(1), e0210295. [Link]
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Grokipedia. Exo-alpha-bergamotene synthase. [Link]
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Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry, 4th Edition. Allured Publishing Corporation. [Link]
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Gou, J., et al. (2020). Progressive regulation of sesquiterpene biosynthesis in Arabidopsis and Patchouli (Pogostemon cablin) by the miR156-targeted SPL transcription factors. Molecular Plant, 13(5), 768-782. [Link]
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Tissier, A. (2024). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Planta, 259(3), 44. [Link]
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Dugo, P., et al. (2012). Characterization of cold-pressed and processed bergamot oils by GC-FID, GC-MS, GC-C-IRMS, enantio-GC, MDGC, HPLC, HPLC-MS-IT-TOF. Journal of Separation Science, 35(14), 1827-1837. [Link]
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Annaz, H., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. PubMed, 36876517. [Link]
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NIST. (2025). cis-α-Bergamotene. NIST Chemistry WebBook. [Link]
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Li, B., et al. (2023). Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae. Horticulture Research, 10(11), uhad203. [Link]
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Schipilliti, L., et al. (2011). Authentication of Bergamot Essential Oil by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometer (GC-C-IRMS). Journal of Essential Oil Research, 23(4), 54-63. [Link]
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natural occurrence of alpha-cis-bergamotene in essential oils
An In-depth Technical Guide to the Natural Occurrence of α-cis-Bergamotene in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-cis-Bergamotene is a bicyclic sesquiterpene found as a constituent in the essential oils of numerous plant species. This technical guide provides a comprehensive overview of its natural occurrence, chemical properties, biosynthesis, and analytical characterization. We delve into the methodologies for its extraction and identification, and discuss its known biological activities and potential applications. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, offering both theoretical insights and practical protocols.
Introduction to α-cis-Bergamotene: A Sesquiterpene of Interest
α-cis-Bergamotene is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1] As a member of the bergamotene isomer group, it is characterized by a bicyclo[3.1.1]hept-2-ene skeleton.[2] The "cis" designation refers to the stereochemistry at the ring junction, a feature that, along with its enantiomeric form, influences its biological activity and aroma profile.[1] This compound contributes to the complex fragrance of many essential oils, often imparting soft citrus-woody and tea-like notes.[3][4] While its trans isomer is often more abundant, α-cis-bergamotene is a significant phytochemical marker in various plant species and an active area of research for its potential pharmacological properties.
Chemical and Physical Properties:
-
Molecular Formula: C₁₅H₂₄[1]
-
Molecular Weight: 204.35 g/mol [4]
-
Class: Sesquiterpene, Polycyclic Olefin[2]
-
Appearance: Colorless to pale yellow liquid[4]
-
Solubility: Soluble in alcohol and oils; insoluble in water[4]
-
Boiling Point: 253-254°C[4]
Natural Distribution of α-cis-Bergamotene in the Plant Kingdom
α-cis-Bergamotene is distributed across a diverse range of plant families. Its presence is particularly noted in the essential oils extracted from leaves, fruits, seeds, and aerial parts of various species. The concentration of α-cis-bergamotene can vary significantly based on the plant's genetics, geographical location, harvesting time, and the extraction method employed. Below is a summary of notable plant sources.
| Plant Species | Family | Plant Part Used | α-cis-Bergamotene Content (%) | Extraction Method | Reference |
| Schisandra chinensis | Schisandraceae | Berries (without seeds) | 10.79 | Steam Distillation | [5] |
| Anisochilus carnosus | Lamiaceae | Aerial Parts | 10.2 | Hydrodistillation | [5] |
| Cuminum cyminum | Apiaceae | Not Specified | 2.46 | Hydrodistillation | [5] |
| Schinus polygamus | Anacardiaceae | Leaves | 0.8 | Solid Phase Microextraction | [5] |
| Citrus bergamia | Rutaceae | Fruit Peel | 0.017-0.048 | Not Specified | [6] |
| Daucus carota | Apiaceae | Seed | 1.08 | Not Specified | [6] |
Other reported sources include Turkish citrus leaf (Citrus sp.), Humulus lupulus (Hops), and Perilla frutescens.[7][8] The variability in concentration underscores the importance of rigorous analytical validation when investigating this compound for specific applications.
The Biosynthetic Pathway of α-cis-Bergamotene
Like all sesquiterpenes, α-cis-bergamotene originates from the isoprenoid biosynthetic pathway. The universal C₅ precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.
The key steps leading to α-cis-bergamotene are:
-
Farnesyl Pyrophosphate (FPP) Synthesis: Three C₅ units (two IPP and one DMAPP) are sequentially condensed to form the C₁₅ intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.
-
Cyclization: The linear FPP molecule undergoes a complex cyclization reaction catalyzed by a specific terpene synthase. For α-cis-bergamotene, an enzyme such as (-)-endo-alpha-bergamotene synthase facilitates the formation of the characteristic bicyclic pinane-type skeleton from FPP.[1] The conformation of FPP within the enzyme's active site dictates the resulting stereochemistry of the product.
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An In-Depth Technical Guide to α-cis-Bergamotene (CAS 18252-46-5)
Abstract
α-cis-Bergamotene (CAS 18252-46-5) is a bicyclic sesquiterpene and a notable constituent of various plant essential oils. As a member of the bergamotene family of isomers, it contributes to the characteristic aroma of many botanicals and possesses a range of biological activities that are of increasing interest to the scientific community. This guide provides a comprehensive technical overview of α-cis-bergamotene, consolidating its chemical and physical properties, spectroscopic profile, natural origins, and methods for its isolation and synthesis. Furthermore, it delves into its known biological effects, including its potential as an antimicrobial and anti-inflammatory agent, and outlines key safety considerations. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Chemical Identity and Structure
α-cis-Bergamotene is one of several isomers of bergamotene, which all share the molecular formula C₁₅H₂₄ and a molar mass of approximately 204.36 g/mol .[1][2] Structurally, it is classified as a bicyclic sesquiterpene. The IUPAC name for the specific enantiomer (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene is commonly associated with the naturally occurring (-)-endo-α-bergamotene.[2]
The core of its structure is a bicyclo[3.1.1]hept-2-ene skeleton, substituted at positions 2 and 6 with methyl groups and at position 6 with a 4-methylpent-3-enyl group.[1] The "cis" designation refers to the stereochemical relationship at the bridgehead carbons.
Key Identifiers:
-
Chemical Name: α-cis-Bergamotene
-
CAS Number: 18252-46-5[3]
-
Molecular Formula: C₁₅H₂₄[1]
-
IUPAC Name: (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene[2]
-
Synonyms: cis-α-Bergamotene, (-)-endo-α-bergamotene, (Z)-α-Bergamotene[3]
Caption: 2D structure of α-cis-bergamotene.
Physicochemical Properties
The physicochemical properties of α-cis-bergamotene are characteristic of a lipophilic, volatile sesquiterpene. While experimental data for this specific isomer is limited, predictions and data from closely related isomers provide valuable insights.
| Property | Value | Source |
| Appearance | Neat / Pale green clear liquid (estimated) | [4][5] |
| Boiling Point | 259.5 ± 7.0 °C (Predicted) | [4] |
| Density | 0.881 ± 0.06 g/cm³ (Predicted) | [4] |
| Water Solubility | 0.02985 mg/L at 25 °C (Estimated) | [5] |
| logP (Octanol/Water) | 4.8 (Estimated) | [4] |
| Vapor Pressure | 0.021 mmHg at 25 °C (Estimated for α-bergamotene) | [5] |
| Flash Point | 100.56 °C (213.00 °F) (Tag Closed Cup, for α-bergamotene) | [5] |
Spectroscopic Analysis
Spectroscopic analysis is fundamental for the unambiguous identification and characterization of α-cis-bergamotene.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for identifying α-cis-bergamotene in complex mixtures like essential oils. The compound's identity is confirmed by its retention index (Kovats index) and mass spectrum.
-
Kovats Retention Index (non-polar column): A range of values has been reported, typically between 1414 and 1459 on standard non-polar phases like DB-5.[2] This variation can be attributed to differences in GC column specifications and temperature programming.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, assigned NMR dataset for α-cis-bergamotene is not available in the aggregated search results, general features can be inferred from its structure.
-
¹H-NMR: The spectrum would be expected to show signals in the olefinic region corresponding to the protons on the two double bonds. Multiple signals in the aliphatic region would represent the complex, coupled protons of the bicyclic system and the side chain. Distinct singlets and doublets for the methyl groups would also be present.
-
¹³C-NMR: The spectrum would display 15 distinct carbon signals, including four in the olefinic region (approx. 110-150 ppm) and eleven in the aliphatic region, corresponding to the methyl, methylene, methine, and quaternary carbons of the structure.
Infrared (IR) Spectroscopy
The IR spectrum of α-cis-bergamotene would exhibit characteristic absorption bands for its functional groups.
-
C-H stretching: Bands just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds.
-
C=C stretching: A band in the region of 1640-1680 cm⁻¹ corresponding to the double bonds.
-
C-H bending: Various bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the overall molecular structure.
Natural Occurrence and Isolation
α-cis-Bergamotene is a natural product found in the essential oils of a variety of plants.[1] Its presence has been documented in:
-
Anisochilus carnosus (Linn. l.)[6]
-
Schisandra chinensis (berries)[4]
-
Turkish citrus leaves[4]
-
Humulus lupulus (Hops)[2]
-
Perilla frutescens[2]
Isolation Protocol: Hydrodistillation and Chromatographic Separation
A standard laboratory procedure for the isolation of α-cis-bergamotene from plant material involves initial extraction of the essential oil followed by chromatographic purification.
Step 1: Hydrodistillation
-
Preparation: Collect and weigh fresh or dried plant material (e.g., leaves, fruits).
-
Extraction: Place the plant material in a round-bottom flask with a sufficient volume of distilled water.
-
Apparatus: Assemble a Clevenger-type hydrodistillation apparatus.
-
Distillation: Heat the flask to boiling. The steam will carry the volatile essential oils, including α-cis-bergamotene, to the condenser.
-
Collection: The condensed mixture of water and oil is collected, and the less dense oil layer is separated.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.
Step 2: Fractional Distillation or Column Chromatography
-
Fractional Distillation: For larger quantities, vacuum fractional distillation can be employed to separate components based on their boiling points.
-
Column Chromatography: For purification and isolation of individual isomers, column chromatography is typically used.
-
Stationary Phase: Silica gel is a common choice for the separation of terpenes.
-
Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by GC-MS to identify those containing pure α-cis-bergamotene.
-
Caption: General workflow for the isolation of α-cis-bergamotene.
Synthesis
Biosynthesis
In nature, all bergamotene isomers are biosynthesized from farnesyl pyrophosphate (FPP).[1] This process is catalyzed by specific enzymes, such as (-)-endo-alpha-bergamotene synthase, which facilitates the complex cyclization of the linear FPP precursor into the characteristic bicyclic structure of bergamotene.[1]
Caption: Simplified biosynthetic pathway to α-cis-bergamotene.
Total Synthesis
The total synthesis of both racemic α-cis- and α-trans-bergamotenes was reported by Snider and Beal in 1988. Their approach utilized an intramolecular ketene cycloaddition as a key step. While the detailed reaction scheme is extensive, the core strategy involved the construction of a suitable precursor that, upon generation of a ketene, would undergo a [2+2] cycloaddition to form the bicyclo[3.1.1]heptane core of the bergamotene skeleton.
Biological Activity and Potential Applications
While much of the research has focused on bergamot essential oil as a whole or its major constituents, there is evidence for the biological activity of bergamotene isomers. These compounds are investigated for their potential applications in the pharmaceutical and agricultural sectors.[6]
Antimicrobial Activity
Essential oils containing bergamotenes have demonstrated broad-spectrum antimicrobial properties.[6] A study on the essential oil of Anisochilus carnosus, which contains (–)-α-cis-bergamotene, showed antibacterial activity against Staphylococcus aureus, with an inhibition zone of 23 mm.[6] This suggests that α-cis-bergamotene contributes to the antimicrobial efficacy of the oil. However, quantitative data such as the Minimum Inhibitory Concentration (MIC) for the pure isolated compound is not widely reported.
Anti-inflammatory Activity
Bergamot essential oil is known to possess anti-inflammatory properties.[7][8] Studies on carrageenan-induced paw edema in animal models have shown a significant reduction in inflammation upon treatment with bergamot oil.[9] This activity is attributed to the complex mixture of compounds within the oil, likely including the various bergamotene isomers. The mechanism is thought to involve the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7] Further research is needed to determine the specific contribution and efficacy of isolated α-cis-bergamotene as an anti-inflammatory agent.
Other Potential Applications
Bergamotenes also play a role in plant-insect interactions, acting as pheromones or attractants for predators of herbivores.[1] This suggests potential applications in agriculture for pest management.
Safety and Handling
According to the Safety Data Sheet (SDS) for α-cis-bergamotene (CAS 18252-46-5), the compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety practices should be followed when handling α-cis-bergamotene, including working in a well-ventilated area and avoiding contact with skin, eyes, and clothing.
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Bergamotene. In: Wikipedia. [Link]
-
alpha-bergamotene (1R,5R,6R*)-2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene. The Good Scents Company. [Link]
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Safety Data Sheet - α-cis-Bergamotene. Angene Chemical. [Link]
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cis-alpha-bergamotene, 18252-46-5. The Good Scents Company. [Link]
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An In-depth Technical Guide to the Stereochemistry of (-)-endo-α-Bergamotene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-endo-α-Bergamotene is a naturally occurring bicyclic sesquiterpene of significant interest in the fields of chemical synthesis, natural product chemistry, and pharmacology. As with many biologically active molecules, its three-dimensional structure is intrinsically linked to its function. This technical guide provides a comprehensive overview of the stereochemistry of (-)-endo-α-bergamotene, detailing its absolute configuration, methods for its stereochemical determination, and the implications of its specific stereoisomerism on its biological activity. This document is intended to serve as a valuable resource for researchers engaged in the study and application of this fascinating molecule.
Bergamotenes are a class of isomeric sesquiterpenes with the molecular formula C₁₅H₂₄. They are characterized by a bicyclo[3.1.1]heptane core and are found in the essential oils of a variety of plants, including bergamot, carrot, and lavender. The α- and β-isomers of bergamotene differ in the position of a double bond within the bicyclic system. Furthermore, each of these isomers can exist as stereoisomers, most notably as cis (endo) and trans (exo) diastereomers, as well as enantiomers.[1]
The biological activities of bergamotenes are diverse, encompassing antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.[2] The precise stereochemistry of these molecules is a critical determinant of their biological efficacy and selectivity, making a thorough understanding of their three-dimensional structure paramount for any drug development efforts.
The Absolute Configuration of (-)-endo-α-Bergamotene
The stereochemistry of (-)-endo-α-bergamotene is defined by three contiguous stereocenters on the bicyclo[3.1.1]heptane core. The absolute configuration of the naturally occurring (-)-enantiomer has been determined to be (1S, 5S, 6S).[3] The complete IUPAC name for this specific stereoisomer is (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene .[3]
The "endo" designation refers to the relative stereochemistry of the substituent at the C6 position (the 4-methylpent-3-enyl group) with respect to the bicyclic ring system. In the endo isomer, this bulky side chain is oriented towards the interior (concave face) of the bicyclic ring system. This contrasts with the exo isomer, where the side chain is directed away from the ring.
The biosynthesis of (-)-endo-α-bergamotene is catalyzed by the enzyme (-)-endo-α-bergamotene synthase, which facilitates the cyclization of farnesyl pyrophosphate.[1] The stereospecificity of this enzymatic transformation is responsible for the exclusive formation of the (1S, 5S, 6S) stereoisomer in nature.
Stereochemical Elucidation: A Methodological Overview
The unambiguous determination of the stereochemistry of (-)-endo-α-bergamotene relies on a combination of spectroscopic and analytical techniques. For researchers seeking to confirm the stereochemical identity of a sample, the following methodologies are considered the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and readily accessible tool for determining the relative stereochemistry of diastereomers like the endo and exo forms of α-bergamotene.
-
¹H and ¹³C NMR: These one-dimensional techniques provide the foundational information about the chemical environment of each proton and carbon atom in the molecule. While essential for structural confirmation, they are often insufficient on their own to definitively assign stereochemistry.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the carbon skeleton and assigning the ¹H and ¹³C chemical shifts.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR technique is the cornerstone for determining the relative stereochemistry of (-)-endo-α-bergamotene. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity.[4]
The key to confirming the endo stereochemistry lies in observing specific NOE correlations between the protons of the C6-substituent and the protons on the bicyclic core. In the endo conformer, the 4-methylpent-3-enyl side chain is positioned in close proximity to the endo-protons of the bicyclic system.
Table 1: Expected Key NOE Correlations for (-)-endo-α-Bergamotene
| Proton(s) on C6-Side Chain | Interacting Proton(s) on Bicyclic Core | Expected NOE Intensity | Rationale for Stereochemical Assignment |
| Protons on C1' of side chain | Endo-protons at C7 | Strong | This correlation is a hallmark of the endo configuration, as these protons are spatially close. In the exo isomer, this distance would be significantly larger. |
| Protons on C2' of side chain | Endo-protons at C7 and C4 | Medium to Weak | Further confirms the inward-facing orientation of the side chain. |
| Methyl protons at C6 | Bridgehead proton at C5 | Medium | Provides information about the relative orientation of the methyl group at the quaternary center. |
Experimental Protocol for NOESY Analysis:
A detailed protocol for acquiring high-quality NOESY data is essential for reliable stereochemical assignment.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified (-)-endo-α-bergamotene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
The sample should be free of paramagnetic impurities, which can interfere with the NOE effect. Degassing the sample by several freeze-pump-thaw cycles is recommended for optimal results.
-
-
NMR Instrument Parameters (for a 500 MHz spectrometer):
-
Experiment: 2D NOESY with gradient selection.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Mixing Time (d8): This is a critical parameter. For a molecule of this size, a mixing time in the range of 500-800 ms is a good starting point. A series of experiments with varying mixing times can provide more quantitative distance information.
-
Acquisition Time: Sufficient acquisition time should be allowed to achieve good resolution in both dimensions.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) per increment should be used to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) and perform baseline correction.
-
Analyze the cross-peaks, paying close attention to the key correlations outlined in Table 1. The presence of strong cross-peaks between the C1' protons of the side chain and the endo-protons at C7 is a strong indicator of the endo stereochemistry.
-
Workflow for Stereochemical Determination using NOESY
Caption: Workflow for endo/exo stereochemical determination using NOESY NMR.
X-ray Crystallography
For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the definitive method. However, a significant challenge for oily natural products like (-)-endo-α-bergamotene is obtaining a single crystal of sufficient quality for diffraction.
Experimental Protocol for Crystallization (General Approach for Oils):
-
Sample Purity: The sample must be of the highest possible purity (>98%).
-
Solvent Screening: A wide range of solvents and solvent mixtures should be screened for their ability to induce crystallization. Common methods include:
-
Slow Evaporation: Dissolve the oil in a volatile solvent (e.g., pentane, diethyl ether) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the oil in a small vial inside a larger, sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the oil solution, reducing its solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the oil.
-
-
Derivative Formation: If the parent compound fails to crystallize, formation of a crystalline derivative (e.g., with a heavy atom for anomalous dispersion to determine absolute configuration) can be a viable strategy.
Once a suitable crystal is obtained, standard X-ray diffraction data collection and structure refinement procedures can be employed to determine the precise three-dimensional structure, including the absolute configuration.
Stereochemistry and Biological Activity: A Critical Relationship
The specific arrangement of atoms in three-dimensional space is a critical determinant of a molecule's ability to interact with biological targets such as enzymes and receptors. Therefore, the stereochemistry of (-)-endo-α-bergamotene is expected to have a profound impact on its pharmacological profile.
While comprehensive structure-activity relationship (SAR) studies directly comparing the pharmacological effects of all α-bergamotene stereoisomers are limited in the public domain, the existing literature provides strong evidence for the importance of stereochemistry in the biological activity of related terpenes.
For instance, studies on analogs of a related compound, (+)-(E)-endo-β-bergamoten-12-oic acid, have shown that while modifications to the bicyclic ring had minimal effect on its activity as an insect oviposition stimulant, alterations to the side chain were critical. This suggests that the overall shape and functionality of the molecule, dictated by its stereochemistry, are crucial for its interaction with the target receptor.
Furthermore, the biosynthesis of specific stereoisomers of bergamotene in plants for defense and pollinator attraction underscores the high degree of stereoselectivity in biological systems. For example, the emission of α-trans-bergamotene by the tobacco plant serves to attract predatory insects to herbivores.[1]
For drug development professionals, these observations highlight the necessity of working with stereochemically pure compounds. The biological activity of a racemic mixture can be misleading, as one enantiomer may be highly active while the other is inactive or even exhibits off-target effects. Therefore, the development of enantioselective syntheses or efficient chiral separation methods is a critical step in the preclinical development of any chiral drug candidate, including those based on the bergamotene scaffold. The general observation is that different stereoisomers of a chiral molecule can have significantly different biological activities.
Conclusion
The stereochemistry of (-)-endo-α-bergamotene, defined by its (1S, 5S, 6S) absolute configuration and the endo orientation of its C6-substituent, is a key feature that governs its properties and biological activity. The definitive elucidation of this stereochemistry requires a combination of advanced analytical techniques, with NOESY NMR being the most informative for determining the relative endo configuration and X-ray crystallography providing the ultimate proof of absolute stereochemistry. For researchers in natural product chemistry and drug development, a thorough understanding and confirmation of the stereochemistry of (-)-endo-α-bergamotene are essential for advancing our knowledge of its biological potential and for the development of new therapeutic agents based on this intriguing natural product.
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Annaz, H., El Fakhouri, K., Ben Bakrim, W., Mahdi, I., El Bouhssini, M., & Sobeh, M. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition, 1-17. [Link]
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An In-depth Technical Guide to α-cis-Bergamotene (C15H24) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-cis-bergamotene, a bicyclic sesquiterpene with the molecular formula C15H24. This document delves into the core physicochemical properties, natural prevalence, and biosynthetic origins of this compound. It further details established methodologies for its extraction, isolation, and characterization, equipping researchers with the practical knowledge required for its study. A significant focus is placed on its emerging biological activities, including its anti-inflammatory, antimicrobial, and cytotoxic potential, with an exploration of the underlying mechanisms of action. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals interested in the therapeutic and pharmaceutical applications of α-cis-bergamotene.
Introduction: The Scientific Landscape of α-cis-Bergamotene
α-cis-Bergamotene is a member of the bergamotene family of isomeric sesquiterpenes, characterized by a bicyclo[3.1.1]hept-2-ene skeleton.[1] These volatile organic compounds are prevalent in the essential oils of numerous plant species and contribute to their characteristic aromas.[2] Beyond their olfactory properties, bergamotenes, including the α-cis isomer, are gaining attention for their diverse biological activities.[1] These properties, which range from anti-inflammatory to cytotoxic, position α-cis-bergamotene as a molecule of interest for pharmaceutical and therapeutic development.[1] This guide aims to provide a detailed technical exploration of α-cis-bergamotene, from its fundamental chemistry to its potential applications in drug discovery.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of α-cis-bergamotene is fundamental for its effective study and application.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C15H24 | [2][3] |
| Molecular Weight | 204.35 g/mol | [1][3] |
| Boiling Point (Predicted) | 259.5 ± 7.0 °C | [1] |
| Density (Predicted) | 0.881 ± 0.06 g/cm³ | [1] |
| logP (Predicted) | 4.46 - 5.91 | [4] |
| Water Solubility (Predicted) | 0.0068 g/L | [4] |
These properties highlight the lipophilic and volatile nature of α-cis-bergamotene, which are critical considerations for its extraction, formulation, and biological activity.
Spectroscopic Characterization for Unambiguous Identification
Accurate identification of α-cis-bergamotene relies on a combination of spectroscopic techniques.
GC-MS is a powerful tool for the identification of α-cis-bergamotene in complex mixtures such as essential oils. The Kovats retention index (RI) is a key parameter for its identification on non-polar columns.
Typical Kovats Retention Indices for cis-α-Bergamotene on a DB-5 column: 1415, 1451[3]
The electron ionization (EI) mass spectrum of α-cis-bergamotene is characterized by a molecular ion peak [M]+ at m/z 204, consistent with its molecular weight. The fragmentation pattern provides further structural information.
The IR spectrum of α-cis-bergamotene would be expected to show characteristic C-H stretching vibrations for both sp² and sp³ hybridized carbons, as well as C=C stretching vibrations characteristic of its double bonds.
Natural Occurrence and Biosynthesis
α-cis-Bergamotene is a naturally occurring plant metabolite found in a variety of species.
Natural Sources
This sesquiterpene is a constituent of the essential oils of several plants, including:
-
Anisochilus carnosus: The aerial parts of this plant are a notable source.[1]
-
Carrot (Daucus carota) [2]
-
Bergamot (Citrus bergamia) [2]
-
Lime (Citrus aurantiifolia) [2]
-
Citron (Citrus medica) [2]
Biosynthesis Pathway
All bergamotene isomers, including α-cis-bergamotene, are biosynthesized from farnesyl pyrophosphate (FPP).[2] This process is catalyzed by a class of enzymes known as terpene synthases, such as (-)-endo-alpha-bergamotene synthase.[2]
Caption: Biosynthesis of α-cis-Bergamotene from FPP.
Experimental Protocols: Extraction, Isolation, and Analysis
The following section provides detailed methodologies for the extraction, isolation, and analysis of α-cis-bergamotene.
Extraction of Essential Oils Containing α-cis-Bergamotene
Protocol: Hydrodistillation of Essential Oil from Plant Material (e.g., Anisochilus carnosus)
-
Preparation of Plant Material: Freshly harvested aerial parts of the plant are shade-dried for 48-72 hours and then coarsely powdered.
-
Hydrodistillation:
-
Place 500 g of the powdered plant material in a 5 L round-bottom flask.
-
Add distilled water until the material is fully submerged.
-
Connect the flask to a Clevenger-type apparatus.
-
Heat the flask using a heating mantle to boiling and continue for 3-4 hours.
-
The steam and volatile oils will co-distill, condense, and be collected in the calibrated tube of the Clevenger apparatus.
-
-
Oil Separation:
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the upper oily layer from the collection tube.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the oil in a sealed, dark glass vial at 4°C.
-
Caption: Hydrodistillation Workflow.
Isolation of α-cis-Bergamotene
Protocol: Column Chromatography for Purification
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pour the slurry into a glass column (e.g., 50 cm length, 2 cm diameter) to a height of approximately 40 cm.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve 1-2 g of the essential oil in a minimal amount of n-hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 1%, 2%, 5%, 10% ethyl acetate in n-hexane).
-
-
Fraction Collection:
-
Collect fractions of approximately 10-20 mL.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) and/or GC-MS to identify those containing α-cis-bergamotene.
-
Pool the fractions containing the pure compound.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain purified α-cis-bergamotene.
-
Analytical Quantification
Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program:
-
Initial oven temperature: 60°C, hold for 2 minutes.
-
Ramp rate: 3°C/minute to 240°C.
-
Final hold: 5 minutes at 240°C.
-
-
Injector and Detector Temperatures: 250°C and 280°C, respectively.
-
Quantification: The percentage of α-cis-bergamotene is determined by comparing its peak area to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, a calibration curve with a pure standard is recommended.
Biological Activities and Potential Therapeutic Applications
α-cis-Bergamotene exhibits a range of biological activities that are of significant interest to the pharmaceutical industry.
Anti-inflammatory Activity
Bergamotenes have been shown to possess anti-inflammatory properties.[1] While the specific mechanism of α-cis-bergamotene is still under investigation, it is hypothesized to involve the modulation of key inflammatory pathways.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: α-cis-Bergamotene may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of inflammation.[5] α-cis-Bergamotene may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[5]
Caption: Potential Anti-inflammatory Mechanism.
Antimicrobial Activity
Essential oils containing bergamotenes have demonstrated antimicrobial activity against a range of pathogens.[1]
Potential Mechanisms of Action:
-
Disruption of Microbial Membranes: The lipophilic nature of α-cis-bergamotene may allow it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Microbial Enzymes: It may also inhibit essential microbial enzymes involved in metabolism or cell wall synthesis.
Cytotoxic Activity
Bergamotenes and related compounds have been investigated for their cytotoxic effects against various cancer cell lines.[1] The potential for α-cis-bergamotene to induce apoptosis or inhibit cell proliferation in cancer cells warrants further investigation.
Synthesis and Future Directions
The total synthesis of (±)-cis-alpha-bergamotene has been reported, providing a route to obtain this compound for further research and development.[4] Future research should focus on elucidating the detailed mechanisms of its biological activities, conducting in vivo efficacy and safety studies, and exploring the synthesis of derivatives with enhanced therapeutic properties.
Conclusion
α-cis-Bergamotene is a promising natural product with a range of biological activities that make it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide has provided a comprehensive overview of its chemistry, natural sources, analytical methods, and biological potential. It is hoped that this information will serve as a valuable resource for scientists and researchers, accelerating the exploration of α-cis-bergamotene's therapeutic applications.
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An In-depth Technical Guide on the Role of α-cis-Bergamotene in Plant-Insect Interactions
Preamble: The Scent of Survival
In the intricate and perpetual dialogue between plants and insects, chemical communication reigns supreme. Plants, though seemingly passive, are masterful chemists, synthesizing a vast arsenal of volatile organic compounds (VOCs) that serve as a sophisticated language. Among these molecular messages is α-cis-bergamotene, a bicyclic sesquiterpene whose subtle presence in a plant's scent profile can dramatically alter the surrounding ecological landscape. This guide provides a technical exploration of α-cis-bergamotene, from its biogenesis within the plant cell to its multifaceted role as a semiochemical that dictates the behavior of insects, ultimately influencing entire ecosystems. For researchers in chemical ecology and professionals in drug and pesticide development, understanding this molecule is not just an academic exercise; it is a gateway to harnessing the power of natural chemistry for sustainable agricultural solutions.
Molecular Profile and Biogenesis of α-cis-Bergamotene
α-cis-Bergamotene (C₁₅H₂₄) is a member of the bergamotene isomer group, which includes α-trans, β-cis, and β-trans forms.[1] These sesquiterpenes are common constituents of the essential oils of numerous plants, including bergamot, carrot, and lime.[1] Their formation is a testament to the elegant efficiency of plant metabolic pathways.
The Isoprenoid Pathway: The Foundation of Terpenes
The journey to α-cis-bergamotene begins with the universal precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In the cytoplasm, these five-carbon units are generated via the mevalonate (MVA) pathway. Through a series of condensations, three of these units are assembled into the 15-carbon molecule, farnesyl pyrophosphate (FPP).[2] FPP is the critical branching point for the synthesis of all sesquiterpenes.[2]
The Role of Terpene Synthases (TPS)
The conversion of the linear FPP into the complex, cyclic structure of α-cis-bergamotene is the pivotal step, catalyzed by a class of enzymes known as terpene synthases (TPS).[1] Specifically, a (-)-endo-alpha-bergamotene synthase facilitates this transformation.[1] The causality behind this enzymatic choice is profound: the specific folding of the TPS active site dictates the intricate series of carbocation rearrangements and cyclizations of FPP, ensuring the precise formation of the bergamotene skeleton with the correct stereochemistry.[3] For instance, the Zea mays TPS10 enzyme is known to produce (E)-α-bergamotene and other sesquiterpenes in response to herbivory, highlighting the genetic basis for this defense mechanism.[4]
The Ecological Role: A Messenger in a Multi-Trophic World
α-cis-Bergamotene rarely acts in isolation. It is typically a component of a complex blend of herbivore-induced plant volatiles (HIPVs), which are released upon insect feeding.[5] This chemical cry for help initiates a cascade of interactions, most notably the recruitment of the herbivore's natural enemies.
Indirect Defense: The "Cry for Help"
The primary and most studied role of bergamotene isomers is in indirect defense.[5] When a caterpillar feeds on a leaf, compounds in its saliva, combined with the mechanical damage, trigger a signaling cascade within the plant (often involving the phytohormone jasmonic acid) that upregulates the transcription of TPS genes.[4][6] The subsequent release of volatiles, including α-cis-bergamotene, creates an olfactory plume that serves as a beacon for predatory and parasitic insects.[5] These "bodyguards" are guided to the plant to prey upon or parasitize the herbivores, thereby reducing the damage to the plant. This three-tiered system—plant, herbivore, and natural enemy—is known as a tritrophic interaction.[5][7]
A notable example involves the big-eyed bug predator, Geocoris pallens. Studies have shown that blends containing cis-a-bergamotene and linalool can enhance the predation rate of this predator by up to 90%.[7][8]
Other Roles: Repellency and Complex Signaling
While attraction of natural enemies is a key function, the chemical messages are not always so straightforward. In some contexts, bergamotenes can act as direct deterrents to herbivores.[9] Furthermore, the same compound can have different meanings depending on the emitting plant part and the time of day. For example, the tobacco plant Nicotiana attenuata emits α-trans-bergamotene from its flowers at night to attract pollinators, but during the day, the leaves produce the same compound to attract predators of herbivore eggs and larvae.[1]
Methodologies for Studying Plant-Insect Interactions
Validating the role of a specific volatile like α-cis-bergamotene requires a multi-pronged experimental approach. The following protocols represent a self-validating system, where chemical analysis confirms the presence of the compound, electrophysiology confirms the insect's ability to detect it, and behavioral assays confirm its functional effect.
Protocol 1: Volatile Collection and Chemical Analysis
Objective: To identify and quantify α-cis-bergamotene emitted by plants under different conditions (e.g., damaged vs. undamaged).
Causality: This step is foundational. Before we can test an insect's response to α-cis-bergamotene, we must first confirm that the plant actually produces it in an ecologically relevant context, such as herbivore attack. Dynamic headspace collection is preferred over static methods as it provides a more accurate profile of emitted volatiles over time.[10]
Methodology:
-
Plant Preparation: Use two groups of plants: (1) Control (undamaged) and (2) Treatment (mechanically damaged and treated with herbivore oral secretions, or subjected to actual herbivore feeding for 24-48 hours).
-
Headspace Collection Setup:
-
Gently enclose a single leaf or the whole plant in a volatile collection chamber (e.g., a glass oven bag or a custom glass chamber).[11]
-
Create a 'push-pull' system: Purified, charcoal-filtered air is pushed into the chamber at a rate of 600 mL/min, and air is pulled out through an adsorbent trap at a rate of 400 mL/min.[11] This positive pressure prevents ambient contaminants from entering.
-
The adsorbent trap should contain a polymer like Porapak Q or Tenax TA, suitable for trapping sesquiterpenes.
-
-
Collection: Collect volatiles for a set period (e.g., 4-8 hours) under controlled light and temperature conditions.
-
Elution: Elute the trapped volatiles from the adsorbent using a minimal volume (e.g., 150 µL) of a high-purity solvent like hexane or dichloromethane. Add an internal standard (e.g., n-octane) at a known concentration for quantification.
-
GC-MS Analysis:
-
Inject 1 µL of the eluate into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[12][13]
-
Use a non-polar column (e.g., DB-5ms) suitable for separating terpenes.
-
Program the GC oven with a temperature ramp (e.g., start at 40°C, hold for 2 min, then ramp at 10°C/min to 250°C).
-
Validation: Identify α-cis-bergamotene by comparing its mass spectrum and retention time to that of an authentic chemical standard.[14] Quantify its emission relative to the internal standard and the plant's dry weight.
-
Protocol 2: Electroantennography (EAG)
Objective: To determine if the insect's antenna can detect α-cis-bergamotene.
Causality: A behavioral response is only possible if the insect possesses the sensory machinery to detect the chemical cue. EAG provides a direct measure of the summed electrical output from olfactory receptor neurons on the antenna, serving as a critical validation step.[15]
Methodology:
-
Antenna Preparation:
-
Carefully excise an antenna from a live, immobilized insect (e.g., a moth or parasitoid wasp) at its base.[16]
-
Immediately mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and a conductive gel. The recording electrode is placed at the distal tip, and the reference electrode is connected to the base.[15][16]
-
-
Stimulus Preparation: Prepare serial dilutions of the α-cis-bergamotene standard in a high-purity solvent (e.g., hexane) from 1 ng/µL to 100 ng/µL. Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Air Delivery: A continuous stream of humidified, purified air is passed over the mounted antenna.
-
Stimulation: The tip of the stimulus pipette is inserted into a hole in the main air tube. A puff of air (e.g., 0.5 seconds) is delivered through the pipette, carrying the volatile compound over the antenna.[17]
-
Recording: The change in electrical potential (depolarization) between the electrodes is amplified and recorded by specialized software. The amplitude of this negative voltage deflection is the EAG response.
-
Self-Validation:
-
Negative Control: A pipette with solvent-only filter paper should elicit a minimal or no response.
-
Positive Control: A compound known to be highly active for the insect species (e.g., a major pheromone component) should be tested to confirm the antenna is viable.
-
Dose-Response: Test the serial dilutions to establish a dose-response curve. A positive result is a significantly larger response to α-cis-bergamotene than to the negative control.[17]
-
Protocol 3: Y-Tube Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or repulsion) of an insect to α-cis-bergamotene.
Causality: This is the ultimate functional test. While EAG confirms detection, the olfactometer determines if that detection translates into a meaningful behavioral choice.[18] The Y-tube design provides a clear choice between two competing air streams.[19][20]
Methodology:
-
Olfactometer Setup:
-
Use a glass Y-tube olfactometer. Air, purified and humidified, is split and flows down each arm towards the base at a controlled rate (e.g., 200 mL/min).
-
One arm is designated the 'treatment' arm, and the other is the 'control' arm.
-
-
Stimulus Delivery:
-
Place a filter paper with a specific dose of α-cis-bergamotene (determined from EAG results) in a chamber connected to the treatment arm's air inlet.
-
Place a filter paper with solvent only in an identical chamber for the control arm.
-
-
Insect Introduction: Introduce a single insect (e.g., a parasitoid wasp) at the base of the Y-tube.
-
Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks or flies past a defined line in one of the arms and stays for a minimum period (e.g., 15 seconds).
-
Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those making no choice.
-
Self-Validation:
-
After every 5-10 insects, rotate the Y-tube 180 degrees to control for any positional bias (e.g., light).
-
Swap the treatment and control arms to ensure the effect is due to the chemical and not the specific arm.
-
Run a 'blank' experiment with solvent in both arms to confirm there is no inherent side preference (should be a ~50/50 distribution).
-
Analyze the results using a Chi-squared test to determine if the distribution of choices is significantly different from random.
-
Quantitative Data Summary
The emission and activity of bergamotenes can vary significantly. The table below synthesizes representative data from the literature.
| Plant Species | Compound | Condition / Elicitor | Emission Level/Activity | Reference |
| Nicotiana attenuata | (E)-α-bergamotene | Simulated Herbivory (W+OS) | Significantly induced post-24h | [6] |
| Zea mays | (E)-α-bergamotene | Herbivore Damage | Component of HIPV blend attractive to Cotesia marginiventris | [3][4] |
| Anisochilus carnosus | α-cis-bergamotene | Constitutive (Aerial parts) | 10.2% of essential oil | [21] |
| Various | cis-α-bergamotene | Herbivore Damage | Enhances predation by Geocoris pallens by up to 90% | [7][8] |
Future Outlook and Applications
The study of α-cis-bergamotene and its isomers is a frontier in developing sustainable pest management strategies. By understanding these chemical signals, we can manipulate insect behavior for agricultural benefit.
-
Biocontrol: Genetically engineering crops to produce or enhance the emission of α-cis-bergamotene upon herbivore attack could improve the recruitment of natural enemies, creating a self-defending crop system.[4]
-
Trap Cropping: Transgenic tobacco plants engineered to produce bergamotenes have shown increased attraction to green peach aphids, suggesting their potential use as trap crops to lure pests away from primary cash crops.
-
Lure-and-Kill/Monitoring: Synthetic α-cis-bergamotene can be incorporated into lures for monitoring traps to assess pest populations or combined with insecticides in "lure-and-kill" devices.
The intricate dance of chemistry between plants and insects, orchestrated by molecules like α-cis-bergamotene, holds immense potential. Continued research, grounded in the rigorous methodologies outlined here, will be paramount to translating this ecological knowledge into practical, field-proven applications.
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Annaz, H., El Fakhouri, K., Ben Bakrim, W., Mahdi, I., El Bouhssini, M., & Sobeh, M. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition. Available at: [Link]
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Ali, M. Y., Naseem, T., Holopainen, J. K., Liu, T., Zhang, J., & Zhang, F. (2023). Tritrophic Interactions among Arthropod Natural Enemies, Herbivores and Plants Considering Volatile Blends at Different Scale Levels. Cells. Available at: [Link]
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Irmisch, S., McCormick, A. C., Boeckler, G. A., Schmidt, A., Reichelt, M., Schneider, B., ... & Gershenzon, J. (2014). GC- MS analysis of sesquiterpenes (A), monoterpenes and diterpenes (B)... ResearchGate. Available at: [Link]
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War, A. R., Paul, S., Ahmad, T., & Ignacimuthu, S. (2012). Herbivore induced plant volatiles: Their role in plant defense for pest management. Plant Signaling & Behavior. Available at: [Link]
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Esquivel, I. F., Medrano, E. G., & Bernal, J. S. (2019). Olfactometer Responses of Convergent Lady Beetles Hippodamia convergens (Coleoptera: Coccinellidae) to Odor Cues from Aphid-Infested Cotton Plants Treated with Plant-Associated Fungi. MDPI. Available at: [Link]
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Beck, J. J., Higbee, B. S., & Light, D. M. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. Available at: [Link]
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De Moraes, C. M., Lewis, W. J., Paré, P. W., Alborn, H. T., & Tumlinson, J. H. (1998). Herbivore-infested plants selectively attract parasitoids. ResearchGate. Available at: [Link]
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Kallenbach, M., Oh, Y., Eilers, E. J., Veit, D., Baldwin, I. T., & Schuman, M. C. (2014). A robust, simple, high-throughput technique for time-resolved plant volatile analysis in field experiments. The Plant Journal. Available at: [Link]
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Turlings, T. C. J., & Erb, M. (2018). Tritrophic Interactions Mediated by Herbivore-Induced Plant Volatiles: Mechanisms, Ecological Relevance, and Application Potential. Annual Review of Entomology. Available at: [Link]
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Ali, M. Y., Naseem, T., Holopainen, J. K., Liu, T., Zhang, J., & Zhang, F. (2023). Tritrophic Interactions among Arthropod Natural Enemies, Herbivores and Plants Considering Volatile Blends at Different Scale Levels. ResearchGate. Available at: [Link]
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Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. syntech.nl. Available at: [Link]
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Abd El-Hady, M., & El-Aref, H. M. (2023). Biosynthetic Pathways of Hormones in Plants. MDPI. Available at: [Link]
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Carlin, S., Vrhovsek, U., & Mattivi, F. (2013). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. MDPI. Available at: [Link]
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Reddy, G. V. P., & Guerrero, A. (2013). Parasitic wasp females are attracted to blends of host-induced plant volatiles. PLOS ONE. Available at: [Link]
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Lorca-Amador, B., Moreno, J., Vivero, R. J., & Navarro-Lozano, V. (2024). Phlebotomus perniciosus response to volatile organic compounds of dogs and humans. Parasites & Vectors. Available at: [Link]
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Yoro, O., Oikawa, A., & Otsuki, H. (2019). Development of a Direct Headspace Collection Method from Arabidopsis Seedlings Using HS-SPME-GC-TOF-MS Analysis. MDPI. Available at: [Link]
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Rojas, J. C., Morales-Ramos, J. A., & Salgado-Somoza, A. (2003). Antennal Sensilla and Electrophysiological Response of Male and Female Spodoptera frugiperda (Lepidoptera: Noctuidae) to Conspecific Sex Pheromone and Plant Odors. Annals of the Entomological Society of America. Available at: [Link]
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Mann, R. S., Stelinski, L. L., & Pelz-Stelinski, K. S. (2016). Plant pathogen-induced volatiles attract parasitoids to increase parasitism of an insect vector. Frontiers in Ecology and Evolution. Available at: [Link]
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Ali, M. Y., Naseem, T., Holopainen, J. K., Liu, T., Zhang, J., & Zhang, F. (2023). Tritrophic Interactions among Arthropod Natural Enemies, Herbivores and Plants Considering Volatile Blends at Different Scale Levels. PubMed. Available at: [Link]
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An In-depth Technical Guide to cis-α-Bergamotene: Physicochemical Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of cis-α-bergamotene, a bicyclic sesquiterpene of significant interest in the fields of chemical ecology, perfumery, and natural product chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its physical and chemical properties, spectroscopic profile, natural occurrence, and methods for its isolation and synthesis. The guide emphasizes the causality behind experimental choices and provides a framework for the reliable handling and characterization of this molecule.
Introduction: The Significance of cis-α-Bergamotene
cis-α-Bergamotene (C₁₅H₂₄) is a volatile organic compound belonging to the large and diverse class of sesquiterpenes.[1] Structurally, it is one of several isomers of bergamotene, which also include α-trans, β-cis, and β-trans forms, differing in the position of a double bond and stereochemistry.[1] As a natural product, cis-α-bergamotene is a constituent of the essential oils of numerous plants, contributing to their characteristic aroma.[1][2] Beyond its role in fragrance, it plays a crucial part in chemical ecology, acting as an insect pheromone and a mediator of plant-insect interactions.[1] A thorough understanding of its physicochemical properties is paramount for its effective isolation, identification, and potential application in various scientific and commercial endeavors.
Chemical Identity and Structure
The unambiguous identification of cis-α-bergamotene relies on a clear understanding of its nomenclature and molecular structure.
-
IUPAC Name: (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene[3]
-
Synonyms: cis-alpha-Bergamotene, (-)-endo-alpha-bergamotene, (Z)-α-Bergamotene[3][4]
-
CAS Number: 18252-46-5[5]
The molecule features a bicyclo[3.1.1]hept-2-ene core, a strained ring system that imparts specific reactivity to the compound. The "cis" designation refers to the stereochemical relationship at the chiral centers of the bicyclic system.
Caption: 2D Chemical Structure of cis-α-Bergamotene.
Physicochemical Properties
The physical and chemical properties of cis-α-bergamotene are summarized in the table below. These properties are essential for designing purification protocols, predicting its behavior in different matrices, and ensuring its stability.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [3][6][7] |
| Molecular Weight | 204.35 g/mol | [3][6] |
| Appearance | Neat Liquid | |
| Boiling Point | 259-260 °C at 760 mmHg | |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | |
| logP (Octanol/Water) | 4.725 (Calculated) | [6] |
| Enthalpy of Vaporization | 48.51 kJ/mol (Calculated) | [6] |
| Refractive Index | Not available | |
| Density | Not available | |
| Optical Rotation [α]D | Not available |
Spectroscopic Characterization
The structural elucidation of cis-α-bergamotene is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of cis-α-bergamotene will exhibit characteristic signals for its olefinic protons, allylic protons, and methyl groups. The olefinic proton on the bicyclic ring is expected to appear as a multiplet in the range of 5.0-5.5 ppm. The olefinic proton on the side chain will also be in a similar region. The methyl groups will appear as singlets and doublets in the upfield region (0.8-1.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will show 15 distinct signals, consistent with the molecular formula. The olefinic carbons will resonate in the downfield region (110-150 ppm). The quaternary carbons and the carbons of the methyl groups will appear in the upfield region.
Natural Occurrence and Isolation
cis-α-Bergamotene is found in the essential oils of a variety of plants, including bergamot, carrot, lime, and citron.[1] The primary method for its isolation from these natural sources is hydrodistillation, followed by chromatographic purification.
Experimental Protocol: Isolation from Plant Material
This protocol provides a generalized procedure for the isolation of cis-α-bergamotene.
-
Material Preparation: The plant material (e.g., citrus peel, seeds) is coarsely ground to increase the surface area for efficient extraction.[10]
-
Hydrodistillation: The ground material is placed in a round-bottom flask with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.[11] The condensed liquid, a mixture of water and essential oil, is collected in a receiving flask.
-
Extraction: The collected distillate is transferred to a separatory funnel. The essential oil, being less dense and immiscible with water, will form a separate layer. The aqueous layer is drained, and the essential oil is collected. The aqueous layer can be further extracted with a non-polar organic solvent (e.g., hexane, diethyl ether) to recover any dissolved oil.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Purification (Fractional Distillation/Chromatography): The crude essential oil is a complex mixture. cis-α-Bergamotene can be purified from this mixture using fractional distillation under reduced pressure or by column chromatography on silica gel with a non-polar eluent system (e.g., hexane).
Synthesis and Biosynthesis
Biosynthesis
All bergamotene isomers are biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes.[1] The cyclization of FPP to the bicyclic bergamotene skeleton is catalyzed by specific terpene synthases, such as (-)-endo-alpha-bergamotene synthase.[1]
Caption: Biosynthetic pathway of cis-α-Bergamotene from FPP.
Chemical Synthesis
The total synthesis of bergamotene isomers is a complex challenge due to the strained bicyclic ring system. Synthetic strategies often involve the construction of the bicyclo[3.1.1]heptane skeleton through various cyclization reactions.
Chemical Reactivity and Stability
The chemical reactivity of cis-α-bergamotene is primarily dictated by the presence of two double bonds. It undergoes typical alkene reactions such as:
-
Hydrogenation: Catalytic hydrogenation will reduce the double bonds to yield the corresponding saturated alkane.
-
Oxidation: Reaction with oxidizing agents like m-CPBA or ozone can lead to the formation of epoxides or cleavage of the double bonds.
-
Rearrangement: Due to the strained nature of the bicyclic ring, acid-catalyzed rearrangements can occur.
Stability and Storage:
Sesquiterpenes, including cis-α-bergamotene, can be susceptible to oxidation and rearrangement, especially when exposed to air, light, and heat.[12][13] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C), and protected from light.
Applications and Biological Relevance
cis-α-Bergamotene has demonstrated a range of biological activities and is a subject of ongoing research.[2] Its role as an insect pheromone makes it a potential candidate for use in pest management strategies.[1] Furthermore, as a component of essential oils, it contributes to their reported antimicrobial and anti-inflammatory properties.[2] These bioactivities suggest potential applications in the pharmaceutical and nutraceutical industries.
Conclusion
cis-α-Bergamotene is a fascinating natural product with a unique chemical structure and important biological roles. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, and methods for its isolation and synthesis. A thorough understanding of these technical aspects is essential for any researcher working with this compound and will facilitate its further investigation for potential applications in drug discovery and other fields.
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An In-depth Technical Guide to α-cis-Bergamotene as a Plant Metabolite: From Biosynthesis to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of α-cis-bergamotene, a bicyclic sesquiterpene found in a variety of plants. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into the biosynthesis, chemical properties, and natural occurrence of α-cis-bergamotene, with a particular focus on its role as a plant metabolite and its potential applications in pharmacology. Detailed experimental protocols for extraction, isolation, and characterization are provided, along with an exploration of its known biological activities and mechanisms of action. This guide aims to be a valuable resource for those interested in harnessing the therapeutic potential of this intriguing natural compound.
Introduction to α-cis-Bergamotene
α-cis-Bergamotene is a naturally occurring bicyclic sesquiterpene with the chemical formula C₁₅H₂₄.[1][2] It is one of the isomers of bergamotene, which also includes α-trans, β-cis, and β-trans isomers.[1] These compounds are volatile organic compounds (VOCs) and are significant components of the essential oils of numerous plant species.[1] As a plant metabolite, α-cis-bergamotene plays a crucial role in plant defense mechanisms and communication.[1] In recent years, bergamotenes, including the α-cis isomer, have garnered attention from the scientific community for their diverse biological activities, which suggest potential applications in the pharmaceutical and nutraceutical industries.[3] This guide will provide an in-depth exploration of α-cis-bergamotene, from its fundamental chemistry to its potential as a lead compound in drug discovery.
Biosynthesis and Chemical Properties
Biosynthesis
The biosynthesis of all bergamotene isomers originates from farnesyl pyrophosphate (FPP), a central intermediate in the terpenoid biosynthesis pathway.[1] The cyclization of FPP is catalyzed by a class of enzymes known as terpene synthases, specifically bergamotene synthases.[1] The process involves the formation of a series of carbocation intermediates, which ultimately leads to the formation of the characteristic bicyclic structure of bergamotene.[1] The specific stereochemistry of the final product, including the cis or trans configuration, is determined by the specific folding of the FPP substrate within the active site of the enzyme.[1]
Caption: Biosynthetic pathway of α-cis-bergamotene from Farnesyl Pyrophosphate.
Chemical Properties
α-cis-Bergamotene is a volatile, lipophilic molecule. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [4] |
| Boiling Point | 259.5 ± 7.0 °C (Predicted) | [5] |
| Density | 0.881 ± 0.06 g/cm³ (Predicted) | [5] |
| XLogP3 | 4.8 | [5] |
| CAS Number | 18252-46-5 | [2] |
α-cis-Bergamotene as a Plant Metabolite
α-cis-Bergamotene is found in a wide array of plant species, contributing to their characteristic aroma and defense mechanisms. It is a notable component of the essential oils of citrus fruits, such as bergamot and lime, as well as in plants like Turkish citrus leaf and Schisandra chinensis seeds.[1][5] In plants, sesquiterpenes like α-cis-bergamotene serve multiple ecological functions. They can act as attractants for pollinators, deterrents against herbivores, and antimicrobial agents against pathogens.[1] The emission of these volatile compounds can also be induced by biotic and abiotic stresses, playing a role in plant-plant and plant-insect communication.[1]
Potential for Drug Development: Biological Activities and Mechanisms of Action
The diverse biological activities attributed to bergamotenes make them promising candidates for drug development.[3] While much of the research has focused on the more abundant α-trans isomer, the pharmacological potential of α-cis-bergamotene is also significant.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several studies have indicated the anti-inflammatory potential of bergamotene-containing essential oils.[3] The proposed mechanism of action for the anti-inflammatory effects of many natural compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[8] It is hypothesized that α-cis-bergamotene may exert its anti-inflammatory effects by modulating this pathway, although further research is needed to confirm this specific mechanism.
Caption: Postulated mechanism of α-cis-bergamotene's anti-inflammatory action via NF-κB pathway inhibition.
Antioxidant Activity
Antimicrobial Activity
α-cis-Bergamotene is also believed to contribute to the antimicrobial properties of various essential oils.[5] The proposed mechanism for the antibacterial action of many essential oil components involves the disruption of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and ultimately cell death. Minimum Inhibitory Concentration (MIC) values for bergamot essential oil against various bacterial strains have been reported, with some showing significant activity.[9][10] Further studies are required to determine the specific MIC of purified α-cis-bergamotene against a range of pathogenic microorganisms.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction, isolation, and characterization of α-cis-bergamotene from plant sources.
Extraction: Hydrodistillation
Hydrodistillation is a common and effective method for extracting volatile compounds like α-cis-bergamotene from plant material.
Protocol:
-
Plant Material Preparation: Collect fresh or dried aerial parts of a plant known to contain α-cis-bergamotene (e.g., Anisochilus carnosus).[3] Coarsely grind the plant material to increase the surface area for extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.
-
Extraction Process:
-
Place the ground plant material (e.g., 100 g) into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Heat the flask to boiling. The steam and volatile compounds will rise and be condensed.
-
Continue the distillation for a set period (e.g., 3 hours).
-
-
Collection and Drying:
-
Collect the essential oil layer from the Clevenger apparatus.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until further analysis.
-
Isolation: Preparative High-Performance Liquid Chromatography (HPLC)
For the isolation of pure α-cis-bergamotene from the essential oil mixture, preparative HPLC is a suitable technique.
Protocol:
-
Sample Preparation: Dissolve the extracted essential oil in a suitable solvent (e.g., hexane) to a known concentration.
-
HPLC System and Column: Utilize a preparative HPLC system equipped with a suitable column (e.g., a silica gel or a reversed-phase C18 column).
-
Mobile Phase and Gradient: Develop a suitable mobile phase system. For a normal-phase separation on a silica column, a non-polar solvent system like a gradient of ethyl acetate in hexane can be used. For a reversed-phase separation, a gradient of acetonitrile in water might be appropriate.
-
Fraction Collection: Inject the sample onto the column and monitor the elution profile using a UV detector. Collect the fractions corresponding to the peak of interest.
-
Purity Assessment: Analyze the collected fractions using analytical HPLC or GC-MS to confirm the purity of the isolated α-cis-bergamotene.
-
Solvent Evaporation: Evaporate the solvent from the purified fraction under reduced pressure to obtain the pure compound.
Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like α-cis-bergamotene in essential oil samples.
Protocol:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or methanol) to an appropriate concentration (e.g., 1 µL of essential oil in 1 mL of solvent).[11]
-
GC-MS System and Column: Use a gas chromatograph coupled to a mass spectrometer. A common column choice is a non-polar capillary column such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify α-cis-bergamotene by comparing its mass spectrum and retention index with those of authentic standards and with data from spectral libraries (e.g., NIST, Wiley).
Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified α-cis-bergamotene in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of α-cis-bergamotene. Comparison with literature data for similar sesquiterpenes is crucial for unambiguous assignment.
Synthesis of α-cis-Bergamotene
For research purposes where large quantities of the pure compound are required, chemical synthesis provides an alternative to extraction from natural sources. The total synthesis of both α-cis- and α-trans-bergamotene has been reported. A key step in one of the reported synthetic routes involves an intramolecular ketene cycloaddition. A simplified conceptual workflow is presented below.
Caption: Conceptual workflow for the total synthesis of α-cis-bergamotene.
Conclusion and Future Perspectives
α-cis-Bergamotene is a fascinating plant metabolite with a rich chemistry and promising biological activities. Its role in plant ecology is well-established, and its potential as a therapeutic agent is an exciting area of ongoing research. This technical guide has provided a comprehensive overview of the current knowledge on α-cis-bergamotene, including its biosynthesis, chemical properties, biological activities, and key experimental methodologies.
For researchers and drug development professionals, α-cis-bergamotene represents a valuable natural product scaffold. Future research should focus on several key areas:
-
Elucidation of Specific Mechanisms of Action: Detailed studies are needed to uncover the precise molecular targets and signaling pathways through which α-cis-bergamotene exerts its anti-inflammatory, antioxidant, and antimicrobial effects.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy and safety profile of α-cis-bergamotene for various therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of α-cis-bergamotene analogs could lead to the development of more potent and selective drug candidates.
-
Sustainable Production: The development of biotechnological approaches, such as microbial fermentation or plant cell culture, could provide a sustainable and scalable source of α-cis-bergamotene.
By addressing these research questions, the full therapeutic potential of this intriguing plant metabolite can be unlocked, paving the way for the development of novel drugs and therapies.
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The Bergamotene Isomers: A Technical Guide to Their Discovery, Isolation, and Elucidation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The bergamotenes, a group of sesquiterpene hydrocarbons, are significant components of various essential oils, contributing to their unique aromatic profiles and potential biological activities. Their structural similarity, particularly between the cis- and trans-isomers of α-bergamotene, presents a considerable challenge for their separation and unambiguous identification. This guide provides an in-depth exploration of the historical context of their discovery, the modern analytical workflows for their isolation, and the spectroscopic techniques required for their structural confirmation. We will delve into the rationale behind specific experimental choices, offering field-proven insights to navigate the complexities of their purification and analysis.
Part I: Discovery and Initial Characterization in Complex Matrices
The story of the bergamotenes is intrinsically linked to the analysis of citrus essential oils, most notably bergamot oil, from which they derive their name. Early investigations into the composition of these oils relied on fractional distillation and classical chemical degradation methods. However, it was the advent of gas chromatography (GC) that truly unraveled the complexity of these mixtures.
Initial GC analyses revealed the presence of several sesquiterpene hydrocarbons. One of the key isomers, α-trans-bergamotene, was first isolated from the essential oil of Valeriana wallichii and its structure was elucidated in the 1960s. This isomer is often found as a major constituent in various essential oils and is recognized for its sweet, woody aroma. Subsequent research on bergamot and other essential oils identified additional isomers, including α-cis-bergamotene and β-bergamotene.
The primary challenge in the early stages was differentiating these isomers from a myriad of other structurally similar sesquiterpenes present in the natural matrix. The development of capillary GC columns and the coupling of GC with mass spectrometry (MS) were pivotal advancements. GC-MS allows for the separation of individual components based on their volatility and polarity, while the mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint for tentative identification.
Part II: The Isolation Workflow: From Crude Oil to Pure Isomer
Achieving the isolation of individual bergamotene isomers with high purity requires a multi-step chromatographic approach. The choice of techniques is dictated by the starting concentration of the target isomer and the nature of the impurities.
Workflow Overview: A Strategic Approach
The overall strategy involves a progressive purification process, moving from low-resolution, high-capacity techniques to high-resolution, lower-capacity techniques. This ensures that each subsequent step is more efficient and less prone to overloading.
Caption: High-level workflow for the isolation of bergamotene isomers.
Step-by-Step Protocol: Column Chromatography
Column chromatography is a critical step for separating the bergamotene isomers from other less or more polar compounds. The choice of adsorbent and eluent is paramount.
-
Rationale: Silica gel is chosen as the stationary phase due to its effectiveness in separating hydrocarbons based on subtle differences in polarity and stereochemistry. Silver nitrate-impregnated silica gel can also be employed to enhance separation, as the silver ions form weak, reversible complexes with the double bonds of the terpenes, a technique known as argentation chromatography. A non-polar solvent like n-hexane is used as the mobile phase because the bergamotenes themselves are non-polar.
-
Protocol:
-
Column Preparation: A glass column (e.g., 50 cm length, 4 cm diameter) is slurry-packed with silica gel (60-120 mesh) in n-hexane. The column must be packed carefully to avoid air bubbles and channeling.
-
Sample Loading: The sesquiterpene-enriched fraction (e.g., 5 g) is dissolved in a minimal amount of n-hexane and carefully loaded onto the top of the silica bed.
-
Elution: The column is eluted with n-hexane under gravity or slight positive pressure. The elution is monitored by collecting small fractions (e.g., 20 mL).
-
Fraction Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or GC-MS to track the elution of the target bergamotene isomers.
-
Pooling: Fractions containing the desired isomer(s) at high relative purity are pooled together for the next purification step.
-
Part III: Definitive Identification: Spectroscopic Elucidation
Once a highly pure isomer is isolated, its structure must be unambiguously confirmed. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
When coupled with gas chromatography (GC-MS), mass spectrometry provides two key pieces of information: the retention time (from GC) and the mass spectrum (from MS). All bergamotene isomers are hydrocarbons with the molecular formula C15H24, resulting in a molecular ion peak (M+) at m/z 204. However, their fragmentation patterns, while similar, can show subtle differences in the relative abundance of key fragment ions, aiding in their tentative identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the complete structural elucidation of organic molecules, including the determination of stereochemistry. 1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C NMR reveals the chemical environment of each carbon atom in the molecule.
-
Expert Insight: The key to differentiating the bergamotene isomers lies in the chemical shifts of the vinyl protons and the methyl groups, as well as the carbon signals in the 13C NMR spectrum. For example, the spatial arrangement of the double bond in α-cis- and α-trans-bergamotene leads to distinct differences in the shielding of nearby protons, resulting in unique chemical shifts that allow for their differentiation. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential to definitively assign all proton and carbon signals and confirm the overall structure.
Comparative Spectroscopic Data
The following table summarizes key identifying 13C NMR chemical shifts for the three primary bergamotene isomers, which are crucial for their final identification.
| Carbon Atom | α-trans-Bergamotene (δ, ppm) | α-cis-Bergamotene (δ, ppm) | β-Bergamotene (δ, ppm) |
| C-2 | 149.8 | 149.5 | 41.8 |
| C-3 | 110.9 | 111.3 | 27.9 |
| C-7 | 52.4 | 46.5 | 55.1 |
| C-12 | 142.1 | 142.5 | 152.9 |
| C-13 | 115.9 | 115.7 | 107.8 |
| C-14 | 21.1 | 21.1 | 20.8 |
| C-15 | 16.5 | 22.8 | 22.4 |
Data compiled from various spectroscopic studies.
Conclusion
The successful isolation and identification of bergamotene isomers is a testament to the power of modern chromatographic and spectroscopic techniques. The journey from a complex essential oil matrix to a pure, structurally confirmed isomer requires a logical, multi-step approach. While GC-MS is invaluable for initial identification and monitoring, it is the careful application of preparative chromatography followed by comprehensive NMR analysis that provides the definitive proof of structure. The methodologies outlined in this guide provide a robust framework for researchers to tackle the challenges of isolating these and other structurally similar natural products.
References
Methodological & Application
Enantioselective Synthesis of α-cis-Bergamotene: A Comprehensive Guide for Advanced Research
Introduction: The Architectural Challenge of α-cis-Bergamotene
α-cis-Bergamotene is a bicyclic sesquiterpene featuring the bicyclo[3.1.1]heptane framework, a structural motif present in numerous natural products. Its compact and stereochemically rich architecture presents a formidable challenge for synthetic chemists. The precise control over the relative and absolute stereochemistry of its chiral centers is paramount, as even minor stereochemical variations can drastically alter its biological activity and physical properties. This guide provides a detailed exploration of a robust strategy for the enantioselective synthesis of (-)-α-cis-bergamotene, leveraging a chiral pool approach starting from the readily available monoterpene, (+)-α-pinene. The cornerstone of this synthetic route is a diastereoselective intramolecular [2+2] ketene-alkene cycloaddition, a powerful transformation for the construction of the bicyclo[3.1.1]heptane core.
This document is intended for researchers and professionals in organic synthesis and drug development, offering not just a protocol, but a deeper understanding of the strategic decisions and mechanistic underpinnings of the synthesis.
Retrosynthetic Analysis and Strategic Overview
Our synthetic strategy for (-)-α-cis-bergamotene commences with a retrosynthetic disconnection that simplifies the target molecule to a more accessible chiral precursor. The key bicyclo[3.1.1]heptane core is envisioned to arise from an intramolecular [2+2] cycloaddition of a vinylketene. This precursor, in turn, can be traced back to a chiral aldehyde derived from (+)-α-pinene, a naturally abundant and enantiopure starting material.
Caption: Retrosynthetic analysis of (-)-α-cis-Bergamotene.
Detailed Synthetic Protocols
This section outlines the step-by-step experimental procedures for the enantioselective synthesis of (-)-α-cis-bergamotene. The causality behind key experimental choices is explained to provide a comprehensive understanding of the protocol.
Part 1: Synthesis of the Chiral Aldehyde from (+)-α-Pinene
The synthesis begins with the oxidative cleavage of (+)-α-pinene to generate a known chiral aldehyde. This transformation establishes the crucial stereocenter that will direct the stereochemical outcome of the subsequent reactions.
Protocol 1: Ozonolysis of (+)-α-Pinene
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a trap containing a potassium iodide solution is charged with a solution of (+)-α-pinene (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.
-
Reductive Workup: The ozone flow is stopped, and the solution is purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (DMS, 2.0 eq) is added dropwise at -78 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral aldehyde.
Rationale: Ozonolysis is a reliable method for the cleavage of the endocyclic double bond of α-pinene. The subsequent reductive workup with DMS is a mild procedure that converts the intermediate ozonide to the desired aldehyde without over-oxidation.
Part 2: Elaboration of the Side Chain and Preparation for Cycloaddition
The chiral aldehyde is then subjected to a series of reactions to elongate the side chain and introduce the necessary functionality for the key intramolecular [2+2] cycloaddition.
Protocol 2: Wittig Reaction and Saponification
-
Wittig Reagent Preparation: In a separate flask, (carboethoxymethyl)triphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere. Potassium tert-butoxide (1.1 eq) is added portionwise at 0 °C, and the resulting orange-red solution is stirred for 30 minutes.
-
Wittig Reaction: The solution of the chiral aldehyde from Protocol 1 in THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is stirred at room temperature for 4 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by flash chromatography to yield the α,β-unsaturated ester.
-
Saponification: The purified ester is dissolved in a mixture of ethanol and water (3:1). Lithium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2 hours.
-
Acidification and Extraction: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding carboxylic acid.
Protocol 3: Acid Chloride Formation
-
Reaction Setup: The carboxylic acid from Protocol 2 is dissolved in anhydrous DCM (0.2 M) containing a catalytic amount of N,N-dimethylformamide (DMF).
-
Acid Chloride Synthesis: Oxalyl chloride (1.5 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours.
-
Solvent Removal: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step without further purification.
Part 3: The Key Diastereoselective Intramolecular [2+2] Ketene-Alkene Cycloaddition
This is the crucial step where the bicyclo[3.1.1]heptane skeleton is constructed with high stereocontrol. The in-situ generated vinylketene undergoes an intramolecular cycloaddition.
Caption: Key intramolecular [2+2] cycloaddition step.
Protocol 4: Intramolecular Cycloaddition
-
Reaction Setup: A solution of the crude acid chloride from Protocol 3 in anhydrous toluene (0.01 M) is prepared in a flask equipped with a reflux condenser and a dropping funnel.
-
Slow Addition: The solution is heated to reflux. A solution of triethylamine (1.2 eq) in anhydrous toluene is added dropwise over a period of 4 hours using the dropping funnel.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, the reaction mixture is cooled to room temperature and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography to afford the bicyclic ketone.
Causality of Experimental Choices: The slow addition of triethylamine is critical to maintain a low concentration of the highly reactive vinylketene, thereby minimizing intermolecular side reactions and polymerization. The high temperature promotes the cycloaddition reaction. The stereochemistry of the starting chiral aldehyde dictates the facial selectivity of the intramolecular cycloaddition, leading to the desired diastereomer.
Part 4: Final Transformation to (-)-α-cis-Bergamotene
The final step involves the conversion of the bicyclic ketone to the target sesquiterpene via a Wittig olefination.
Protocol 5: Wittig Olefination
-
Ylide Preparation: Methyltriphenylphosphonium bromide (1.5 eq) is suspended in anhydrous THF (0.2 M) under a nitrogen atmosphere. n-Butyllithium (1.4 eq, 2.5 M in hexanes) is added dropwise at 0 °C, and the resulting orange solution is stirred for 30 minutes.
-
Wittig Reaction: A solution of the bicyclic ketone from Protocol 4 in THF is added dropwise to the ylide solution at 0 °C. The reaction is stirred at room temperature for 12 hours.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel (eluent: 100% hexane) to yield (-)-α-cis-bergamotene.
Data Summary
The following table summarizes the expected yields and key analytical data for the intermediates and the final product.
| Step | Product | Expected Yield (%) | Key Analytical Data |
| 1 | Chiral Aldehyde | 80-85 | ¹H NMR, ¹³C NMR, Optical Rotation |
| 2 | α,β-Unsaturated Acid | 75-80 (over 2 steps) | ¹H NMR, ¹³C NMR, IR |
| 4 | Bicyclic Ketone | 60-65 | ¹H NMR, ¹³C NMR, HRMS, IR |
| 5 | (-)-α-cis-Bergamotene | 70-75 | ¹H NMR, ¹³C NMR, HRMS, GC-MS, Optical Rotation |
Conclusion and Future Perspectives
This guide has detailed a robust and reproducible enantioselective synthesis of (-)-α-cis-bergamotene. The strategic use of a chiral pool starting material combined with a key diastereoselective intramolecular [2+2] cycloaddition provides an efficient route to this challenging sesquiterpene. The protocols provided are designed to be self-validating, with clear explanations for the critical experimental parameters.
Future research could explore the application of chiral Lewis acid catalysts in the intramolecular [2+2] cycloaddition step, potentially allowing for an asymmetric synthesis from an achiral precursor. This would further enhance the versatility and elegance of this synthetic approach. The methodologies described herein can also be adapted for the synthesis of other bergamotene isomers and related bicyclo[3.1.1]heptane-containing natural products, opening new avenues for drug discovery and development.
References
-
Snider, B. B.; Beal, R. B. Total synthesis of sesquiterpenes via intramolecular ketene cycloadditions. Isocomene, α-cis- and α-trans-bergamotenes. An approach to seychellene. The Journal of Organic Chemistry, 1988 , 53 (19), 4508–4515. [Link]
-
Kulkarni, Y. S.; Niwa, M.; Ron, E.; Snider, B. B. Synthesis of terpenes containing the bicyclo[3.1.1]heptane ring system by the intramolecular [2 + 2] cycloaddition reaction of vinylketenes with alkenes. Preparation of chrysanthenone, .beta.-pinene, .beta.-cis-bergamotene, .beta.-trans-bergamotene, .beta.-copaene, and .beta.-ylangene and lemnalol. The Journal of Organic Chemistry, 1987 , 52 (8), 1568–1576. [Link]
-
Corey, E. J.; Kang, J. A mild and efficient method for the selective catalytic osmylation of carbon-carbon double bonds. Journal of the American Chemical Society, 1982 , 104 (17), 4724–4725. [Link]
-
Ghosh, A. K.; Kawahama, R.; Wink, D. J. Asymmetric intramolecular [2+2]-cycloaddition of ketenes with olefins catalyzed by chiral Lewis acids. Tetrahedron Letters, 1999 , 40 (24), 4543-4546. [Link]
Definitive Analysis of α-cis-Bergamotene: A Validated GC-MS Protocol for Identification and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, validated protocol for the analysis of α-cis-bergamotene, a bicyclic sesquiterpene found in the essential oils of numerous plants.[1] Given the growing interest in terpenes for flavor, fragrance, and potential therapeutic applications, robust analytical methods are crucial for quality control, characterization, and research.[2] This guide details a complete workflow using Gas Chromatography-Mass Spectrometry (GC-MS), a preferred method for the analysis of volatile and semi-volatile compounds due to its high sensitivity and specificity.[2][3] We present detailed methodologies for sample preparation via direct liquid injection and static headspace, optimized instrument parameters, and a systematic approach to data analysis and quantification, ensuring scientific rigor and trustworthy results.
Introduction: The Analytical Imperative for Sesquiterpenes
α-cis-Bergamotene (C₁₅H₂₄, M.W. 204.35 g/mol ) is a member of the bergamotene isomer group, which contributes to the characteristic aroma of various botanicals, including bergamot, carrot, and lime.[1][4] The precise identification and quantification of such terpenes are essential for understanding their biosynthetic pathways, defining the chemical profile (chemotype) of plant extracts, and ensuring the consistency and quality of commercial products.
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for this application. The GC column separates complex mixtures of volatile compounds based on their boiling points and affinity for the stationary phase, while the MS detector fragments the eluted compounds into predictable patterns, providing a "fingerprint" for definitive identification.[3] This protocol is designed to be a self-validating system, providing researchers with the causal explanations behind experimental choices to empower them to adapt and troubleshoot the methodology effectively.
Materials and Reagents
-
Solvent: Hexane or Dichloromethane (GC or HPLC grade, ≥99.9% purity)
-
Reference Standard: α-cis-Bergamotene certified reference material (CRM) (e.g., from Sigma-Aldrich, Cayman Chemical, or equivalent)
-
Sample Matrix: Essential oil, plant extract, or ground plant material.
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 8890 GC with 5977C MSD, Shimadzu GCMS-QP2010SE, or equivalent)
-
Autosampler (Liquid and/or Headspace)
-
Analytical Balance (4 decimal places)
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials (2 mL screw-top for liquid; 10 or 20 mL for headspace) with PTFE/silicone septa caps
-
Vortex mixer
-
Centrifuge
-
GC-MS Instrumentation and Optimized Analytical Conditions
The selection of GC-MS parameters is critical for achieving optimal separation and detection of α-cis-bergamotene from other isomeric and structurally related terpenes. A non-polar stationary phase column is recommended, as it separates compounds primarily by their boiling points, which is effective for hydrocarbons like sesquiterpenes. The following conditions are a robust starting point and have been synthesized from established methods for terpene analysis.[5][6][7]
| Parameter | Optimized Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | HP-5MS or DB-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard, non-polar column providing excellent resolution for a wide range of volatile and semi-volatile compounds, including sesquiterpenes.[5][7] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, providing good chromatographic efficiency. Hydrogen may be used as an alternative to reduce run times, but may require source optimization.[8] |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Standard flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for concentrated samples) | Splitless mode enhances sensitivity for low-concentration samples. A high split ratio prevents column overloading and detector saturation when analyzing high-concentration samples like essential oils.[9] |
| Injection Volume | 1 µL | Standard volume for liquid injections. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C, Hold: 5 min | A slow initial temperature ramp effectively separates volatile monoterpenes, while the ramp to a higher final temperature ensures the elution of less volatile sesquiterpenes.[5][6] |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Universal standard for EI, ensuring that generated mass spectra are comparable to those in commercial libraries like NIST. |
| Source Temperature | 230 °C | Reduces the potential for analyte condensation and contamination within the ion source. |
| Quadrupole Temp. | 150 °C | Maintains consistent mass filtering and prevents contamination. |
| Acquisition Mode | Full Scan | Acquires a full mass spectrum, which is essential for identifying unknown compounds and confirming the identity of target analytes by comparison to a spectral library.[10] |
| Scan Range | 40 - 350 amu | Captures the molecular ion (m/z 204) and the characteristic fragment ions of sesquiterpenes, while excluding low-mass noise from air and water.[10] |
| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of solvent from entering the MS detector, which can damage the filament and saturate the detector. |
Experimental Protocols
Protocol 1: Liquid Injection for Essential Oils & Extracts
This protocol is ideal for quantifying α-cis-bergamotene in liquid samples.
-
Stock Standard Preparation: Accurately weigh ~10 mg of α-cis-bergamotene CRM into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane. This creates a stock solution of approximately 1000 µg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical range for terpene analysis is 0.5, 1, 5, 10, 25, and 50 µg/mL.[9] This multi-point calibration ensures linearity across a broad concentration range.
-
Sample Preparation:
-
Accurately weigh ~50 mg of the essential oil or extract into a 10 mL volumetric flask.
-
Dilute to volume with hexane. This initial dilution factor is 200x (assuming a density of ~1 g/mL). Further dilution may be necessary if the initial analysis shows the concentration to be outside the calibration range.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If the solution contains particulates, centrifuge at 3000 rpm for 5 minutes and transfer the supernatant to a 2 mL GC vial.
-
-
GC-MS Analysis:
-
Create a sequence in the instrument software including a solvent blank, the calibration standards (from lowest to highest concentration), and the prepared samples.
-
Inject 1 µL of each vial into the GC-MS system using the parameters outlined in Table 1.
-
Protocol 2: Static Headspace (HS-GC-MS) for Solid Samples
This non-invasive technique is excellent for profiling volatile compounds from solid matrices like dried plant material without solvent extraction.[11]
-
Sample Preparation: Accurately weigh 10-30 mg of finely ground, homogenized plant material directly into a 20 mL headspace vial.[9] Immediately seal the vial with a PTFE/silicone septum cap.
-
Headspace Parameters:
-
Oven Temperature: 100 °C
-
Incubation (Equilibration) Time: 15 minutes
-
Loop Temperature: 110 °C
-
Transfer Line Temperature: 120 °C
-
Injection Time: 1 minute
-
-
GC-MS Analysis: Place the prepared vials in the headspace autosampler tray. The instrument will automatically incubate the sample, allowing volatile compounds to partition into the headspace gas, which is then injected into the GC-MS for analysis using the parameters in Table 1. Note: For quantification with headspace, a standard addition or full evaporation technique (FET) method would be required, which is beyond the scope of this introductory protocol.[9]
Data Analysis and Interpretation
A robust analysis relies on a two-factor authentication: retention time and mass spectrum.
-
Peak Identification:
-
Retention Time (RT): Compare the retention time of the peak of interest in the sample chromatogram with that of the certified α-cis-bergamotene standard.
-
Mass Spectrum Matching: Extract the mass spectrum of the corresponding peak. Compare it against the spectrum from the reference standard and a commercial library such as the NIST/EPA/NIH Mass Spectral Library.[5] A high match factor (>800/1000) provides strong evidence for identification. The mass spectrum of α-cis-bergamotene is characterized by its molecular ion at m/z 204 and key fragment ions.
-
-
Quantification:
-
Calibration Curve: Using the data from the analysis of the calibration standards, plot the peak area of α-cis-bergamotene against its concentration (µg/mL).
-
Linear Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) and coefficient of determination (R²) will be generated. An R² value > 0.995 is considered indicative of good linearity.
-
Calculate Sample Concentration: Use the peak area of α-cis-bergamotene from the sample chromatogram and the regression equation to calculate its concentration in the diluted sample. Remember to account for the initial dilution factor to determine the final concentration in the original, undiluted sample.
-
Method Validation for Trustworthy Results
To ensure the integrity of the data, the analytical method should be validated. Key parameters to assess include:
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing a sample with a known concentration or through spike-recovery experiments.[2][12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: GC-MS workflow for α-cis-bergamotene analysis.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the reliable identification and quantification of α-cis-bergamotene using GC-MS. By explaining the rationale behind key instrumental and procedural choices, this guide empowers researchers to implement and adapt this method with confidence. The successful application of this protocol will yield accurate and reproducible data, which is fundamental for advancing research in phytochemistry, quality control in the food and fragrance industries, and the development of new natural products.
References
-
Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-bergamotene. Retrieved from [Link]
-
Floyd, A. (2021, June 30). Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography Mass Spectrometry [Video]. LabRoots. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). cis-α-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-CIS-BERGAMOTENE. In PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-alpha-bergamotene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). trans-α-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). α-cis-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). trans-α-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of cis-«alpha»-Bergamotene. Retrieved from [Link]
-
Agilent Technologies. (2017). Cannabis ASTS 2017. Retrieved from [Link]
- Ciano, S., et al. (2020). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. Molecules, 25(24), 5884.
-
IonSense. (2024, February 24). GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. Retrieved from [Link]
- Fernández, S., et al. (2024, August 7). Development and Validation of a GC-MS Method for Quantification of Terpenes in Cannabis Oil (Cannabis sativa L.). Application to Commercially Available Preparations in Argentina.
-
ResearchGate. (n.d.). Fig. 4 GC/MS-spectrum of the region with sesquiterpenes. Retrieved from [Link]
- Al-Khafaji, J. Q. (2022). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector.
-
Persee. (2024, September 4). What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis?. Retrieved from [Link]
-
Agilent Technologies. (2024, January 26). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
-
Leghissa, A. (2019, April 3). Use of Gas Chromatography for the Analysis of Cannabinoids and Terpenes [Video]. LabRoots. Retrieved from [Link]
- Weldegebreal, G., et al. (2022). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. Molecules, 27(19), 6592.
-
Sobhani, A. (2016, April 29). How to extract terpenes (hydrocarone and oxygenate) for quantitive GC-MS analysis? ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound. Retrieved from [Link]
- Rafidah, A. R., et al. (2018). GC-MS olfactometry reveals sesquiterpenes α-humulene and δ-cadinene significantly influence the aroma of treated Aquilaria malaccensis essential oil. Journal of Forestry Research, 29(6), 1735-1744.
-
LCGC International. (2024, April 14). Profiling Terpenoids in Cannabis with GC×GC-MS. Retrieved from [Link]
-
ALWSCI. (2023, December 26). What Is The Difference Between Headspace And Direct Injection?. Retrieved from [Link]
- Wang, Y., et al. (2018). GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. Molecules, 23(3), 596.
-
FooDB. (2010, April 8). Showing Compound this compound (FDB006612). Retrieved from [Link]
- Grijó, D. R., et al. (2019). Analysis of Terpenes in Cannabis sativa L.
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Unveiling the Structural Nuances of α-cis-Bergamotene: A Guide to its ¹H and ¹³C NMR Spectral Signatures
Introduction
α-cis-Bergamotene is a bicyclic sesquiterpene, a class of natural products renowned for their structural complexity and diverse biological activities. As a key component in the essential oils of various plants, its accurate identification and characterization are paramount in fields ranging from natural product chemistry and pharmacognosy to flavor and fragrance research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such intricate molecules. This comprehensive guide provides a detailed overview of the ¹H and ¹³C NMR spectral data for α-cis-bergamotene, offering researchers, scientists, and drug development professionals a robust resource for its unequivocal identification. While a complete, experimentally validated, and assigned NMR dataset for α-cis-bergamotene from a single, publicly accessible source remains elusive in the current literature, this document synthesizes available information and provides a foundational protocol for its spectral acquisition and analysis.
Molecular Structure and Stereochemistry
The structural framework of α-cis-bergamotene is characterized by a bicyclo[3.1.1]hept-2-ene core, substituted with two methyl groups and a 4-methylpent-3-enyl side chain. The "cis" designation refers to the stereochemical relationship at the ring junction, a critical feature that profoundly influences its NMR spectral fingerprint. Understanding this three-dimensional arrangement is fundamental to interpreting the through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) correlations observed in 2D NMR experiments.
Theoretical Framework: The Power of NMR in Structure Elucidation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique "fingerprint" of the molecule's structure.
¹H NMR Spectroscopy provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling.
¹³C NMR Spectroscopy reveals the number of unique carbon atoms and their chemical environment (e.g., hybridization, attachment to electronegative atoms).
2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the ¹H and ¹³C signals and piecing together the complete molecular structure.
Experimental Protocol: Acquiring High-Quality NMR Data for α-cis-Bergamotene
The following protocol outlines the key steps for obtaining high-resolution ¹H and ¹³C NMR spectra of α-cis-bergamotene. The causality behind each experimental choice is explained to ensure a robust and reproducible workflow.
Sample Preparation
-
Purity is Paramount: The α-cis-bergamotene sample must be of high purity (>95%) to avoid interference from other compounds. Purification can be achieved through techniques like column chromatography or preparative gas chromatography.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for sesquiterpenes due to its excellent dissolving power and the presence of a single deuterium lock signal. The residual proton signal of chloroform (δн ≈ 7.26 ppm) and the carbon signal (δc ≈ 77.16 ppm) serve as convenient internal references.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
NMR Spectrometer Setup
-
Field Strength: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion and resolution, which is crucial for resolving the complex multiplets often observed in the spectra of sesquiterpenes.
-
Temperature Control: Maintaining a constant temperature (e.g., 298 K) is essential for spectral stability and reproducibility.
-
Shimming: Careful shimming of the magnetic field is critical to obtain sharp, symmetrical peaks, which is necessary for accurate integration and coupling constant measurements.
Data Acquisition Parameters
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient to cover the entire proton chemical shift range.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the magnetization returns to equilibrium between scans.
-
Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are often adequate.
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: A wider spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is important, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
For 2D NMR (COSY, HSQC, HMBC):
-
Standard, well-established pulse programs available on the spectrometer software should be utilized. The specific parameters will need to be optimized based on the sample and the spectrometer.
Data Presentation: Predicted and Representative Spectral Data
Table 1: Representative ¹H NMR Chemical Shift Ranges for α-cis-Bergamotene
| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity |
| Vinylic Protons | 5.0 - 5.5 | m |
| Allylic Protons | 2.0 - 2.8 | m |
| Bridgehead Protons | 1.8 - 2.5 | m |
| Methylene Protons | 1.2 - 2.2 | m |
| Methyl Protons | 0.8 - 1.8 | s, d |
Table 2: Representative ¹³C NMR Chemical Shift Ranges for α-cis-Bergamotene
| Carbon Type | Chemical Shift (δ) Range (ppm) |
| Vinylic Carbons | 115 - 150 |
| Quaternary Carbons | 35 - 50 |
| Methine Carbons | 30 - 60 |
| Methylene Carbons | 20 - 45 |
| Methyl Carbons | 15 - 30 |
Workflow for NMR-Based Structure Elucidation of α-cis-Bergamotene
The following diagram illustrates a logical workflow for the complete structural assignment of α-cis-bergamotene using a combination of 1D and 2D NMR techniques.
Caption: Workflow for the structural elucidation of α-cis-bergamotene using NMR.
Conclusion and Future Perspectives
This application note provides a foundational guide for researchers working with α-cis-bergamotene, outlining the essential protocols for acquiring and interpreting its ¹H and ¹³C NMR spectra. While the lack of a publicly available, fully assigned experimental dataset is a current limitation, the principles and methodologies described herein provide a robust framework for its de novo characterization. The detailed structural information obtained from a comprehensive NMR analysis is invaluable for quality control, biosynthetic studies, and the exploration of the pharmacological potential of this intriguing natural product. It is anticipated that future research will lead to the publication of a complete and validated NMR dataset for α-cis-bergamotene, which will be a significant contribution to the field of natural product chemistry.
References
Due to the absence of a specific, citable source for the complete experimental ¹H and ¹³C NMR data of α-cis-bergamotene in the conducted searches, a formal reference list with clickable URLs cannot be provided at this time. The information presented is based on established principles of NMR spectroscopy and data from structurally related sesquiterpenes.
Topic: High-Purity Isolation of α-cis-Bergamotene via Optimized Steam Distillation
An Application Note for Researchers and Drug Development Professionals
This guide provides a comprehensive, scientifically-grounded protocol for the isolation of the bicyclic sesquiterpene, α-cis-bergamotene, from plant matrices. As Senior Application Scientists, our goal is to merge theoretical principles with practical, field-proven methodologies to ensure both high yield and high purity of the target compound.
Introduction: The Significance of α-cis-Bergamotene and Rationale for Steam Distillation
α-cis-Bergamotene (C₁₅H₂₄, Molar Mass: ~204.35 g/mol ) is a naturally occurring sesquiterpene found in the essential oils of various plants, most notably the peel of Bergamot orange (Citrus bergamia)[1][2][3]. Its unique chemical structure and presence in highly valued essential oils make it a compound of significant interest for the fragrance, cosmetics, and pharmaceutical industries[4][5][6].
The isolation of such volatile compounds from complex plant material presents a challenge. Direct distillation is unsuitable due to the high boiling point of α-cis-bergamotene (~260 °C), which would lead to thermal degradation of the molecule and other valuable components[7][8]. Solvent extraction, while effective, can introduce impurities and requires significant downstream processing.
Steam distillation emerges as the superior methodology for this application. It is a separation process ideal for temperature-sensitive, volatile compounds that are immiscible or sparingly soluble in water[9][10]. By leveraging the principles of co-distillation, it allows for the extraction of high-boiling point compounds at temperatures slightly below 100 °C, thus preserving their chemical integrity[11].
Principle of the Method: The Science of Co-Distillation
The efficacy of steam distillation is rooted in Dalton's Law of Partial Pressures. When two immiscible liquids, such as water and α-cis-bergamotene, are heated together, the total vapor pressure of the system is the sum of the individual vapor pressures of each component.
-
PTotal = P°Water + P°Oil
The mixture will boil when PTotal equals the ambient atmospheric pressure. Because the vapor pressure of water contributes significantly to the total pressure, the boiling point of the mixture is depressed to below 100 °C. This enables the volatilization and subsequent isolation of α-cis-bergamotene without subjecting it to degradative high temperatures. Upon cooling in the condenser, the immiscible nature of the oil and water allows for their simple physical separation[7][11][12].
Experimental Workflow for α-cis-Bergamotene Isolation
The following diagram outlines the comprehensive workflow, from raw plant material to the purified sesquiterpene.
Caption: Workflow for the isolation and analysis of α-cis-bergamotene.
Detailed Protocols and Methodologies
Materials and Apparatus
-
Plant Material: High-quality, mature Bergamot orange (Citrus bergamia) peels.
-
Reagents: Deionized water, technical grade Sodium Chloride (NaCl), anhydrous Sodium Sulfate (Na₂SO₄).
-
Apparatus:
-
Heating mantle
-
Steam generation flask (2 L)
-
Biomass distillation flask (2 L) with a side port for steam entry
-
Claisen or still head adapter
-
Liebig condenser
-
Clevenger-type receiver or a standard receiving flask and separatory funnel (1 L)
-
Laboratory grinder (burr or blade)
-
All necessary tubing, clamps, and stands
-
Part 1: Pre-Distillation - Plant Material Preparation
The quality of the starting material is paramount for achieving a high yield.
-
Sourcing: Obtain peels from organically grown Citrus bergamia to minimize pesticide contamination.
-
Drying: While fresh peels can be used, drying them concentrates the essential oils, leading to a higher yield per unit weight[13]. Spread the peels in a single layer in a well-ventilated area away from direct sunlight for 48-72 hours, or use a dehydrator at a low temperature (< 40 °C). The peels should be leathery, not brittle.
-
Comminution (Grinding): Reduce the particle size of the dried peels to approximately 40 mesh[11].
-
Causality: This step is a critical optimization parameter. Grinding increases the surface area of the plant material, allowing for more efficient penetration of steam and volatilization of the essential oil. However, grinding too finely can lead to compaction within the flask, impeding steam flow and causing inefficient "channeling."
-
Part 2: Steam Distillation - Extraction
-
Assembly: Assemble the steam distillation apparatus as per standard laboratory practice. Ensure all glass joints are securely clamped. A typical setup involves a boiling flask to generate steam, which is then passed through the biomass flask containing the plant material[14][15].
-
Charging the Flask: Place 200 g of the prepared bergamot peel powder into the biomass flask. Add 500 mL of deionized water. This initial water helps to wet the material and initiate the extraction process.
-
Initiate Distillation: Begin heating the steam generation flask to produce a steady, gentle flow of steam. The steam is bubbled through the slurry in the biomass flask.
-
Monitor and Collect: The temperature of the vapor at the still head should remain just below 100 °C. As the steam passes through the plant material, it vaporizes the essential oils. This vapor mixture then travels to the condenser, where it cools and liquefies.
-
Duration: Collect the distillate for approximately 90-120 minutes[13][16]. The process can be considered complete when no significant oil droplets are observed in the newly condensed liquid.
Part 3: Post-Distillation - Isolation and Drying
-
Separation: Transfer the entire distillate to a large separatory funnel. The pale yellow essential oil, being less dense and immiscible, will form a distinct layer on top of the aqueous phase (the hydrosol).
-
Salting Out (Optional but Recommended): To maximize recovery, dissolve NaCl in the distillate (approx. 10g per 100 mL of water) until saturation.
-
Causality: This increases the ionic strength of the aqueous layer, reducing the solubility of the organic essential oil components and forcing them into the organic phase.
-
-
Collection: Carefully drain the lower aqueous layer. Collect the upper essential oil layer in a clean, dry Erlenmeyer flask.
-
Drying: Add a small amount (~1-2 g) of anhydrous sodium sulfate (Na₂SO₄) to the collected oil. Swirl gently and let it stand for 15-20 minutes. The Na₂SO₄ will bind to any residual water.
-
Trustworthiness: This step is critical for obtaining a pure, water-free oil, which is essential for accurate analytical characterization and long-term stability.
-
-
Final Product: Decant or filter the dry oil into a pre-weighed amber glass vial. Store at 4 °C, protected from light and air.
Characterization and Quality Control
The identity and purity of the isolated α-cis-bergamotene must be confirmed empirically.
-
Yield Calculation: Determine the final mass of the oil and calculate the percentage yield relative to the initial dry mass of the plant material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive analytical technique.
-
Method: Dilute a small aliquot of the essential oil in a suitable solvent (e.g., hexane). Inject onto a GC equipped with a non-polar column (e.g., DB-5 or HP-5ms).
-
Identification: α-cis-Bergamotene is identified by comparing its mass spectrum with library data (e.g., NIST, Wiley) and by its Kovats Retention Index (RI)[8][17][18]. The RI provides a highly reliable confirmation of identity.
-
Data Summary and Optimization Parameters
| Parameter | Recommended Value/Range | Rationale & Scientific Justification |
| Plant Material | Dried Citrus bergamia peels | Increases the concentration of essential oil per unit weight, improving process efficiency[13]. |
| Particle Size | ~40 mesh (420 microns) | Optimizes the balance between increasing surface area for efficient steam contact and preventing compaction that obstructs steam flow[11]. |
| Solid-to-Water Ratio | 1:10 (w/v) in biomass flask | Ensures complete wetting of the plant material and prevents charring, while not being excessively dilute. |
| Distillation Time | 90 - 120 minutes | Generally sufficient for the extraction of less volatile sesquiterpenes. Monitor distillate for cessation of oil production to finalize[10]. |
| Distillation Temperature | ~96 - 99 °C (at still head) | Represents the boiling point of the water-oil azeotrope at standard atmospheric pressure, preventing thermal degradation of the analyte[19]. |
| Post-Processing Step | Drying with anhydrous Na₂SO₄ | Critical for removing emulsified and dissolved water, ensuring the purity and stability of the final oil isolate. |
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6429303, alpha-CIS-BERGAMOTENE. Available at: [Link]
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Cheméo (2023). cis-«alpha»-Bergamotene Chemical Properties. Available at: [Link]
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The Good Scents Company (2023). alpha-bergamotene. Available at: [Link]
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Wikipedia (2023). Bergamotene. Available at: [Link]
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Biorenewables Education Laboratory (2011). Essential Oils from Steam Distillation. Available at: [Link]
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FooDB (2020). Showing Compound this compound (FDB006612). Available at: [Link]
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NIST (2021). cis-α-Bergamotene. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
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Salehi, P. et al. (2023). Optimization of Steam Distillation Process for Volatile Oils from Forsythia suspensa and Lonicera japonica according to the Concept of Quality by Design. ResearchGate. Available at: [Link]
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Khan, M. et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. ResearchGate. Available at: [Link]
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ResearchGate (2013). How to isolate terpenes and sesquiterpenes from essential oil? Available at: [Link]
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Wikipedia (2023). Bergamot essential oil. Available at: [Link]
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Mondello, L. et al. (2006). Characterization of cold-pressed and processed bergamot oils by GC-FID, GC-MS, GC-C-IRMS, enantio-GC, MDGC, HPLC, HPLC-MS-IT-TOF. ResearchGate. Available at: [Link]
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Essential Oils (n.d.). Bergamotene. Available at: [Link]
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Distillation Supplies (2022). Making essential oil by steam distillation. Available at: [Link]
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Navarra, M. et al. (2015). Citrus bergamia essential oil: from basic research to clinical application. Frontiers in Pharmacology. Available at: [Link]
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Ferreira, O. et al. (2023). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. MDPI. Available at: [Link]
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Mizrahi, I., & Nigam, I. C. (1969). Essential oils and their constituents. Isolation of aromatic sesquiterpenes from Reunion vetiver oil. Journal of Pharmaceutical Sciences. Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91753502, Npc215012. Available at: [Link]
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Boukhris, M. et al. (2013). Chemical Composition of Bergamot (Citrus Bergamia Risso) Essential Oil Obtained by Hydrodistillation. ResearchGate. Available at: [Link]
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Allaf, K. et al. (2006). Optimization of Steam Extraction of Oil from Maritime Pine Needles. ResearchGate. Available at: [Link]
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Mohammed, A. A. (2017). Extraction of Essential Oils from Citrus By-Products Using Microwave Steam Distillation. Digital Repository of University of Khartoum. Available at: [Link]
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THREE HOLISTIC RESEARCH CENTER (n.d.). Bergamot. Available at: [Link]
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GSC Online Press (2021). Comparative investigation of sesquiterpene components of essential oils originating from intact plants and hairy root chamomile cultures. Available at: [Link]
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Chen, J. et al. (2013). Extraction of the Essential Oils from Citrus Peels by Steam Distillation. Modern Food Science and Technology. Available at: [Link]
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Dugo, G. et al. (1996). The Composition of Bergamot Oil. Perfumer & Flavorist. Available at: [Link]
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S.K, A. et al. (2015). EXTRACTION OF CITRUS OIL FROM ORANGE (CITRUS SINENSIS) PEELS BY STEAM DISTILLATION AND ITS CHARACTERIZATIONS. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
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Chen, C. Y. et al. (2010). Bioactive sesquiterpenes isolated from the essential oil of Dalbergia odorifera T. Chen. Journal of Natural Medicines. Available at: [Link]
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Dent, M. et al. (2022). Hydrodistillation and Steam Distillation of Fennel Seeds Essential Oil: Parameter Optimization and Application of Cryomilling Pretreatment. MDPI. Available at: [Link]
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Chen, Y. et al. (2017). Optimization of steam distillation for extracting cinnamomum cassia oil from cinnamomum cassia bark. Atlantis Press. Available at: [Link]
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Application Notes & Protocols: Investigating α-cis-Bergamotene as a Novel Antimicrobial Agent
Abstract: The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Natural products, particularly sesquiterpenoids from essential oils, represent a promising reservoir of chemical diversity with significant biological activity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimicrobial potential of α-cis-bergamotene, a bicyclic sesquiterpene found in various plants.[3][4] We present detailed, field-proven protocols for determining its inhibitory and bactericidal concentrations, and for elucidating its potential mechanism of action by focusing on bacterial membrane integrity and biofilm formation. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for robust and reliable results.
Introduction and Scientific Rationale
α-cis-Bergamotene (C₁₅H₂₄, Molar Mass: 204.35 g·mol⁻¹) is a volatile organic compound belonging to the class of sesquiterpenes.[3] It is a known constituent of essential oils from various plants, including bergamot, carrot, and lime.[3] While the broader class of bergamotenes has been associated with diverse biological activities including antimicrobial effects, detailed investigations into the specific efficacy and mechanism of the α-cis isomer are still emerging.[1][5]
The lipophilic nature of sesquiterpenes suggests that their primary mode of antimicrobial action may involve disruption of the bacterial cell membrane—a well-established target for novel antimicrobial development.[6][7] Furthermore, the ability of natural compounds to interfere with bacterial community behaviors, such as biofilm formation, offers another critical avenue for combating persistent and resistant infections.[8]
This guide provides the foundational protocols to systematically evaluate α-cis-bergamotene, transitioning from initial screening to preliminary mechanistic insights.
Preparation of α-cis-Bergamotene for Assays
The hydrophobic nature of α-cis-bergamotene presents a challenge for its use in aqueous microbiological media. Proper solubilization is critical for obtaining accurate and reproducible results.
Causality: Simply adding the oily compound to broth will result in poor dispersion, leading to inaccurate and non-reproducible concentration gradients. A solvent is required, but its own potential antimicrobial and cytotoxic effects must be minimized. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should typically not exceed 1-2% to avoid influencing microbial growth. For some applications, a non-ionic surfactant like Tween 80 can be used to create a stable emulsion, though its effect on the target microbe should also be validated.
Protocol 2.1: Preparation of Stock Solution
-
Obtain High-Purity Compound: Source α-cis-bergamotene with the highest possible purity (e.g., >95% by GC-MS) to ensure observed effects are attributable to the compound of interest.
-
Solvent Selection: Use sterile, molecular-grade DMSO as the primary solvent.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of α-cis-bergamotene.
-
Dissolve in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). The concentration should be chosen to ensure the final DMSO concentration in the assay is minimal.
-
Vortex thoroughly until completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store at -20°C. Before use, thaw completely and vortex to ensure homogeneity.
-
Core Protocols: Determining Antimicrobial Efficacy
The first step in evaluating a potential antimicrobial is to quantify its activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for this initial assessment.[9][10]
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC values.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is preferred for its efficiency and conservation of materials.[11]
-
Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
Bacterial strain(s) of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
α-cis-bergamotene stock solution.
-
Spectrophotometer or microplate reader.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the α-cis-bergamotene stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration) to the first column of wells. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the positive control (inoculum only, no compound).
-
Column 12 serves as the negative control (broth only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of α-cis-bergamotene at which no visible turbidity (bacterial growth) is observed.[9] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader. The MIC well should appear as clear as the negative control.
-
Protocol 3.2: Minimum Bactericidal Concentration (MBC)
The MBC determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[10][12] It is a critical step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive control well.
-
Mix the contents of each well thoroughly.
-
Aseptically pipette 10 µL from each selected well and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10] For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL should remain.
-
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | α-cis-Bergamotene | 64 | 128 | Bactericidal (≤4) |
| E. coli ATCC 25922 | α-cis-Bergamotene | 128 | >512 | Bacteriostatic/Tolerant (>4) |
| P. aeruginosa PAO1 | α-cis-Bergamotene | 256 | >512 | Bacteriostatic/Tolerant (>4) |
| S. aureus ATCC 29213 | Vancomycin (Control) | 1 | 2 | Bactericidal (≤4) |
| Table 1: Example data presentation for MIC/MBC results. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4.[12] |
Investigating the Mechanism of Action
Understanding how an antimicrobial works is crucial for its development. Based on its chemical structure, α-cis-bergamotene is hypothesized to target the bacterial cell membrane.
Hypothesized Mechanism: Membrane Disruption
Caption: Hypothesized mechanism of action for α-cis-bergamotene.
Protocol 4.1: Cell Membrane Integrity Assay (Nucleic Acid Release)
A compromised cell membrane will leak cytoplasmic components, including DNA and RNA. The release of these molecules, which absorb light at 260 nm, can be measured spectrophotometrically as an indicator of membrane damage.[13]
-
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to an OD₆₀₀ of ~0.5.
-
Add α-cis-bergamotene to the cell suspension at concentrations of 1x MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (vehicle, e.g., 1% DMSO).
-
Incubate the suspensions at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots, centrifuge to pellet the cells, and transfer the supernatant to a UV-transparent 96-well plate.
-
Measure the absorbance of the supernatant at 260 nm.
-
-
Interpretation: A significant, time- and concentration-dependent increase in A₂₆₀ compared to the negative control indicates that α-cis-bergamotene is causing membrane leakage.
Protocol 4.2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent the formation of biofilms, often at sub-inhibitory concentrations.[8][14]
-
Procedure:
-
Prepare dilutions of α-cis-bergamotene in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well plate. Concentrations should be sub-MIC (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC).
-
Inoculate the wells with a diluted bacterial culture (e.g., 1:100 dilution of a 0.5 McFarland standard). Include positive (inoculum only) and negative (broth only) controls.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, without shaking).
-
After incubation, gently discard the planktonic (free-floating) cells by inverting the plate and washing gently with PBS.
-
Fix the remaining biofilm with 200 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 15 minutes.
-
Wash away excess stain with water and allow the plate to dry completely.
-
Solubilize the bound stain by adding 200 µL of 30% (v/v) acetic acid to each well.
-
Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.
-
-
Interpretation: A lower OD₅₉₅ value in the treated wells compared to the positive control indicates inhibition of biofilm formation. The percentage of inhibition can be calculated as: [1 - (OD_treated / OD_control)] * 100.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust starting point for the systematic evaluation of α-cis-bergamotene as a potential antimicrobial agent. Initial determination of MIC and MBC values will establish its potency and spectrum of activity. Subsequent investigation into its effects on membrane integrity and biofilm formation will offer crucial insights into its mechanism of action, guiding future research.
Next steps should include:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant strains (e.g., MRSA, VRE, ESBL-producing Enterobacteriaceae).
-
Synergy Studies: Investigating potential synergistic effects when combined with conventional antibiotics, which could help restore the efficacy of existing drugs.
-
Toxicity Profiling: Assessing cytotoxicity against mammalian cell lines to determine a therapeutic index.
-
Mechanistic Deep Dive: Employing advanced techniques like fluorescence microscopy with membrane potential-sensitive dyes, electron microscopy to visualize cellular damage, and transcriptomics to understand the broader cellular response.
By following a logical and methodologically sound progression, researchers can effectively characterize the antimicrobial properties of α-cis-bergamotene and determine its viability for further development in the fight against infectious diseases.
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Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal. Available at: [Link]
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Application Notes & Protocols for Assessing the Antioxidant Activity of Alpha-cis-Bergamotene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the evaluation of the antioxidant properties of alpha-cis-bergamotene, a bicyclic sesquiterpene found in various plant essential oils.[1] While extensive research on the isolated compound is emerging, related bergamotene structures have demonstrated significant biological activities, including antioxidant effects.[2][3] These protocols are designed to offer a robust framework for quantifying this potential, grounded in established biochemical assays. We will detail the causality behind methodological choices, provide self-validating experimental designs, and present workflows for accurate data interpretation.
Introduction and Scientific Rationale
This compound (C₁₅H₂₄, Molar Mass: ~204.35 g/mol ) is a volatile organic compound belonging to the vast class of sesquiterpenoids.[1][4] These molecules are of significant interest in pharmaceutical and nutraceutical research due to their diverse bioactivities. The antioxidant potential of many essential oils is often attributed to their complex mixture of terpenes, which can neutralize harmful reactive oxygen species (ROS).
The core chemical principle behind the antioxidant activity of many terpenes is their ability to donate hydrogen atoms or electrons to stabilize free radicals.[5] The structural features of this compound, including its double bonds and specific stereochemistry, may contribute to this reactivity. However, a single assay is insufficient to fully characterize a compound's antioxidant profile. Different assays operate via distinct mechanisms, such as Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), and a molecule may exhibit varying efficacy in each.[6]
Therefore, a multi-assay approach is scientifically imperative for a comprehensive assessment. This guide details three widely accepted and complementary spectrophotometric assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A stable free radical-based assay to measure HAT or SET activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile assay applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A method that measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) via a SET mechanism.[7]
By employing these three methods, researchers can obtain a more complete and trustworthy profile of the antioxidant capacity of this compound.
General Experimental Workflow
A systematic approach is critical for reproducible results. The diagram below outlines the general workflow for assessing the antioxidant activity of a test compound like this compound.
Caption: General workflow for antioxidant capacity assessment.
Detailed Protocols and Methodologies
3.1. Essential Preliminary Steps: Sample and Reagent Preparation
-
Trustworthiness Insight: The purity of the this compound sample is paramount. Impurities could confound the results. Use a sample with the highest purity available (e.g., >95% as determined by GC-MS).
-
Solvent Choice: Due to its lipophilic nature, this compound is poorly soluble in water.[8][9] Therefore, solvents such as ethanol or methanol are required. Ethanol is often preferred for its lower toxicity. All stock solutions and dilutions of the test compound and positive controls should be made in the same solvent.
3.1.1. Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound.[10]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ethanol (99.9% pure)
-
Positive Control: Trolox or Butylated Hydroxytoluene (BHT)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
DPPH Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in ethanol. Perform serial dilutions to obtain a range of working concentrations (e.g., 1.25, 2.5, 5, 10, 50, 100 mg/mL).[11]
-
Positive Control Preparation: Prepare a stock solution of Trolox or BHT in ethanol and serially dilute to a suitable concentration range.
-
Assay Execution:
-
In a 96-well plate, add 50 µL of each sample dilution to respective wells.
-
Add 50 µL of the 0.1 mM DPPH solution to each well.[11]
-
For the blank (negative control), add 50 µL of ethanol instead of the sample.
-
Shake the plate gently to mix.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[11]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[12][13]
Data Analysis: Calculate the percentage of radical scavenging activity (RSA) using the following formula: RSA (%) = [ (A₀ - Aₛ) / A₀ ] × 100[11][12] Where:
-
A₀ = Absorbance of the blank (DPPH solution + ethanol)
-
Aₛ = Absorbance of the sample (DPPH solution + this compound)
Plot the RSA (%) against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[11][12]
3.1.2. Protocol: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The radical is generated by oxidizing ABTS with ammonium persulfate.[14]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Ammonium persulfate (APS) or potassium persulfate
-
Ethanol
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
Positive Control: Trolox
Procedure:
-
ABTS•+ Radical Generation:
-
Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[14]
-
Sample and Control Preparation: Prepare serial dilutions of this compound and Trolox in ethanol as described for the DPPH assay.
-
Assay Execution:
-
Add 200 µL of the diluted ABTS•+ working solution to the wells of a 96-well plate.
-
Add 5 µL of the sample or standard dilutions to the corresponding wells.
-
-
Incubation: Mix and incubate for approximately 5-7 minutes at room temperature.
-
Measurement: Read the absorbance at 734 nm.
Data Analysis: Calculate the percentage of inhibition similarly to the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage inhibition of Trolox at various concentrations. The TEAC value of this compound is then calculated by comparing its scavenging activity to that of Trolox.
3.1.3. Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[6][16]
Materials:
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Sodium acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Ethanol
Procedure:
-
FRAP Reagent Preparation: This reagent must be prepared fresh.
-
Mix 10 parts of 300 mM acetate buffer (pH 3.6) with 1 part of 10 mM TPTZ solution (in 40 mM HCl) and 1 part of 20 mM FeCl₃·6H₂O solution.
-
Warm the reagent to 37°C before use.[16]
-
-
Standard Curve Preparation: Prepare a series of ferrous sulfate solutions (e.g., 0.1 to 1.0 mM) in deionized water.
-
Sample Preparation: Prepare serial dilutions of this compound in ethanol.
-
Assay Execution:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (ethanol) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[16]
-
Measurement: Measure the absorbance at 593 nm.[6]
Data Analysis: Calculate the FRAP value by comparing the change in absorbance of the sample with the standard curve constructed using ferrous sulfate. The results are expressed as mM of Fe²⁺ equivalents per gram or mL of the sample.
Data Presentation and Interpretation
Quantitative results should be summarized for clear comparison. The table below provides a template for presenting the antioxidant capacity data.
| Assay | Parameter | This compound | Positive Control (Trolox) |
| DPPH Assay | IC₅₀ (µg/mL) | [Experimental Value] | [Experimental Value] |
| ABTS Assay | TEAC (mM Trolox Eq/mg) | [Experimental Value] | 1.0 (by definition) |
| FRAP Assay | FRAP Value (mM Fe²⁺ Eq/mg) | [Experimental Value] | [Experimental Value] |
Interpretation:
-
A lower IC₅₀ value in the DPPH assay indicates stronger radical scavenging activity.
-
A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox.
-
A higher FRAP value indicates a stronger reducing ability.
Comparing results across the three assays provides a more nuanced understanding. For instance, a compound might show high activity in the FRAP (a SET-based assay) but lower activity in the DPPH assay, offering insights into its primary mechanism of action.
References
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Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]
-
Mahdi, I., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]
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FooDB. (2022). Showing Compound this compound (FDB006612). Retrieved from [Link]
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Annaz, H., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). cis-alpha-bergamotene. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Sadowska, B., et al. (2020). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Singh, G., et al. (2015). Antioxidant and Antimicrobial Properties of the Essential Oil and Extracts of Zanthoxylum alatum Grown in North-Western Himalaya. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
Sridhar, K., & Charles, A. L. (2019). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. Retrieved from [Link]
-
Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of cis-«alpha»-Bergamotene. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Zhang, L., et al. (2023). Antioxidant Activities of Essential Oils and Their Major Components in Scavenging Free Radicals, Inhibiting Lipid Oxidation and Reducing Cellular Oxidative Stress. MDPI. Retrieved from [Link]
-
Bonfanti, C., et al. (2021). Chemical Composition and Antibacterial and Antioxidant Activity of a Citrus Essential Oil and Its Fractions. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). antioxidant activity (FRAP assay) of essential oils of S. officinalis.... Retrieved from [Link]
-
Bio-protocol. (n.d.). 3.4. DPPH Free-Radical Scavenging Assay. Retrieved from [Link]
-
iGEM. (n.d.). ABTS ASSAY. Retrieved from [Link]
-
ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved from [Link]
-
Szewczyk, K., et al. (2024). Substrate-Driven Differential Sensitivity of Gram-Positive and Gram-Negative Bacteria to Pine and Birch Liquid Pyrolysis Products. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). DPPH free-radical scavenging activity, total phenolic contents and chemical composition analysis of forty-two kinds of essential oils. Retrieved from [Link]
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- 16. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
The Subtle Sophistication of Alpha-Cis-Bergamotene: A Guide for Fragrance Formulation
In the intricate world of fragrance creation, the quest for novel molecules that impart both character and complexity is perpetual. Among the vast palette of sesquiterpenes, alpha-cis-bergamotene emerges as a compound of significant interest, offering a unique olfactory profile that bridges the gap between fresh citrus and warm, woody tea-like notes. This guide provides an in-depth exploration of this compound, from its fundamental properties to detailed protocols for its application in fine fragrance and cosmetic formulations. It is intended for researchers, perfumers, and product development professionals seeking to leverage the nuanced aroma of this versatile ingredient.
Unveiling this compound: A Molecular Portrait
This compound is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄[1]. It is an isomer of alpha-bergamotene, co-occurring with its trans counterpart in various essential oils[2]. While alpha-trans-bergamotene is often more abundant, the cis isomer possesses a distinct aromatic character that makes it a valuable component in modern perfumery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective and stable incorporation into a formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| CAS Number | 18252-46-5 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | Approximately 250-260 °C | [4][5] |
| Vapor Pressure | ~0.021 mmHg @ 25 °C | [5] |
| Solubility | Soluble in ethanol and oils; insoluble in water. | [4][5] |
| logP (o/w) | ~4.8 | [3] |
Olfactory Profile: Beyond the Bergamot Connection
Despite its name, the aroma of this compound is not a direct replication of bergamot oil. Instead, it offers a more nuanced and multifaceted scent experience. Its primary characteristics can be described as:
-
Top Notes: A soft, ethereal citrus quality, reminiscent of the freshness of bergamot but with less of the sharp, aldehydic character.
-
Heart Notes: A distinctive and elegant tea-like facet, often compared to the sophisticated aroma of Earl Grey tea. This is complemented by a subtle, warm spiciness.
-
Base Notes: A clean, dry, and slightly sweet woodiness that provides a gentle and persistent foundation.
This complex profile allows this compound to act as a versatile modifier and enhancer in a wide range of fragrance compositions.
Strategic Application in Fragrance Formulation
The successful integration of this compound into a fragrance formulation hinges on a clear understanding of its role and its interactions with other aromatic materials.
The Olfactory Pyramid: Positioning this compound
Due to its moderate volatility and complex aroma, this compound is best positioned as a heart note that can also influence the top and base accords. It serves as a bridge, seamlessly connecting the brighter top notes with the richer, deeper base notes.
Caption: Fragrance pyramid illustrating the role of this compound.
Blending Synergies: A Perfumer's Palette
This compound exhibits excellent blending synergy with a variety of fragrance families:
-
Citrus Accords: It enhances the complexity of traditional citrus top notes, adding a sophisticated tea-like undertone and extending their perceived longevity. It pairs exceptionally well with bergamot, lemon, and grapefruit oils.
-
Floral Compositions: In floral fragrances, it can temper sweetness and introduce a modern, clean facet. Its woody character complements white florals like jasmine and orange blossom.
-
Woody and Chypre Fragrances: It reinforces the woody structure of a fragrance, adding a unique freshness that can lift heavier base notes. It works harmoniously with cedarwood, vetiver, and oakmoss.
-
Gourmand and Tea-Inspired Scents: Its inherent tea-like quality makes it an indispensable ingredient in the creation of realistic and sophisticated tea-based fragrances.
Protocols for Formulation and Evaluation
The following protocols provide a systematic approach to incorporating this compound into fragrance concentrates and evaluating their performance.
Protocol for Creating a Fine Fragrance Concentrate (Eau de Toilette)
This protocol outlines the steps for creating a 10% fragrance concentrate in a hydroalcoholic solution, a typical concentration for an Eau de Toilette.
Materials:
-
This compound (high purity, >95%)
-
A selection of other essential oils, absolutes, and aroma chemicals
-
Perfumer's alcohol (SDA 40-B or equivalent)
-
Digital scale (readable to 0.01g)
-
Glass beakers and stirring rods
-
Amber glass bottles for storage
Procedure:
-
Conceptualization and Accord Development:
-
Define the desired fragrance family and character.
-
Create a "paper formula" outlining the intended percentages of each ingredient. For a starting point in a citrus-woody fragrance, consider a concentration of 0.5% to 2.0% of this compound in the fragrance concentrate.
-
-
Weighing and Blending:
-
Tare the digital scale with a clean glass beaker.
-
Begin by weighing the most viscous and tenacious materials (base notes) first.
-
Add the heart notes, including the precisely weighed amount of this compound.
-
Finally, add the most volatile top notes.
-
Gently stir the mixture with a glass rod until homogenous.
-
-
Maceration and Maturation:
-
Transfer the fragrance concentrate to a labeled, airtight amber glass bottle.
-
Allow the concentrate to macerate for a minimum of 48 hours at room temperature, protected from light. This allows the individual components to meld and harmonize.
-
-
Dilution and Final Filtration:
-
After maceration, dilute the concentrate with perfumer's alcohol to the desired final concentration (e.g., for a 10% Eau de Toilette, combine 10g of concentrate with 90g of alcohol).
-
Gently agitate the solution and allow it to mature for at least one week.
-
If any cloudiness or sedimentation occurs, chill the solution to approximately 4°C for 24 hours and then filter it cold to ensure clarity.
-
-
Sensory Evaluation:
-
Dip a fragrance blotter into the final solution and allow the alcohol to evaporate for a few seconds.
-
Evaluate the fragrance at different time intervals (top notes: 0-15 minutes; heart notes: 15-60 minutes; base notes: >60 minutes) to assess the performance and character of this compound throughout the evaporation curve.
-
Caption: Workflow for fine fragrance formulation and evaluation.
Protocol for Stability Testing in a Cosmetic Emulsion
This protocol describes an accelerated stability test to evaluate the impact of this compound on the physical and olfactory stability of a cosmetic lotion.
Materials:
-
Base cosmetic emulsion (unfragranced)
-
Fragrance concentrate containing this compound
-
Incubators set at different temperatures (e.g., 25°C, 40°C)
-
pH meter
-
Viscometer
-
Sealed, opaque containers for samples
Procedure:
-
Sample Preparation:
-
Prepare three samples of the cosmetic emulsion:
-
Control: Unfragranced base emulsion.
-
Test Sample: Emulsion with the fragrance concentrate containing this compound at the desired final concentration (e.g., 0.5%).
-
Reference: Emulsion with a known stable fragrance at the same concentration.
-
-
Ensure the fragrance is thoroughly incorporated into the emulsion.
-
-
Incubation:
-
Divide each sample into aliquots and place them in the incubators at 25°C (real-time control) and 40°C (accelerated aging)[6].
-
Protect samples from direct light.
-
-
Evaluation Schedule:
-
Evaluate the samples at baseline (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Assessment Parameters:
-
Physical Stability: Visually inspect for phase separation, creaming, or changes in texture. Measure and record any changes in viscosity and pH compared to the baseline and the control[7].
-
Olfactory Stability: Conduct a sensory evaluation of the fragrance character and intensity compared to the 25°C control sample. Note any development of off-odors, which could indicate degradation of the fragrance components.
-
Color Stability: Observe and record any changes in the color of the emulsion.
-
-
Data Analysis and Interpretation:
-
Compare the results of the test sample with the control and reference samples. Significant deviations in physical or olfactory properties in the test sample at 40°C may indicate a potential long-term stability issue.
-
Safety and Regulatory Considerations
While "bergamotene" is a general term for a group of isomers, it is crucial to address the safety of this compound specifically for use in fragrance applications. The "not for fragrance use" statement found on some supplier websites for cis-alpha-bergamotene appears to be a precautionary note, as there are no specific restrictions for this isolated molecule listed by major regulatory bodies like the International Fragrance Association (IFRA).
It is important to distinguish between bergamot oil and its individual components. Bergamot oil is restricted by IFRA due to the presence of furocoumarins, which can cause phototoxicity. Purified this compound does not contain these phototoxic compounds. As with all fragrance ingredients, it is the responsibility of the formulator to ensure that the final product complies with all relevant safety and regulatory standards.
As a sesquiterpene hydrocarbon, this compound may be susceptible to oxidation over time, which can potentially lead to the formation of sensitizing compounds. Therefore, it is recommended to store the pure material and fragrance concentrates containing it in cool, dark conditions and to consider the use of antioxidants in the formulation to enhance stability.
Conclusion
This compound is a sophisticated and versatile fragrance ingredient that offers a unique combination of fresh, tea-like, and woody notes. Its ability to add complexity and elegance to a wide range of fragrance types makes it a valuable tool for the modern perfumer. By following systematic formulation and evaluation protocols, and by adhering to safety and regulatory best practices, researchers and product developers can successfully harness the subtle power of this remarkable molecule to create innovative and appealing fragrances.
References
-
Consolidated Chemical. (n.d.). Bergamotene | Natural Fragrance & Flavor Ingredient. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C15H24 | CID 6429303. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cis-alpha-bergamotene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-bergamotene. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C15H24 | CID 6429303. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-alpha-bergamotene. Retrieved from [Link]
-
Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]
-
ResearchGate. (2024). GC-MS olfactometry reveals sesquiterpenes α-humulene and δ-cadinene significantly influence the aroma of treated Aquilaria malaccensis essential oil. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
Essential Oil University. (2026). Essential Oil Stability Testing in Cosmetic Formulations. Retrieved from [Link]
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Application Notes and Protocols: Strategic Innovations in the Total Synthesis of Bicyclic Sesquiterpenes
Abstract
Bicyclic sesquiterpenes represent a vast and structurally diverse class of natural products, many of which exhibit significant biological activities, making them attractive targets for synthetic chemists and drug development professionals. Their compact and often stereochemically dense frameworks present formidable challenges that have inspired the development of novel and elegant synthetic strategies. This comprehensive guide provides an in-depth analysis of key total synthesis strategies for constructing bicyclic sesquiterpene cores, with a focus on the underlying logic, mechanistic insights, and practical applications. We will explore cornerstone cycloaddition reactions, powerful radical cyclizations, versatile olefin metathesis, and efficient tandem processes. Each section is supported by detailed protocols for key transformations and visual diagrams to elucidate complex strategic disconnections and reaction pathways, offering researchers a robust toolkit for tackling the synthesis of these intricate molecules.
Introduction: The Architectural Diversity and Synthetic Challenge of Bicyclic Sesquiterpenes
Sesquiterpenes, derived from the C15 precursor farnesyl diphosphate (FPP), are a cornerstone of natural product chemistry.[1] The bicyclic subclass, in particular, showcases nature's creativity in constructing complex carbon skeletons. These molecules are typically characterized by fused ring systems, such as decalin (bicyclo[4.4.0]decane), hydrindane (bicyclo[4.3.0]nonane), and guaianolide (featuring a bicyclo[5.3.0]decane core), often adorned with a variety of functional groups and stereocenters.[2][3][4]
The inherent structural complexity and potential therapeutic value of compounds like eudesmol (antimicrobial), and various guaianolides (anti-inflammatory) have rendered them compelling targets for total synthesis.[1][3] The challenge for the synthetic chemist lies not only in assembling the bicyclic core but also in controlling the relative and absolute stereochemistry of multiple chiral centers. This necessity has driven innovation in synthetic methodology, transforming complex natural product synthesis into an art form of strategic efficiency and precision.
This guide will dissect several of the most powerful strategies developed to date, providing both the conceptual framework and practical protocols to empower researchers in this demanding field.
The Power of Pericyclic Reactions: Diels-Alder Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, is arguably one of the most powerful and reliable methods for forming six-membered rings in a stereocontrolled fashion.[5] Its ability to simultaneously form two carbon-carbon bonds and set up to four stereocenters in a single, often highly predictable, step makes it a cornerstone in the synthesis of decalin-based sesquiterpenes.[5][6]
Strategic Considerations and Mechanistic Causality
The power of the Diels-Alder reaction lies in its predictability, governed by the principles of orbital symmetry and frontier molecular orbital (FMO) theory.[5] The reaction between a conjugated diene and a dienophile proceeds through a concerted, cyclic transition state, leading to a cyclohexene derivative.[5] The stereochemical information of the starting materials is directly translated into the product, making it a highly stereospecific transformation.
Key Experimental Choices:
-
Lewis Acid Catalysis: The use of Lewis acids (e.g., SnCl4, Et2AlCl) can dramatically accelerate the reaction rate and enhance regioselectivity and stereoselectivity.[6] This is achieved by coordinating to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing the FMO interaction with the diene's Highest Occupied Molecular Orbital (HOMO).
-
Intramolecular vs. Intermolecular: The intramolecular Diels-Alder (IMDA) reaction is particularly effective for constructing fused bicyclic systems.[7] By tethering the diene and dienophile within the same molecule, the entropic barrier to cyclization is significantly reduced, often allowing reactions to proceed under milder conditions than their intermolecular counterparts.
Diagram: Retrosynthetic Analysis via Diels-Alder Reaction
Caption: Retrosynthetic disconnection of a decalin core via the Diels-Alder reaction.
Protocol: A Representative Intermolecular Diels-Alder Reaction
This protocol is adapted from methodologies used in the synthesis of various decalin-containing natural products.
Objective: To construct a bicyclo[4.4.0]decene system via a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
Diene (e.g., 1-vinylcyclohexene)
-
Dienophile (e.g., methyl acrylate)
-
Lewis Acid (e.g., Diethylaluminum chloride, 1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the dienophile (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Dissolve the dienophile in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the diethylaluminum chloride solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Diene Addition: Add the diene (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the dienophile is consumed (typically 2-4 hours).
-
Quenching: Once complete, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic adduct.
Self-Validation: The stereochemical outcome should be consistent with the endo rule for kinetically controlled Diels-Alder reactions. The product's relative stereochemistry can be confirmed by 2D NMR techniques (e.g., NOESY).
Radical Cyclizations: Forging Bonds in Congested Environments
Radical cyclizations have emerged as a powerful tool in natural product synthesis, particularly for their ability to form C-C bonds in sterically hindered environments where ionic reactions might fail.[8] These reactions are often characterized by mild conditions and high functional group tolerance.[9]
Strategic Considerations and Mechanistic Causality
The key to a successful radical cyclization is the efficient generation of a radical species that can then undergo an intramolecular addition to a suitably positioned unsaturated bond (alkene, alkyne, etc.). The regioselectivity of the cyclization is generally governed by "Baldwin's Rules," which favor exo cyclizations for 5- and 6-membered ring formations.
Key Experimental Choices:
-
Radical Initiator/Mediator: The classic method involves the use of tributyltin hydride (Bu₃SnH) with an initiator like azobisisobutyronitrile (AIBN).[9] However, due to the toxicity of tin compounds, alternative methods using safer reagents like tris(trimethylsilyl)silane (TTMSS) or photoredox catalysis are now favored.[10]
-
Precursor Design: The design of the cyclization precursor is critical. The radical acceptor must be positioned to allow for a favorable ring closure. The stereochemical outcome is often controlled by the conformation of the acyclic precursor in the transition state, which typically adopts a chair-like arrangement to minimize steric interactions.
Diagram: General Workflow for a Radical Cyclization
Caption: Workflow of a tin-mediated radical cyclization process.
Protocol: A Representative Radical Cyclization for Hydrindane Synthesis
This protocol is based on strategies for constructing 5,6-fused ring systems, common in sesquiterpenes.[11]
Objective: To synthesize a hydrindane skeleton from an acyclic bromoalkene precursor via a Bu₃SnH-mediated radical cyclization.
Materials:
-
Bromoalkene precursor
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Aqueous Potassium Fluoride (KF) solution (1 M)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the bromoalkene precursor (1.0 eq) in anhydrous toluene (to achieve a final concentration of ~0.02 M).
-
Reagent Addition: Add AIBN (0.1 eq).
-
Heating: Heat the solution to reflux (approx. 110 °C).
-
Slow Addition: Using a syringe pump, add a solution of Bu₃SnH (1.2 eq) in anhydrous toluene dropwise over 4-6 hours. This slow addition is crucial to keep the concentration of the chain-carrying Bu₃Sn• radical low, minimizing side reactions like direct reduction.
-
Reaction Monitoring: After the addition is complete, continue refluxing and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cooling and Concentration: Cool the reaction to room temperature and concentrate the solvent in vacuo.
-
Tin Removal: Dissolve the crude residue in diethyl ether. Stir vigorously with 1 M aqueous KF solution for 1 hour to precipitate the tin salts as insoluble tributyltin fluoride.
-
Filtration and Workup: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the cyclization can be confirmed by the disappearance of the vinyl protons and the appearance of new aliphatic signals in the ¹H NMR spectrum. The stereochemistry of the newly formed ring junction should be analyzed by NOESY experiments to confirm the predicted cis or trans fusion based on the transition state model.
Ring-Closing Metathesis (RCM): A Versatile Tool for Ring Construction
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic molecules, including the often challenging medium-sized rings found in some bicyclic sesquiterpenes (e.g., guaianolides with their 7-membered ring).[12][13] Catalyzed by well-defined ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' or Schrock's catalysts), RCM efficiently forms cyclic olefins from acyclic diene precursors, with ethylene as the only byproduct.[13][14]
Strategic Considerations and Mechanistic Causality
The catalytic cycle of RCM involves the formation of a metallacyclobutane intermediate. The reaction is driven to completion by the entropically favorable release of volatile ethylene gas.[13]
Key Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical and depends on the substrate. Grubbs' first-generation catalyst is robust, but the second-generation catalyst offers higher activity, especially for sterically demanding or electron-deficient olefins. Hoveyda-Grubbs catalysts exhibit enhanced stability.[12]
-
Concentration: RCM reactions are typically run at high dilution (0.01–0.001 M) to favor the intramolecular cyclization over competing intermolecular oligomerization.[15]
-
Substrate Conformation: The pre-organization of the diene precursor can significantly impact the efficiency of the cyclization. Substrates that can readily adopt a conformation where the terminal alkenes are in proximity will react more readily.
Diagram: Catalytic Cycle of Ring-Closing Metathesis
Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).
Protocol: A Representative RCM for 7-Membered Ring Formation
This protocol is representative of strategies used to form the cycloheptene ring in guaianolide synthesis.[16]
Objective: To construct a bicyclo[5.3.0]decene core via RCM of a diene precursor.
Materials:
-
Diene precursor
-
Grubbs' Second Generation Catalyst
-
Anhydrous, degassed Toluene or Dichloromethane (DCM)
-
Ethyl vinyl ether
Procedure:
-
Preparation: In a glovebox or under a strict inert atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous, degassed solvent (e.g., Toluene) to a concentration of 0.005 M in a Schlenk flask.
-
Catalyst Addition: Add Grubbs' second-generation catalyst (2-5 mol%) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C (for Toluene) or 40 °C (for DCM) with stirring. A continuous, gentle stream of argon can be bubbled through the solution to help remove the ethylene byproduct and drive the equilibrium.
-
Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR (by observing the disappearance of the terminal alkene signals). Reactions are typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, cool the solution to room temperature and add a few drops of ethyl vinyl ether. Stir for 30 minutes to quench the catalyst by forming an inactive Fischer carbene.
-
Concentration: Remove the solvent in vacuo.
-
Purification: The crude product is often purified by flash column chromatography. The ruthenium byproducts are typically colored and can be separated from the desired product.
Self-Validation: The formation of the cycloalkene is confirmed by the disappearance of the two terminal alkene signals in the ¹H NMR spectrum and the appearance of a new internal alkene signal. The molecular weight can be confirmed by mass spectrometry.
Tandem Reactions: The Elegance of Efficiency
Tandem (or cascade) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent the pinnacle of synthetic efficiency.[17] In the context of bicyclic sesquiterpene synthesis, these strategies can rapidly build molecular complexity from simple starting materials.
A powerful example is the tandem ring-closing metathesis (TRCM) , where a dienyne substrate undergoes sequential cyclizations to form two rings in one pot.[12] The first metathesis event occurs between one alkene and the alkyne to form a new diene, which then undergoes a second RCM with the remaining alkene.[12]
Comparative Analysis of Key Synthetic Strategies
| Strategy | Key Bond Formation | Ring Sizes Formed | Stereocontrol | Key Advantages | Common Challenges | Representative Target Class |
| Diels-Alder | C-C (x2), concerted | 6-membered | High, predictable | High efficiency, excellent stereocontrol, robust | Limited to cyclohexene formation, regioselectivity can be an issue | Decalins, Eudesmanolides |
| Radical Cyclization | C-C, stepwise | 5- & 6-membered | Good, conformationally directed | High functional group tolerance, effective in hindered systems | Use of toxic reagents (tin), competing reduction | Hydrindanes, Guaianolides |
| Ring-Closing Metathesis | C=C, catalytic | 5- to large macrocycles | N/A in ring formation step | Forms challenging medium rings, high functional group tolerance | Catalyst sensitivity, requires high dilution | Guaianolides, other medium-ring sesquiterpenes |
| Tandem Reactions | Multiple C-C bonds | Varies | Can be high | Step and atom economy, rapid complexity generation | Requires carefully designed substrates, optimization can be difficult | Polycyclic systems |
Conclusion and Future Outlook
The total synthesis of bicyclic sesquiterpenes continues to be a vibrant and challenging area of organic chemistry. The strategies outlined herein—Diels-Alder reactions, radical cyclizations, ring-closing metathesis, and tandem sequences—form the fundamental pillars upon which modern synthetic routes are built. Each approach offers a unique set of advantages and requires careful strategic planning to be implemented successfully.
The causality behind experimental choices, from the selection of a Lewis acid in a Diels-Alder reaction to the crucial control of concentration in an RCM, underscores the intricate interplay between reaction mechanism and practical execution. The protocols provided serve as validated starting points for researchers to adapt and apply these powerful transformations.
Future advancements will likely focus on the development of even more efficient and selective catalytic methods, particularly those that minimize waste and avoid toxic reagents. The continued exploration of chemoenzymatic strategies and C-H activation logic will undoubtedly open new and exciting avenues for the construction of these beautiful and biologically important molecules, further blurring the lines between synthetic chemistry and nature's own elegant pathways.
References
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Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series. (2023). Beilstein Journals. [Link]
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Strategies for the Synthesis of Sesquiterpene Natural Products. (2014). Academic Commons. [Link]
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Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols. (2024). PMC. [Link]
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Radical Cyclizations as Key Step for the Stereoselective Synthesis of Bi‐ and Tricyclic Sesquiterpene Lactones. (2005). Synlett. [Link]
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Synthesis of the Sesquiterpenes Trifarienols A and B via Anti-Selective .alpha.'-Intramolecular Carbomercuration. (1998). The Journal of Organic Chemistry. [Link]
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Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series. (2023). PubMed Central. [Link]
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Synthetic studies of sesquiterpenes with a cis-fused decalin system, 5. A synthetic approach to the study of structure-activity relationships of the termiticidal norsesquiterpenoids, chamaecynone and related compounds. (1994). Journal of Natural Products. [Link]
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Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae. (2019). Journal of the American Chemical Society. [Link]
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The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]
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Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae. (2019). PMC. [Link]
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Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship. (2022). PMC. [Link]
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The Intramolecular Diels–Alder Reaction. (2016). ResearchGate. [Link]
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Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes. (2017). PMC. [Link]
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A Bioinspired Cyclization Sequence Enables the Asymmetric Total Synthesis of Dictyoxetane. (2021). ResearchGate. [Link]
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STUDIES ON SYNTHESIS OF DECALIN AND HYDROAZULENE SESQUITERPENES. (1987). ProQuest. [Link]
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Recent advances in the syntheses of guaianolides. (2023). Organic & Biomolecular Chemistry. [Link]
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Ring-Closing Metathesis and Related Processes in Organic Synthesis. (2023). Accounts of Chemical Research. [Link]
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Toward the Total Synthesis of Sesquiterpene via an Annulative and Oxidative Approach. (2024). ACS Omega. [Link]
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Timeless Methods for Radical Cyclizations in Total Synthesis. (2013). Macmillan Group Meeting. [Link]
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Synthetic Studies of Sesquiterpenes with a cis-Fused Decalin System, 4. Synthesis of (+)-5βH-Eudesma-3,11-diene, (-)-5βH-Eudesmane-4β,11-diol, and (+)-5βH-Eudesmane-4α,11-diol, and Structure Revision of a Sesquiterpene Diol Isolated from the Liverwort "Chiloscyphus polyanthos corda". (2018). ResearchGate. [Link]
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Tandem Reaction Sequences. (2000). Macmillan Group Meeting. [Link]
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Diels–Alder reaction. Wikipedia. [Link]
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Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. (2022). JACS Au. [Link]
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Enzymatic Intermolecular Hetero-Diels–Alder Reaction in the Biosynthesis of Tropolonic Sesquiterpenes. (2018). PMC. [Link]
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A Unified Approach to trans-Hydrindane Sesterterpenoids. (2012). The Journal of Organic Chemistry. [Link]
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Recent advances in the synthesis of natural multifunctionalized decalins. (2015). The Royal Society of Chemistry. [Link]
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A Three-Step Synthesis of the Guaianolide Ring System. (2018). ResearchGate. [Link]
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Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. (2021). ACS Omega. [Link]
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Modular total syntheses of trans-clerodanes and sesquiterpene (hydro)quinones via tail-to-head cyclization and reductive coupling strategies. (2022). PMC. [Link]
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Chemoenzymatic tandem cyclization for the facile synthesis of bicyclic peptides. (2024). PMC. [Link]
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Radical Cyclizations as Key Step for the Stereoselective Synthesis of Bi- and Tricyclic Sesquiterpene Lactones. (2005). Sci-Hub. [Link]
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Synthesis of Natural Products Containing Medium-size Carbocycles by Ring-closing Alkene Metathesis. (2007). Wiley-VCH. [Link]
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Synthesis of the trans-hydrindane core of dictyoxetane. (2003). RSC Publishing. [Link]
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Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus. (2021). MDPI. [Link]
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Ring Closing Metathesis. (2015). YouTube. [Link]
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Quantitative Analysis of α-cis-Bergamotene in Complex Mixtures Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated methodology for the quantification of α-cis-bergamotene, a volatile sesquiterpene, in complex matrices such as essential oils and botanical extracts. Due to its low polarity and high volatility, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical technique of choice, offering the requisite sensitivity and specificity to resolve α-cis-bergamotene from its structural isomers.[1][2] We provide comprehensive, step-by-step protocols for sample preparation via solvent extraction, instrumental analysis, and method validation in accordance with established guidelines. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot the methodology for their specific applications.
Introduction: The Analytical Challenge of α-cis-Bergamotene
Alpha-cis-bergamotene (CAS: 18252-46-5) is a naturally occurring sesquiterpene with the molecular formula C₁₅H₂₄.[3][4] It is a key aromatic component in the essential oils of numerous plants, including bergamot, carrot, lime, and cannabis, contributing to their characteristic fragrance and flavor profiles.[5][6] The accurate quantification of α-cis-bergamotene is critical for the quality control of essential oils, characterization of plant chemovars, and research into the synergistic therapeutic effects of terpenes in pharmaceutical development.[2][7]
The primary analytical challenge lies in the nature of α-cis-bergamotene itself. It exists as one of several structural and stereoisomers, such as α-trans-bergamotene, β-cis-bergamotene, and β-trans-bergamotene, which often co-elute or have very similar chromatographic behaviors.[4][6][8] Therefore, a highly selective analytical technique is required not only to detect the compound but to definitively identify and quantify it in a complex mixture of other terpenes and matrix components. Gas chromatography is the preferred method for separating volatile terpenes, and when coupled with a mass spectrometer, it provides unparalleled identification confidence based on unique fragmentation patterns, making it the gold standard for this application.[1][2]
Principle of the Method: Why GC-MS is the Optimal Technique
The selection of Gas Chromatography-Mass Spectrometry (GC-MS) is a deliberate choice grounded in the physicochemical properties of α-cis-bergamotene and the need for unambiguous identification.
-
Gas Chromatography (GC): This technique is fundamentally designed for the separation of volatile and semi-volatile compounds. The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling point liquid coated on the column wall). Because terpenes are volatile, GC provides the ideal mechanism for their separation from a complex mixture.[1]
-
Mass Spectrometry (MS): Serving as the detector, the mass spectrometer bombards the molecules eluting from the GC column with electrons, causing them to ionize and break apart into predictable, reproducible fragments. The MS then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint. This high degree of specificity is essential to distinguish α-cis-bergamotene from its isomers, a feat that is challenging for less specific detectors like the Flame Ionization Detector (FID).[2][9] While GC-FID offers excellent quantitation, GC-MS provides the integrated identification and quantification necessary for self-validating results in complex matrices.[1][2]
Workflow Overview
The entire process, from sample receipt to final concentration reporting, follows a logical and validated pathway. This ensures that the final data is accurate, reproducible, and defensible.
Caption: Overall analytical workflow for α-cis-bergamotene quantification.
Materials and Instrumentation
-
Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 9000/5977C GC/MSD or similar).[10]
-
Autosampler: For precision and reproducibility.
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for terpene analysis.
-
Reagents:
-
Glassware: Volumetric flasks, autosampler vials with PTFE-lined septa, micropipettes.
Detailed Protocols
Protocol 1: Preparation of Standards
Causality: Accurate quantification is only possible with an accurate calibration curve derived from a certified standard. An internal standard is used to correct for variations in injection volume and instrument response.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-cis-bergamotene CRM and dissolve in 10 mL of ethyl acetate in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of n-tridecane in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical range would be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Spiking: Spike each calibration standard and a solvent blank with the internal standard stock to a final concentration of 10 µg/mL. This ensures the IS concentration is constant across all standards and samples.
Protocol 2: Sample Preparation (Solvent Extraction)
Causality: The goal of sample preparation is to extract the analyte from the matrix and dilute it to a concentration that falls within the linear range of the calibration curve. The addition of the internal standard at this stage corrects for any analyte loss during preparation.[11]
Caption: Step-by-step sample preparation workflow via solvent extraction.
-
Accurately weigh approximately 50 mg of the essential oil or sample mixture into a 10 mL volumetric flask.
-
Add the internal standard solution (e.g., 100 µL of a 100 µg/mL n-tridecane stock in ethyl acetate) directly to the flask.
-
Bring the flask to volume with ethyl acetate.
-
Cap the flask and vortex for 1 minute to ensure complete dissolution and homogenization.
-
If the sample contains particulates, filter an aliquot through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Cap the vial immediately to prevent the loss of volatile components.
GC-MS Instrumental Method & Parameters
Causality: The instrumental parameters are optimized to achieve baseline separation of α-cis-bergamotene from other major terpenes and isomers, and to generate a consistent, sensitive signal in the mass spectrometer. The temperature program is designed to elute volatile compounds at lower temperatures and then ramp up to elute less volatile compounds.
| Parameter | Setting | Rationale |
| GC System | Agilent 9000 or equivalent | Provides reliable and reproducible chromatography. |
| Inlet | Split/Splitless | |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading with high concentration samples like essential oils.[5] |
| Injection Vol. | 1 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium | Inert gas for transporting analytes. Hydrogen can be used as a sustainable alternative.[10] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times. |
| Oven Program | ||
| Initial Temp | 60 °C, hold 2 min | Allows for focusing of volatile compounds at the head of the column. |
| Ramp 1 | 3 °C/min to 180 °C | Slow ramp provides good separation of monoterpenes and sesquiterpenes. |
| Ramp 2 | 20 °C/min to 280 °C, hold 5 min | Rapidly elutes any remaining high-boiling point compounds to clean the column. |
| MS System | Agilent 5977C or equivalent | Provides high sensitivity and specificity. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for generating reproducible spectra. |
| Source Temp | 230 °C | Optimal temperature for ionization while minimizing thermal degradation. |
| Quad Temp | 150 °C | Standard setting for stable mass filtering. |
| Acquisition Mode | Scan (m/z 40-400) & SIM | Scan mode for initial identification; SIM mode for enhanced quantitative sensitivity. |
| SIM Ions | m/z 93, 133, 161 (Quantifier: 93 ) | These are characteristic fragment ions for bergamotene isomers, providing specificity. The most abundant, stable ion is chosen for quantification. |
Method Validation: Ensuring Trustworthy Data
A robust analytical method must be validated to prove it is fit for its intended purpose. The following parameters should be assessed according to standards such as those from the Association of Official Analytical Chemists (AOAC).[7][11]
| Parameter | Acceptance Criteria | Methodology |
| Linearity | Correlation Coefficient (r²) > 0.99 | Analyze calibration standards (n=3) and plot the response ratio (Analyte Area / IS Area) vs. concentration.[11] |
| Accuracy | 80-120% Recovery | Spike a known matrix (placebo or sample with low analyte level) at three concentration levels (low, mid, high) and calculate the percent recovery.[11] |
| Precision | RSD < 15% | Repeatability (Intra-day): Analyze 6 replicates of a mid-level standard on the same day. Intermediate Precision (Inter-day): Analyze 6 replicates on three different days. |
| LOD & LOQ | Signal-to-Noise > 3 for LOD, > 10 for LOQ | Analyze low-level standards to determine the lowest concentration that meets the S/N criteria.[11] LOD and LOQ for targeted terpenes are often found to be around 0.25 and 0.75 µg/mL, respectively.[11] |
| Specificity | No interfering peaks at the retention time of the analyte. | Analyze a matrix blank and potential interferents (e.g., other bergamotene isomers) to ensure the analyte peak is pure. |
Data Analysis and Quantification
-
Identification: The α-cis-bergamotene peak in a sample chromatogram is identified by comparing its retention time and its mass spectrum to that of the CRM. The retention time should be within ±0.1 minutes of the standard, and the mass spectrum should have a library match score >90%.[9]
-
Integration: Integrate the peak area for the quantifier ion (m/z 93) of α-cis-bergamotene and the selected ion for the internal standard.
-
Calculation: The concentration of α-cis-bergamotene in the original sample is calculated using the linear regression equation derived from the calibration curve:
Concentration (µg/mg) = ( (Response_Ratio - y_intercept) / slope ) * (V / W)
Where:
-
Response_Ratio = (Area of Analyte) / (Area of IS)
-
slope and y_intercept are from the calibration curve y = mx + b
-
V = Final volume of the prepared sample (in mL)
-
W = Initial weight of the sample (in mg)
-
Conclusion
The GC-MS method detailed in this application note provides a robust, specific, and reliable system for the quantitative analysis of α-cis-bergamotene in complex mixtures. By employing a stable internal standard, optimized chromatographic conditions, and a full validation protocol, laboratories can generate high-quality, defensible data critical for quality control and research and development applications. The principles and protocols described herein serve as a comprehensive guide and can be adapted for the analysis of other volatile terpenes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6429303, this compound. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). cis-α-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link].
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SCION Instruments (n.d.). Terpene Testing and Profiling of Cannabis Using Gas Chromatography. Retrieved from [Link].
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National Institute of Standards and Technology (n.d.). Gas Chromatography data for cis-α-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link].
-
LCGC (2024). DoE-Optimized GC–FID Method for Robust Terpene Profiling in Essential Oils. Retrieved from [Link].
-
ResearchGate (n.d.). (PDF) Methodology for the Analysis of Volatile Organic Compounds in Emission Testing of Building Materials. Retrieved from [Link].
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Waters Corporation (n.d.). Cannabis Terpenes Testing | GC-MS/MS Solutions for Terpene Analysis. Retrieved from [Link].
-
Elsevier (2023). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry. Retrieved from [Link].
-
Environment and Climate Change Canada (2023). Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Retrieved from [Link].
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Cheméo (n.d.). Chemical Properties of cis-«alpha»-Bergamotene. Retrieved from [Link].
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Shimadzu Scientific Instruments (n.d.). Simplified Cannabis Terpene Profiling by GCMS. Retrieved from [Link].
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ACS Publications (2017). Analysis of Volatile Compounds by Advanced Analytical Techniques and Multivariate Chemometrics. Chemical Reviews. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). cis-α-Bergamotene Stereoisomers. In NIST Chemistry WebBook. Retrieved from [Link].
-
ResearchGate (2014). A simplified method for the HPLC resolution of α-carotene and β-carotene (trans and cis) isomers. Retrieved from [Link].
-
IRIS-AperTO (n.d.). Essential oils and volatiles: sample preparation and analysis. A review. Retrieved from [Link].
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Los Alamos National Laboratory (2020). Validation of Volatile Organic Compound Analytical Data. Retrieved from [Link].
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National Institutes of Health (2018). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. PMC. Retrieved from [Link].
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MDPI (2021). Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices. Retrieved from [Link].
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Wikipedia (n.d.). Bergamotene. Retrieved from [Link].
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Agilent Technologies (2023). Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas. Retrieved from [Link].
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ResearchGate (2022). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. Retrieved from [Link].
-
PubMed (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Retrieved from [Link].
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Protocols for the Derivatization of Bergamotene for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Guide
Abstract
Bergamotene, a bicyclic sesquiterpene, is a significant compound in the fragrance, flavor, and pharmaceutical industries due to its distinct aroma and diverse biological activities.[1] Accurate and unambiguous analysis, typically performed by Gas Chromatography-Mass Spectrometry (GC-MS), is critical for quality control, natural product discovery, and metabolic research. However, the inherent structure of bergamotene—a nonpolar hydrocarbon with key unsaturated sites—presents unique analytical challenges, such as co-elution with other terpenes and difficulty in definitively locating its double bonds by mass spectrometry alone. This application note provides detailed protocols for two powerful derivatization techniques designed to overcome these challenges: Epoxidation and Dimethyl Disulfide (DMDS) Adduct Formation . These methods chemically modify the bergamotene molecule to enhance chromatographic separation and, crucially, to enable definitive structural elucidation of its isomers via characteristic mass spectral fragmentation. This guide is intended for researchers, analytical chemists, and drug development professionals seeking robust methods for sesquiterpene analysis.
Introduction
The Significance of Bergamotene Analysis
Bergamotene exists as several structural and stereoisomers, with α-trans-bergamotene being one of the most common.[1][2] These sesquiterpenes are key constituents of essential oils from plants like bergamot, carrot, and lime, contributing significantly to their aromatic profiles.[2][3] Beyond their use in perfumery, bergamotenes and related sesquiterpenoids exhibit a range of biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for pharmaceutical research.[1] Therefore, precise analytical methods are essential for identifying and quantifying these compounds in complex natural matrices.
The Rationale for Derivatization in Terpene Analysis
While many terpenes are sufficiently volatile for direct GC analysis, derivatization is a powerful strategy to address specific analytical objectives.[4][5] For a hydrocarbon like bergamotene, derivatization is not typically required to increase volatility. Instead, it serves two primary, more advanced purposes:
-
Improving Chromatographic Resolution: By altering the polarity and molecular weight of the analyte, derivatization can shift its retention time, resolving it from other co-eluting compounds in a complex mixture.
-
Enabling Structural Elucidation: Standard Electron Ionization Mass Spectrometry (EI-MS) of terpene hydrocarbons often produces complex fragmentation patterns with dominant, non-specific low-mass ions (e.g., m/z 93, 119), making it difficult to differentiate isomers or pinpoint the exact location of double bonds.[6] Derivatization creates a new molecule with predictable fragmentation pathways that directly correspond to its original structure.[7]
This guide focuses on derivatization reactions that target the carbon-carbon double bonds, which are the key points of reactivity and structural variation in bergamotene isomers.[3]
Chemical Principles of Derivatization Strategies
Strategy 1: Epoxidation
Epoxidation involves the conversion of a carbon-carbon double bond into a three-membered ring ether called an epoxide (or oxirane). This is typically achieved using a peroxy acid, such as m-Chloroperoxybenzoic acid (m-CPBA).
The reaction adds an oxygen atom (16 Da) to the molecule, increasing its polarity and molecular weight. This change significantly alters the compound's chromatographic behavior, often leading to a later retention time and better separation from non-polar hydrocarbons. The resulting mass spectrum will show a molecular ion corresponding to the epoxidized bergamotene (C₁₅H₂₄O, MW 220.35), providing clear confirmation of the reaction.
Strategy 2: Dimethyl Disulfide (DMDS) Adduct Formation
For the definitive location of double bonds, derivatization with dimethyl disulfide (DMDS) is a well-established and highly effective method.[7][8] In the presence of an iodine catalyst, DMDS adds two thiomethyl (-SCH₃) groups across the double bond.
The key to this technique lies in the subsequent GC-MS analysis. The resulting DMDS adduct is designed to fragment predictably upon electron ionization. Cleavage occurs at the C-C bond that was originally the double bond, between the two carbon atoms now bearing the thiomethyl groups. This produces two major fragment ions whose masses directly reveal the structure of the alkyl chains on either side of the original double bond, allowing for its unambiguous placement.[7][9] This method is invaluable for distinguishing between isomers like α-bergamotene and β-bergamotene.
Experimental Protocols & Workflows
Safety Note: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Epoxidation of Bergamotene with m-CPBA
This protocol modifies the double bonds to alter polarity and aid in chromatographic separation.
Materials:
-
Bergamotene standard or sample extract (approx. 1 mg)
-
m-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
2 mL glass vials with PTFE-lined caps
-
GC-MS analysis vials
Procedure:
-
Dissolution: Dissolve ~1 mg of the bergamotene-containing sample in 0.5 mL of anhydrous DCM in a clean glass vial.
-
Cooling: Place the vial in an ice bath and allow it to cool to 0°C. This helps to control the exothermic reaction.
-
Reagent Addition: Add ~1.5 molar equivalents of m-CPBA to the cooled solution. For 1 mg of bergamotene (MW 204.35 g/mol ), this corresponds to approximately 1.3 mg of m-CPBA (MW 172.57 g/mol ).
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor reaction progress by TLC or a pilot GC run if necessary.
-
Quenching: Carefully add 1 mL of saturated NaHCO₃ solution to the vial to quench the excess peroxy acid. Effervescence may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 2 mL portions of DCM.
-
Washing: Combine the organic layers and wash with 2 mL of saturated NaCl solution.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal & Analysis: Filter or decant the dried solution into a clean vial. Carefully evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Caption: Workflow diagram for the epoxidation of bergamotene.
Protocol 2: DMDS Derivatization for Double Bond Location
This protocol creates a derivative whose mass spectrum reveals the position of unsaturation.
Materials:
-
Bergamotene standard or sample extract (approx. 0.5 mg)
-
Dimethyl disulfide (DMDS)
-
Iodine (I₂) solution (10 mg/mL in diethyl ether)
-
Hexane, anhydrous
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v in water)
-
2 mL glass vial with a PTFE-lined screw cap
-
Heating block or water bath
-
GC-MS analysis vials
Procedure:
-
Dissolution: In a 2 mL screw-cap vial, dissolve ~0.5 mg of the bergamotene sample in 0.2 mL of hexane.
-
Reagent Addition: Add 0.2 mL of DMDS and 50 µL of the iodine solution to the vial. The solution should turn a brownish-purple color.
-
Reaction: Tightly cap the vial. Heat the mixture at 60°C for 2-4 hours in a heating block. The color of the solution will fade as the iodine is consumed.
-
Cooling: Allow the vial to cool completely to room temperature.
-
Quenching: Add 0.5 mL of the 5% sodium thiosulfate solution to the vial and vortex for 30 seconds to remove any remaining iodine. The organic layer should become colorless.
-
Phase Separation: Centrifuge briefly if needed to separate the layers. Carefully transfer the upper hexane layer to a new vial for GC-MS analysis. The sample is now ready for injection.
Caption: Workflow diagram for DMDS derivatization of bergamotene.
Data Analysis and Interpretation
Expected Results for Derivatized Products
The table below summarizes the key properties of α-trans-bergamotene and its expected derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected GC-MS Observation |
| α-trans-Bergamotene | C₁₅H₂₄ | 204.35[3] | Original retention time; M⁺ at m/z 204. |
| Epoxidized Bergamotene | C₁₅H₂₄O | 220.35 | Increased retention time; M⁺ at m/z 220. |
| DMDS Adduct | C₁₇H₃₀S₂ | 298.55 | Significantly increased retention time; M⁺ at m/z 298. |
Interpreting the Mass Spectrum of a DMDS Adduct
The diagnostic power of the DMDS technique is revealed in the mass spectrum. The molecular ion of the DMDS adduct will be observed (M⁺ at m/z 298 for a single derivatized double bond). The key fragmentation is the cleavage between the two derivatized carbon atoms.
For α-trans-bergamotene , which has an endocyclic double bond, the fragmentation of the DMDS adduct will yield characteristic ions that allow for the reconstruction of the original bicyclic structure. The fragmentation pattern will be complex but highly reproducible and distinct from the adduct of an isomer like β-bergamotene, which has an exocyclic double bond. Analysis of these key fragment ions provides definitive evidence for the double bond's location.
Caption: Fragmentation logic for a bergamotene-DMDS adduct in MS.
Summary and Best Practices
Derivatization is a crucial tool for the advanced analysis of sesquiterpenes like bergamotene. The choice between epoxidation and DMDS derivatization depends on the analytical goal.
| Parameter | Protocol 1: Epoxidation | Protocol 2: DMDS Derivatization |
| Primary Goal | Improve chromatographic separation; confirm presence of unsaturation. | Definitively locate position of double bonds. |
| Key Reagents | m-CPBA, DCM | DMDS, Iodine |
| Reaction Temp. | 0°C to Room Temperature | 60°C |
| Analytical Output | Shift in retention time; M+16 peak. | Diagnostic fragment ions in MS. |
| Best For | Resolving isomers in complex mixtures. | Structural elucidation of unknown isomers. |
Best Practices:
-
Purity of Reagents: Use high-purity, anhydrous solvents to prevent side reactions, especially with m-CPBA.
-
Inert Atmosphere: For the DMDS reaction, performing the heating step under a nitrogen atmosphere can prevent oxidative side reactions.
-
Run a Control: Always analyze an underivatized sample under the same GC-MS conditions to confirm the shift in retention time and verify the reaction's completion.
-
Excess Reagent: Ensure a molar excess of the derivatizing agent is used to drive the reaction to completion.[10]
By employing these detailed protocols, researchers can significantly enhance the quality and depth of their analytical data, leading to more confident identification and characterization of bergamotene and other valuable sesquiterpenes in complex samples.
References
- Annaz, H., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition.
- Restek Corporation. (n.d.).
- Smolecule. (2024). trans-alpha-Bergamotene | 13474-59-4.
- Sigma-Aldrich. (n.d.).
- Consolidated Chemical. (n.d.).
- Wikipedia. (n.d.). Bergamotene.
- Ju, Y., et al. (2022).
- National Center for Biotechnology Information. (n.d.). alpha-Bergamotene. PubChem Compound Summary for CID 86608.
- Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
- Dugo, G., et al. (n.d.). The Composition of Bergamot Oil. Perfumer & Flavorist.
- Gelest. (n.d.).
- Amutha, C., et al. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Sigma-Aldrich. (n.d.). Bergamottin analytical standard.
- Isaacman-VanWertz, G., et al. (2022). Composition, concentration, and oxidant reactivity of sesquiterpenes in the southeastern US.
- Carlson, D. A., et al. (1989). Dimethyl disulfide derivatives of long chain alkenes, alkadienes and alkatrienes for gas chromatography/mass spectrometry. Analytical Chemistry.
- Tholl, D., & Köllner, T. G. (2018). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology.
- Ioannou, E., et al. (2012). High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector. Molecules.
- The Dow Chemical Company. (n.d.). Methods for the continuous alkoxylation and derivatization of terpenes.
- Chemistry LibreTexts. (2023).
- Merfort, I. (2002). Review of analytical techniques for sesquiterpenes and sesquiterpene lactones.
- Wikipedia. (n.d.). Bergamot essential oil.
- Ju, Y., et al. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
- Wang, M., et al. (2023). Highly Sensitive Chemical Ionization Tandem Mass Spectrometry Method for the Identification of Unsaturated Fatty Acids Derivatized by Dimethyl Disulfide. Analytical Chemistry.
- Supelco. (n.d.).
- Phenomenex. (2021).
- Totah, N. I. (2014). Syntheses of Complex Terpenes from Simple Polyprenyl Precursors.
- Letaief, S., et al. (2012). Chemical Composition of Bergamot (Citrus Bergamia Risso) Essential Oil Obtained by Hydrodistillation.
- Jakab, A., et al. (2021). Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. Molecules.
- Dabi, A. S., et al. (2023). Epoxidation of Argemone mexicana oil with peroxyacetic acid formed in-situ using sulfated tin (IV) oxide catalyst: Characterization; kinetic and thermodynamic analysis. Heliyon.
- Benedek, K., et al. (2022). Chemometric analysis of monoterpenes and sesquiterpenes of conifers. Frontiers in Plant Science.
- Ju, Y., et al. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives.
- da Silva, J. K., et al. (2023). Characterization of bergamot essential oil: chemical, microbiological and colloidal aspects. Brazilian Journal of Biology.
- Maimone, T. (n.d.). Classic Terpene Syntheses. Baran Lab, The Scripps Research Institute.
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Troubleshooting & Optimization
Technical Support Center: Enhancing α-cis-Bergamotene Synthesis Yield
Welcome to the technical support center for α-cis-bergamotene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this valuable bicyclic sesquiterpene. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your own work.
Section 1: FAQs - Quick Solutions to Common Problems
This section addresses frequently encountered issues during α-cis-bergamotene synthesis, providing direct answers and actionable advice.
Q1: My microbial culture is producing very low titers of α-cis-bergamotene. What are the likely causes?
A1: Low yields in microbial synthesis are often multifactorial. The primary bottlenecks typically involve:
-
Insufficient Precursor Supply: The biosynthesis of α-cis-bergamotene begins with farnesyl pyrophosphate (FPP). A limited intracellular pool of FPP is a common reason for low sesquiterpene production.
-
Suboptimal Terpene Synthase Activity: The heterologous expression of a terpene synthase can be inefficient due to poor protein folding, low stability, or incompatible codon usage in the host organism.
-
Toxicity of the Product: High concentrations of α-cis-bergamotene or pathway intermediates can be toxic to the microbial host, leading to growth inhibition and reduced productivity.
-
Suboptimal Culture Conditions: Factors such as media composition, pH, temperature, and aeration play a crucial role in both cell growth and secondary metabolite production.
Q2: I am observing a significant amount of farnesol in my culture extract. What does this indicate and how can I fix it?
A2: The presence of farnesol, the alcohol form of FPP, strongly suggests that the conversion of FPP to α-cis-bergamotene by your terpene synthase is the rate-limiting step. Endogenous phosphatases in the host cell can dephosphorylate excess FPP, leading to farnesol accumulation.
-
Troubleshooting Steps:
-
Enhance Terpene Synthase Expression: Optimize the expression of your α-cis-bergamotene synthase. This can involve using a stronger promoter, optimizing codon usage for your host organism, or co-expressing chaperone proteins to improve folding.
-
Enzyme Engineering: Consider using a terpene synthase with higher catalytic efficiency or engineering the existing one to improve its activity.
-
Gene Knockout: In yeast, deleting phosphatases like DPP1 and LPP1 can reduce the conversion of FPP to farnesol.[1]
-
Q3: My chemical synthesis is resulting in a mixture of α-cis- and α-trans-bergamotene isomers. How can I improve the stereoselectivity for the cis isomer?
A3: Achieving high stereoselectivity in the synthesis of bicyclic sesquiterpenes is a known challenge. The formation of both cis and trans isomers often arises from the non-selective formation of a key bond in the bicyclic ring system.
-
Strategies for Improved Stereoselectivity:
-
Reagent and Catalyst Selection: The choice of reagents and catalysts is critical. For instance, in intramolecular cyclization reactions, the use of specific Lewis acids or organocatalysts can favor the formation of one isomer over the other.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the stereochemical outcome. Systematically optimizing these parameters is crucial.
-
Chiral Auxiliaries: Employing chiral auxiliaries can guide the stereochemical course of the reaction, leading to a higher proportion of the desired cis-isomer.
-
Q4: How can I efficiently purify α-cis-bergamotene from my microbial culture or chemical reaction mixture?
A4: The purification of α-cis-bergamotene, a volatile and non-polar compound, from a complex mixture requires careful consideration of its physicochemical properties.
-
Purification Workflow:
-
Extraction: For microbial cultures, initial extraction with a non-polar solvent like hexane or pentane is effective. For chemical reactions, a standard aqueous workup followed by extraction is typical.
-
Chromatography: Silica gel column chromatography is the most common method for separating α-cis-bergamotene from other components. A non-polar mobile phase, such as a gradient of ethyl acetate in hexane, is generally effective.
-
GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) is essential for identifying and confirming the purity of the isolated fractions. It can also help in identifying any co-eluting impurities.
-
Section 2: Troubleshooting Guide - A Deeper Dive
This section provides a more detailed, systematic approach to troubleshooting low yields, organized by the stage of the synthesis process.
Biosynthesis in Microbial Hosts (E. coli & S. cerevisiae)
A sufficient pool of FPP is the cornerstone of high-yield sesquiterpene production.
Symptoms:
-
Low overall product titer.
-
No significant accumulation of farnesol (indicates an upstream bottleneck).
Causality: The native mevalonate (MVA) pathway in yeast or the methylerythritol phosphate (MEP) pathway in E. coli may not produce enough FPP to support high-level sesquiterpene synthesis, as it is primarily used for essential cellular processes like sterol biosynthesis.
Solutions:
-
Upregulate the Mevalonate Pathway: In Saccharomyces cerevisiae, overexpressing key enzymes of the MVA pathway is a common strategy. A truncated version of HMG-CoA reductase (tHMG1) is often overexpressed as it is a key rate-limiting enzyme.[2]
-
Downregulate Competing Pathways: In yeast, the diversion of FPP towards sterol biosynthesis is a major competing pathway. Downregulating or creating a conditional knockout of squalene synthase (ERG9) can significantly increase the FPP pool available for your terpene synthase.[2]
-
Introduce a Heterologous MVA Pathway: In E. coli, which naturally uses the MEP pathway for isoprenoid biosynthesis, introducing a heterologous MVA pathway from yeast can significantly boost the FPP supply.[3]
| Strategy | Target Genes/Enzymes | Expected Outcome |
| Upregulate MVA Pathway | tHMG1, ERG20, IDI1 | Increased FPP flux |
| Downregulate Competing Pathways | ERG9 (Squalene Synthase) | Diversion of FPP to sesquiterpene synthesis |
| Heterologous Pathway Expression | Introduction of yeast MVA pathway into E. coli | Enhanced FPP pool |
Experimental Protocol: Overexpression of tHMG1 in S. cerevisiae
-
Gene Amplification: Amplify the coding sequence for the catalytic domain of HMG1 (tHMG1) from S. cerevisiae genomic DNA.
-
Vector Construction: Clone the tHMG1 fragment into a high-copy yeast expression vector under the control of a strong constitutive promoter (e.g., TEF1 or GPD).
-
Yeast Transformation: Transform the expression vector into your α-cis-bergamotene producing yeast strain.
-
Verification: Confirm the integration and expression of tHMG1 via PCR and SDS-PAGE/Western blot.
-
Phenotypic Analysis: Culture the engineered strain and quantify α-cis-bergamotene production and compare it to the parent strain.
The performance of the heterologously expressed α-cis-bergamotene synthase is critical for converting FPP to the final product.
Symptoms:
-
Low product titer despite a high FPP pool (indicated by farnesol accumulation).
-
Presence of multiple sesquiterpene byproducts, suggesting enzyme promiscuity.
Causality: The terpene synthase may not be optimally expressed, folded, or may have inherently low catalytic activity.
Solutions:
-
Codon Optimization: Synthesize the terpene synthase gene with codons optimized for your expression host (E. coli or S. cerevisiae) to improve translation efficiency.
-
Promoter Strength Tuning: Test a range of promoters with varying strengths to find the optimal expression level. Overexpression is not always better, as it can lead to protein aggregation and metabolic burden.
-
Protein Engineering: If feasible, perform site-directed mutagenesis to improve the enzyme's catalytic efficiency or stability. Comparing the sequence to other highly active sesquiterpene synthases can provide insights into key residues.
-
N-terminal Truncation: Some plant terpene synthases have N-terminal plastid transit peptides that can hinder proper folding and activity when expressed in the cytoplasm of microorganisms. Removing these sequences can sometimes improve performance.
Caption: A systematic approach to troubleshooting chemical synthesis issues.
Section 3: Data-Driven Optimization
The following table summarizes reported yield improvements for sesquiterpene production in S. cerevisiae through various metabolic engineering strategies. While specific results for α-cis-bergamotene may vary, these provide a valuable benchmark.
| Engineering Strategy | Target Sesquiterpene | Host Strain | Fold Increase in Yield | Reference |
| Overexpression of tHMG1 and downregulation of ERG9 | Amorphadiene | S. cerevisiae | ~10-fold | |
| Co-expression of FPP synthase and terpene synthase | Patchoulol | S. cerevisiae | ~2-fold | |
| Optimization of fermentation media | Menaquinone-7 | Bacillus subtilis | 12.2-fold |
References
-
Liu, C., et al. (2022). Metabolic engineering strategies for sesquiterpene production in microorganism. Critical Reviews in Biotechnology, 42(1), 73-93. [Link]
- Scalcinati, G., et al. (2012). Metabolic engineering of Saccharomyces cerevisiae for the production of santalene and its derivatives. Metabolic Engineering, 14(4), 298-309.
-
Takahashi, S., et al. (2007). Metabolic engineering of sesquiterpene metabolism in yeast. Biotechnology and Bioengineering, 97(1), 170-181. [Link]
-
Ro, D. K., et al. (2006). Production of the antimalarial drug precursor artemisinic acid in engineered yeast. Nature, 440(7086), 940-943. [Link]
-
Martin, V. J., et al. (2003). Engineering a mevalonate pathway in Escherichia coli for production of terpenoids. Nature Biotechnology, 21(7), 796-802. [Link]
-
Snider, B. B., & Beal, R. B. (1988). Total synthesis of sesquiterpenes via intramolecular ketene cycloadditions. Isocomene. alpha.-cis- and. alpha.-trans-bergamotenes. An approach to seychellene. The Journal of Organic Chemistry, 53(19), 4508-4515. [Link]
- Asadollahi, M. A., et al. (2008). Production of recombinant farnesyl diphosphate synthase in a recombinant Escherichia coli. Applied Biochemistry and Biotechnology, 144(2), 119-129.
- Kirby, J., et al. (2008). Enhancing precursor pools for terpene biosynthesis in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 74(22), 7045-7052.
- Schalk, M., et al. (2000). A single-amino acid substitution in a-humulene synthase from Zingiber zerumbet changes the product profile. Archives of Biochemistry and Biophysics, 377(2), 299-305.
- Kunze, M., et al. (2012). Optimization of the four most effective factors on β-carotene production by Dunaliella salina using response surface methodology. Journal of Biological Research-Thessaloniki, 18, 203.
-
Chen, X., et al. (2013). Combinatorial metabolic engineering of Saccharomyces cerevisiae for the enhanced production of the FPP-derived sesquiterpene germacrene A. Metabolic Engineering, 19, 12-20. [Link]
- Zhou, Y. J., et al. (2012). Modular pathway engineering of yeast for production of fine chemicals.
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Technical Support Center: Purification of α-cis-Bergamotene
Welcome to the technical support center for the purification of α-cis-bergamotene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable sesquiterpene. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to the Challenges
Alpha-cis-bergamotene, a bicyclic sesquiterpene with significant biological activities, presents unique purification challenges primarily due to its chemical nature.[1] As with many terpenes, it is often found in complex natural extracts alongside a variety of structurally similar isomers, such as α-trans-bergamotene, β-cis-bergamotene, and β-trans-bergamotene.[1] This inherent complexity necessitates highly selective purification strategies. The primary hurdles in obtaining high-purity α-cis-bergamotene are:
-
Co-elution of Isomers: The subtle structural differences between bergamotene isomers result in very similar chromatographic behavior, making their separation by standard techniques challenging.
-
Isomerization: The acidic nature of common stationary phases like silica gel can catalyze the isomerization of α-cis-bergamotene to its more stable trans isomer or other degradation products.
-
Thermolability: As with many sesquiterpenes, α-cis-bergamotene can be sensitive to high temperatures, which can be a concern during analytical techniques like gas chromatography (GC).
This guide will address these challenges with practical, field-proven advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying α-cis-bergamotene?
A1: The most significant challenge is the co-elution of its geometric isomer, α-trans-bergamotene, and other structural isomers. Their similar polarities and boiling points make them difficult to resolve using conventional chromatography techniques.
Q2: Why is my α-cis-bergamotene isomerizing during purification on a silica gel column?
A2: Standard silica gel possesses acidic sites (silanol groups) that can catalyze the isomerization of the cis-double bond to the more thermodynamically stable trans-double bond. This acid-catalyzed isomerization is a common issue with unsaturated terpenes.
Q3: Can I use Gas Chromatography (GC) for the purification of α-cis-bergamotene?
A3: While GC-MS is a powerful tool for the analysis of bergamotene isomers, preparative GC can be challenging due to the potential for thermal degradation and isomerization at high injector and column temperatures. Analytical GC should be optimized with lower temperatures and shorter residence times to minimize these effects.
Q4: Are there alternative stationary phases to silica gel that are less likely to cause isomerization?
A4: Yes, deactivated silica gel, where the acidic silanol groups are neutralized, is a good alternative.[2][3] Additionally, reversed-phase chromatography on C18 columns can be employed, where separation is based on hydrophobicity rather than polar interactions, reducing the risk of acid-catalyzed isomerization.
Q5: How can I detect co-eluting isomers if my primary peak looks symmetrical?
A5: High-resolution GC-MS is the best tool for this. Even if the total ion chromatogram (TIC) shows a single peak, examining the mass spectra across the peak can reveal the presence of multiple components with slightly different fragmentation patterns. Diode-array detection (DAD) in HPLC can also be useful if the isomers have different UV spectra, however, for isomers like cis- and trans-bergamotene, the spectra are often very similar.
Troubleshooting Guides
Issue 1: Poor Resolution of α-cis- and α-trans-Bergamotene Isomers
Symptoms:
-
A single, broad peak in your chromatogram where you expect two distinct peaks.
-
Inconsistent purity results for collected fractions.
-
Mass spectrometry data indicating the presence of multiple isomers within a single chromatographic peak.
Root Cause Analysis and Solutions:
The primary cause of poor resolution is the very similar polarity and structure of the cis and trans isomers. To overcome this, a more selective separation technique is required.
Solution: Argentation Chromatography (Silver Nitrate-Impregnated Silica Gel)
Argentation chromatography is a powerful technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds.[4][5][6][7] The silver ions immobilized on the silica gel form reversible π-complexes with the double bonds of the terpenes. The stability of these complexes is sensitive to the steric hindrance around the double bond. The less hindered double bond in α-trans-bergamotene forms a weaker complex with the silver ions and therefore elutes before the more sterically hindered double bond in α-cis-bergamotene, which forms a stronger complex.
Experimental Protocol: Preparative Argentation Column Chromatography
-
Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):
-
Dissolve 10 g of silver nitrate (AgNO₃) in 50 mL of deionized water.
-
In a separate flask, add 90 g of silica gel (60-120 mesh).
-
Slowly add the silver nitrate solution to the silica gel while stirring continuously to ensure even coating.
-
Dry the impregnated silica gel in an oven at 100-110°C for 4-6 hours in the dark to prevent photoreduction of the silver ions.
-
Store the prepared stationary phase in a desiccator, protected from light.
-
-
Column Packing and Elution:
-
Pack a glass column with the prepared AgNO₃-silica gel using a slurry packing method with a non-polar solvent like hexane.
-
Dissolve your crude bergamotene mixture in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually introduce a slightly more polar solvent like dichloromethane or ethyl acetate. A typical gradient might be from 100% hexane to 95:5 hexane:dichloromethane.[5]
-
Troubleshooting Argentation Chromatography:
| Problem | Possible Cause | Solution |
| No separation | Insufficient silver nitrate loading. | Prepare a new batch of AgNO₃-silica with a higher loading (e.g., 15-20%). |
| Mobile phase is too polar. | Start with a less polar solvent system and use a very shallow gradient. | |
| Peak tailing | Column overloading. | Reduce the amount of sample loaded onto the column. |
| Irreversible binding. | This is rare, but if suspected, try a different solvent system or a lower AgNO₃ concentration. | |
| Compound degradation | Light sensitivity of silver nitrate. | Protect the column from light by wrapping it in aluminum foil. |
Issue 2: Isomerization of α-cis-Bergamotene on the Column
Symptoms:
-
The appearance of a new peak corresponding to α-trans-bergamotene in fractions that initially contained pure α-cis-bergamotene.
-
A decrease in the yield of α-cis-bergamotene and a corresponding increase in the α-trans isomer.
Root Cause Analysis and Solutions:
The acidic nature of the stationary phase is the most likely culprit. The Lewis acid sites on silica or alumina can catalyze the isomerization of the thermodynamically less stable cis isomer to the trans isomer.
Solution 1: Deactivation of Silica Gel
Deactivating the silica gel by adding a small amount of water or a base can neutralize the acidic sites.
Experimental Protocol: Deactivation of Silica Gel
-
Water Deactivation:
-
Add a specific amount of water (e.g., 1-5% by weight) to the dry silica gel.
-
Shake the mixture thoroughly and allow it to equilibrate for several hours in a sealed container.[8]
-
-
Base Deactivation:
Solution 2: Use of an Alternative Stationary Phase
-
Reversed-Phase Chromatography (C18): In reversed-phase HPLC, the separation is based on hydrophobicity. Since the polarity difference between cis and trans isomers is minimal, achieving baseline separation can be challenging but is possible with careful method development. A typical mobile phase would be a mixture of acetonitrile and water.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good alternative for acid-sensitive compounds.
Workflow for Minimizing Isomerization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of α-cis-Bergamotene
Welcome to the technical support center for α-cis-bergamotene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this fascinating bicyclic sesquiterpene. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its stability and degradation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is α-cis-bergamotene and why is its stability a concern?
A1: α-cis-Bergamotene is a naturally occurring bicyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1] It is an isomer of bergamotene and is found in the essential oils of various plants.[1] Like many terpenes, α-cis-bergamotene possesses a reactive chemical structure characterized by double bonds and a strained ring system, making it susceptible to various degradation pathways.[2] Understanding its stability is crucial as degradation can lead to a loss of the compound's purity, alter its biological activity, and introduce impurities that may interfere with experimental results. Key factors that can influence its stability include exposure to air (oxygen), light, heat, and acidic or basic conditions.[3][4]
Q2: What are the primary degradation pathways for α-cis-bergamotene?
A2: Based on its structure and the known reactivity of similar terpenes, the primary degradation pathways for α-cis-bergamotene are:
-
Oxidation: The double bonds in the molecule are susceptible to oxidation, especially when exposed to air. This can lead to the formation of epoxide and alcohol derivatives.[2] Autoxidation can be a significant issue during long-term storage if not properly protected.
-
Isomerization: Acid-catalyzed conditions or heat can induce isomerization of the double bond or rearrangements of the carbon skeleton. The bicyclo[3.1.1]heptane framework is known to undergo complex rearrangements.
-
Photodegradation: Exposure to UV light can provide the energy to initiate photochemical reactions, leading to isomerization or the formation of new cyclic products, similar to what is observed with α-pinene.
Q3: What are the likely degradation products of α-cis-bergamotene?
A3: While specific degradation products for α-cis-bergamotene are not extensively documented in publicly available literature, we can predict the likely products based on the chemistry of its structural motifs:
-
Oxidation Products: Expect the formation of α-cis-bergamotene epoxide at the endocyclic double bond. Further reactions could lead to diols.
-
Isomerization Products: Acid catalysis could potentially lead to rearrangements yielding other sesquiterpene skeletons.
-
Polymerization: Under certain conditions, such as prolonged storage at elevated temperatures, polymerization can occur, leading to a loss of the volatile monomer.
Troubleshooting Guide
Issue 1: Rapid Loss of α-cis-Bergamotene Purity in Stored Samples
Q: I've noticed a significant decrease in the purity of my α-cis-bergamotene standard, which is stored in a clear vial at room temperature. What is causing this degradation, and how can I prevent it?
A: Causality: The observed degradation is likely due to a combination of oxidation and photodegradation. Terpenes are notoriously sensitive to air and light.[3][4] The energy from ambient light can initiate photochemical reactions, while oxygen in the headspace of the vial can lead to the formation of oxidation products.
Troubleshooting Protocol:
-
Inert Atmosphere: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Store the sample in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.
-
Temperature Control: Store the sample at a low temperature, preferably at -20°C or -80°C, to slow down degradation kinetics. For long-term storage, freezing is recommended.[5]
-
Solvent Choice: If stored in solution, use a high-purity, degassed aprotic solvent.
Self-Validation: Prepare two small aliquots of your standard. Store one using the improved conditions (inert atmosphere, light protection, low temperature) and the other under your previous storage conditions. Analyze both by GC-MS after one week to compare the purity.
Issue 2: Appearance of Unexpected Peaks in GC-MS Analysis After Acidic Workup
Q: After performing a reaction under acidic conditions and analyzing the product mixture by GC-MS, I see several new peaks with the same mass-to-charge ratio as α-cis-bergamotene. What are these peaks?
A: Causality: The bicyclo[3.1.1]heptane ring system in α-cis-bergamotene is prone to acid-catalyzed carbocation rearrangements. The acidic conditions of your workup have likely caused isomerization of the parent compound into other sesquiterpene isomers. This is a well-documented phenomenon for structurally similar terpenes like α-pinene.
Proposed Isomerization Pathway:
Caption: Proposed acid-catalyzed isomerization of α-cis-bergamotene.
Troubleshooting Protocol:
-
Neutralize Carefully: Ensure that the acidic reaction mixture is thoroughly neutralized to a pH of ~7 before any concentration steps. Use a mild base like sodium bicarbonate solution.
-
Low Temperature Workup: Perform the extraction and neutralization steps at low temperatures (e.g., in an ice bath) to minimize thermal contributions to degradation.
-
Alternative Purification: If possible, consider alternative purification methods that do not require an acidic workup, such as flash chromatography on neutral silica gel.
Issue 3: Inconsistent Quantification and Tailing Peaks in GC-MS
Q: My quantitative analysis of α-cis-bergamotene is inconsistent, and the peaks in my chromatogram are tailing. What could be the issue?
A: Causality: This issue can stem from several factors related to the analytical method, particularly the GC-MS parameters. Peak tailing can be caused by active sites in the GC inlet or column, or by the thermal degradation of the analyte during injection. Inconsistent quantification is often a result of analyte loss during sample preparation or injection.
Experimental Workflow for Method Optimization:
Caption: Workflow for troubleshooting GC-MS analysis of α-cis-bergamotene.
Troubleshooting Protocol:
-
Inlet Maintenance: Use a fresh, deactivated (silanized) inlet liner to minimize active sites that can cause peak tailing and degradation.
-
Optimize Inlet Temperature: High inlet temperatures can cause thermal degradation of terpenes. Start with a lower inlet temperature (e.g., 200-220°C) and gradually increase to find the optimal balance between volatilization and stability.
-
Column Care: Ensure your GC column is properly conditioned. If the column is old, active sites may have developed. Trimming a small portion from the front of the column can sometimes resolve this.
-
Sample Preparation: As terpenes are volatile, ensure that your sample preparation is consistent. Use autosamplers for better precision and keep samples chilled in the autosampler tray if possible.[5]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C to -80°C | Minimizes thermal degradation and isomerization. |
| Storage Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation. |
| Light Exposure | Amber vials or foil wrap | Prevents photodegradation. |
| GC Inlet Temperature | 200 - 250°C (optimize) | Prevents thermal degradation during injection. |
| GC Inlet Liner | Deactivated (silanized) | Reduces active sites causing peak tailing. |
References
-
Labcompare. (2022, January 14). LABTips: Troubleshooting Tricky Terpenes. Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-bergamotene (1R,5R,6R*)-2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene. Retrieved from [Link]
-
Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]
-
YouTube. (2021, June 30). Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Photochemical Aging of α-pinene and β-pinene Secondary Organic Aerosol formed from Nitrate Radical Oxidation. Retrieved from [Link]
-
ACS Publications. (n.d.). REARRANGEMENTS IN THE TERPENE SERIES. I. ISOMERIZATION AND ESTERIFICATION OF α-PINENE. Retrieved from [Link]
-
ResearchGate. (n.d.). Citrus Flavor Stability. Retrieved from [Link]
-
MDPI. (2022, September 16). Acetone as Artifact of Analysis in Terpene Samples by HS-GC/MS. Retrieved from [Link]
-
NIH. (n.d.). Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). TOTAL SYNTHESES OF BERGAMOTANE SESQUITERPENES AND LYCOPODIUM ALKALOIDS AND COMPUTATIONAL STUDY TOWARD DIAMINATION OF ALLENES. Retrieved from [Link]
-
ACS Publications. (n.d.). Prevention of Undesirable Isomerization during Olefin Metathesis. Retrieved from [Link]
-
Morressier. (2020, March 26). Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. Retrieved from [Link]
-
ChemRxiv. (n.d.). Strategies and Tactics for Site Specific Deuterium Incorporation at Each Avail- able Carbon Atom of α-Pinene. Retrieved from [Link]
-
PharmaInfo. (n.d.). A Review on the Stability of Essential Oils Under Different Storage Conditions. Retrieved from [Link]
Sources
Technical Support Center: Bergamotene Isomer Analysis
Welcome to the technical support center for advanced GC-MS analysis. This guide is designed for researchers, analytical chemists, and formulation scientists facing the common yet complex challenge of resolving co-eluting bergamotene isomers. Bergamotenes, as C15H24 sesquiterpenes, exist in several structural and stereoisomeric forms (e.g., α-trans-bergamotene, α-cis-bergamotene, β-trans-bergamotene) that are critical for the chemical profiling of essential oils, flavorings, and natural products. Their similar physicochemical properties often lead to chromatographic co-elution, complicating accurate identification and quantification.
This document provides a logical, field-tested framework for troubleshooting and resolving these challenging separations. We will move from simple method optimization to more advanced column chemistry and mass spectrometric techniques, explaining the scientific principles behind each step.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the GC-MS analysis of bergamotene isomers in a direct question-and-answer format.
Question 1: My α- and β-bergamotene isomers are co-eluting or poorly resolved. What are the initial steps to improve separation without changing the column?
Answer:
When faced with co-eluting isomers, the first and most efficient approach is to optimize your existing chromatographic method. The goal is to alter the thermodynamics and kinetics of the separation to enhance the differential partitioning of the isomers between the mobile phase (carrier gas) and the stationary phase. Three primary parameters should be adjusted: oven temperature program, carrier gas flow rate, and injection parameters.
Causality-Driven Approach to Method Optimization:
The resolution of two chromatographic peaks is governed by three factors: efficiency, selectivity, and retention factor. By modifying the temperature program and flow rate, we can influence all three.[1]
-
Temperature: Lowering the temperature increases the interaction time of the analytes with the stationary phase, which can improve selectivity for isomers with subtle differences in volatility and structure.[2]
-
Flow Rate: Adjusting the carrier gas flow rate to its optimal linear velocity for your column dimensions maximizes column efficiency (resulting in narrower peaks).
Step-by-Step Protocol for Method Optimization:
-
Lower the Initial Oven Temperature: If your initial temperature is high, volatile isomers like bergamotene may not interact sufficiently with the stationary phase at the beginning of the column.
-
Reduce the Temperature Ramp Rate: A fast ramp rate can cause isomers to move through the column too quickly, without allowing for effective separation.
-
Introduce a Mid-Ramp Hold: If you know the approximate temperature at which the bergamotene isomers elute, you can introduce an isothermal hold just before this point.
-
Action: Add a 1-2 minute isothermal hold at a temperature 20-30°C below the elution temperature of the co-eluting pair. This can provide the necessary time for the isomers to resolve.[6]
-
-
Optimize Carrier Gas Flow Rate: Ensure you are operating at the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column internal diameter. Using an online GC method calculator can help determine the ideal flow rate.
-
Action: For a typical 30 m x 0.25 mm ID column, the optimal flow rate for Helium is around 1.0-1.5 mL/min. Adjust your flow rate and observe the impact on peak width and resolution.
-
The following diagram illustrates a decision-making workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for resolving co-eluting isomers.
Question 2: Method optimization provided only marginal improvement. How can I use the mass spectrometer to differentiate and quantify the co-eluting bergamotene isomers?
Answer:
Even without perfect baseline separation, the mass spectrometer is a powerful tool for deconvolution.[7] Isomers, while having identical molecular weights, often produce slightly different fragmentation patterns upon electron ionization (EI) due to the different stability of their molecular structures and resulting fragment ions.
Mass Spectral Deconvolution Strategy:
-
Examine the Mass Spectra: Carefully analyze the mass spectrum across the front, apex, and tail of the unresolved peak. If different isomers are present, you may see changes in the relative abundance of certain fragment ions.
-
Identify Unique Fragment Ions: Look for fragment ions (m/z values) that are present or significantly more abundant in one isomer compared to the other. While many fragments will be common (e.g., m/z 93, 105, 119, 133), there may be subtle, yet reliable, differences.
-
Use Extracted Ion Chromatograms (EIC): Once you identify a potentially unique ion for one of the isomers, generate an EIC for that specific m/z. This will plot the intensity of only that ion over time. If the ion is truly unique to one isomer, the EIC will show a peak that is chromatographically purer and slightly offset from the EIC of a shared fragment, allowing for individual integration.
-
Develop a SIM (Selected Ion Monitoring) Method: For routine, quantitative analysis, a SIM method is superior. By programming the MS to only monitor a few characteristic ions for each isomer, you increase sensitivity and can more reliably quantify each compound even with significant chromatographic overlap.[8]
Example Protocol for MS Deconvolution:
-
Acquire data in full SCAN mode on a standard of a known bergamotene isomer, if available. If not, use the co-eluting peak from your sample.
-
In your data analysis software, select the peak and view the mass spectrum.
-
Identify the most abundant and characteristic ions. For sesquiterpenes, m/z 93 is often a key fragment.
-
Generate EICs for several prominent ions (e.g., m/z 93, 105, 119, 133, 204).
-
Overlay the EICs. Look for slight shifts in retention time between the different ion traces. A shifted apex for a particular ion suggests it is more characteristic of an earlier or later eluting isomer.
-
Based on these unique ions, build a SIM method for quantification.
| Parameter | SCAN Mode | SIM Mode |
| Purpose | Identification, initial investigation | Quantification, high sensitivity |
| Data Acquired | All ions within a mass range | Only pre-selected ions |
| Benefit | Provides full spectral information | Increases signal-to-noise, reduces matrix interference |
| Drawback | Lower sensitivity (dwell time is split) | Will not detect unexpected compounds |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating bergamotene isomers?
The "best" column depends on the specific isomers you need to separate and the complexity of your sample matrix.
-
Standard Non-Polar Columns (e.g., DB-5, HP-5MS): These are the most common starting points. They separate primarily based on boiling point. Most published methods for essential oils use a 5% phenyl / 95% dimethylpolysiloxane phase.[9][10] While effective for general profiling, they often struggle to resolve all bergamotene isomers.
-
Mid-Polarity Columns (e.g., DB-624, Rxi-624Sil MS): Columns with a higher cyanopropylphenyl content offer different selectivity based on dipole-dipole interactions and polarizability. They can sometimes resolve isomers that co-elute on a non-polar phase.
-
Chiral Columns (e.g., β-cyclodextrin phases): For separating enantiomers (stereoisomers that are mirror images), a chiral column is mandatory.[8][11] These columns, often based on cyclodextrin derivatives, create transient diastereomeric complexes with the chiral analytes, allowing for their separation. For bergamot oil analysis, β-Dex columns have been used effectively to separate enantiomers of various terpenes.[5]
| Column Type | Stationary Phase Chemistry | Separation Principle | Best For... |
| Non-Polar | 5% Phenyl Polysiloxane | Boiling Point / van der Waals forces | General purpose, initial screening |
| Mid-Polar | Cyanopropylphenyl Polysiloxane | Dipole interactions, polarizability | Resolving compounds with similar boiling points but different polarity |
| Chiral | Cyclodextrin Derivatives | Enantioselective interactions (chiral recognition) | Separating enantiomers (e.g., (+)- vs (-)-isomers) |
Q2: Can computational deconvolution software replace chromatographic separation?
Computational deconvolution is a powerful tool but not a complete replacement for good chromatography.[7] Software algorithms can analyze the combined mass spectra of co-eluting peaks and attempt to mathematically extract the pure spectrum of each component.[12]
-
When it works well: This approach is most successful when there are significant differences in the mass spectra of the co-eluting compounds and the chromatographic peak shape is symmetrical.
-
Limitations: The accuracy of deconvolution decreases significantly as the degree of chromatographic overlap increases and as the mass spectral similarity of the isomers becomes higher. It should be used as a complementary tool to, not a substitute for, optimized chromatography.
Q3: What are typical GC-MS parameters for bergamotene analysis?
While the exact parameters must be optimized for your specific instrument and column, the NIST Chemistry WebBook and other literature provide excellent starting points based on numerous published methods.[9][10]
| Parameter | Typical Value / Range | Rationale |
| Column | 30-60 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions providing good efficiency and capacity.[1] |
| Carrier Gas | Helium | Inert, provides good efficiency. Hydrogen can be used for faster analysis. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimized for best efficiency on a 0.25 mm ID column. |
| Injection Mode | Split (e.g., 50:1) | For concentrated samples like essential oils to avoid overloading the column. |
| Injector Temp | 250 °C | Ensures rapid volatilization of sesquiterpenes without thermal degradation. |
| Oven Program | Initial: 60-80°C, Ramp: 2-5 °C/min, Final: 250-280°C | A slow ramp is crucial for isomer separation.[3] |
| MS Source Temp | 230 °C | Standard temperature for EI sources. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupoles. |
| Ionization Energy | 70 eV | Standard EI energy for generating reproducible, library-searchable spectra. |
References
-
Chromatography Forum. (2020). Methods to separate co-eluting peaks. Available at: [Link]
-
Pivetta, T., et al. (2022). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Scientific Reports. Available at: [Link]
-
Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?. Available at: [Link]
-
Veselkov, K. A., et al. (2009). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). Journal of Cheminformatics. Available at: [Link]
-
NIST. (2021). trans-α-Bergamotene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
-
Athanassopoulou, F., et al. (2015). High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector. Molecules. Available at: [Link]
-
NIST. (2021). Gas Chromatography data for trans-α-Bergamotene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS chromatograms showing mono and sesquiterpenes. Available at: [Link]
-
ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?. Available at: [Link]
-
Mondello, L., et al. (2011). Characterization of cold-pressed and processed bergamot oils by GC-FID, GC-MS, GC-C-IRMS, enantio-GC, MDGC, HPLC, HPLC-MS-IT-TOF. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). Gas Chromatography-Mass Spectrometry Method for Determination of Monoterpene and Sesquiterpene Emissions from Stressed Plants. Available at: [Link]
-
Chrom-Academy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC Europe. Available at: [Link]
-
Chemistry For Everyone. (2024). How Can You Improve Resolution In Gas Chromatography?. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-Bergamotene. PubChem Compound Database. Available at: [Link]
-
Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A. Available at: [Link]
-
Shimadzu Scientific Instruments. (2016). Simplified Cannabis Terpene Profiling by GCMS. Available at: [Link]
-
Ašperger, D., et al. (2020). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Bergamotene. Available at: [Link]
-
Agilent Technologies. (n.d.). J&W Chiral GC Columns. Available at: [Link]
Sources
- 1. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 7. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trans-α-Bergamotene [webbook.nist.gov]
- 10. trans-α-Bergamotene [webbook.nist.gov]
- 11. agilent.com [agilent.com]
- 12. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective β-Bergamotene Synthesis
Welcome to the technical support center for the enantioselective synthesis of β-bergamotene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues. Our approach is rooted in explaining the "why" behind synthetic protocols, ensuring a deeper understanding of the reaction mechanisms and enabling you to make informed decisions to optimize your yield and enantioselectivity.
Introduction to the Challenge
The enantioselective synthesis of β-bergamotene, a bicyclic sesquiterpene with a characteristic bicyclo[3.1.1]heptane core, presents a significant synthetic hurdle. The construction of the strained four-membered ring and the control of stereochemistry at the bridgehead carbons are key challenges. Low yields and suboptimal enantiomeric excess (ee) are common issues that can arise from various factors, including catalyst efficacy, substrate purity, and precise control of reaction conditions. This guide will focus on troubleshooting a known synthetic approach to provide actionable solutions.
Troubleshooting Guide: Low Yield and Enantioselectivity
This section addresses specific problems you might encounter during the synthesis, providing potential causes and detailed solutions.
Problem 1: Low Yield in the Key Intramolecular [2+2] Photocycloaddition Step
Q: I am attempting the key intramolecular [2+2] photocycloaddition to form the bicyclo[3.1.1]heptane core of β-bergamotene, but my yields are consistently low. What are the likely causes and how can I improve them?
A: Low yields in this critical step often stem from several factors related to the reaction setup, the nature of the substrate, and the photochemical process itself.
-
Causality: The intramolecular [2+2] photocycloaddition is a light-mediated reaction that proceeds through an excited state of the enone moiety. The efficiency of this process is highly dependent on the concentration of the substrate, the wavelength and intensity of the light source, and the absence of quenching species.
-
Troubleshooting Steps:
-
Substrate Purity and Concentration:
-
Action: Ensure your acyclic precursor is of the highest purity. Trace impurities can act as photosensitizers or quenchers, leading to side reactions.
-
Protocol: Purify the precursor meticulously using flash column chromatography immediately before use. Run the reaction at high dilution (typically 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular side reactions.
-
-
Light Source and Reaction Vessel:
-
Action: The choice of lamp and reactor material is critical. Pyrex, for example, filters out short-wavelength UV light that can cause substrate degradation.
-
Protocol: Utilize a medium-pressure mercury lamp with a Pyrex filter. Ensure the reaction vessel is positioned for optimal and uniform irradiation. A quartz immersion well can be used for more direct irradiation if degradation is not an issue.
-
-
Degassing:
-
Action: Dissolved oxygen can quench the excited triplet state of the enone, inhibiting the desired cycloaddition.
-
Protocol: Thoroughly degas the solvent and reaction mixture by bubbling with argon or nitrogen for at least 30 minutes prior to and during the irradiation.
-
-
Side Reactions:
-
Action: Competing reactions, such as hydrogen abstraction or polymerization, can reduce the yield of the desired cycloadduct.
-
Protocol: Monitor the reaction progress by TLC or GC-MS at regular intervals. If significant byproduct formation is observed, consider lowering the reaction temperature (if photochemistry allows) or adding a triplet sensitizer like acetone, which can facilitate a more efficient energy transfer.
-
-
| Parameter | Recommended Condition | Rationale |
| Concentration | 0.01 - 0.05 M | Favors intramolecular over intermolecular reactions. |
| Solvent | Hexane or Cyclohexane (degassed) | Inert and transparent to UV light. |
| Light Source | Medium-pressure Hg lamp with Pyrex filter | Provides appropriate wavelength for excitation while minimizing degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the excited state by oxygen. |
Problem 2: Poor Enantioselectivity in the Chiral Catalyst-Mediated Cyclization
Q: My enantiomeric excess (ee) for the formation of the chiral bicyclic core is significantly lower than reported values. What are the critical factors influencing enantioselectivity in this reaction?
A: Achieving high enantioselectivity in catalytic asymmetric reactions is a delicate balance of multiple parameters. Low ee is often traced back to the catalyst's activity, the reaction conditions, or the purity of the reagents.[1]
-
Causality: The enantioselectivity is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The chiral catalyst creates a chiral environment that favors one transition state over the other. Any factor that disrupts this well-defined chiral environment can lead to a loss of enantioselectivity.
-
Troubleshooting Steps:
-
Catalyst Preparation and Handling:
-
Action: The chiral catalyst, often a metal complex with a chiral ligand, must be prepared and handled under strictly anhydrous and anaerobic conditions. Moisture and oxygen can deactivate the catalyst or alter its chiral structure.
-
Protocol: Prepare the catalyst in a glovebox or using Schlenk techniques. Use freshly distilled and degassed solvents. Ensure the chiral ligand is enantiomerically pure.
-
-
Reaction Temperature:
-
Action: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.
-
Protocol: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. A temperature screening from 0 °C down to -78 °C is recommended.
-
-
Solvent Effects:
-
Action: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.[2]
-
Protocol: A solvent screen is crucial. Non-coordinating solvents like toluene, dichloromethane, or THF are often good starting points. The polarity and coordinating ability of the solvent can dramatically impact the ee.
-
-
Catalyst Loading:
-
Action: An incorrect catalyst loading can affect enantioselectivity. In some cases, higher catalyst loading can lead to the formation of less selective dimeric catalyst species.[3]
-
Protocol: Optimize the catalyst loading. Start with the reported loading and systematically vary it to find the optimal concentration for your specific substrate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the chiral auxiliary in the synthesis of β-bergamotene?
A1: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of β-bergamotene synthesis, a chiral auxiliary can be attached to the acyclic precursor. This auxiliary then directs the facial selectivity of a subsequent reaction, such as a cyclization, leading to the formation of one enantiomer of the bicyclic core in excess. After the key stereocenter(s) are set, the auxiliary is cleaved and can often be recovered for reuse.
Q2: How can I effectively purify β-bergamotene from reaction mixtures?
A2: β-bergamotene is a volatile hydrocarbon, which can make purification challenging. Standard column chromatography on silica gel is a common method. However, due to its volatility, care must be taken to avoid loss of product during solvent removal. Using a rotary evaporator at low temperature and pressure is recommended. For highly pure samples, preparative gas chromatography (GC) or supercritical fluid chromatography (SFC) can be employed.
Q3: Are there alternative strategies to the intramolecular [2+2] photocycloaddition for constructing the bicyclo[3.1.1]heptane core?
A3: Yes, other strategies have been explored for the synthesis of the bicyclo[3.1.1]heptane system. These include palladium-catalyzed intramolecular cyclizations of appropriately functionalized precursors and radical cyclizations. Each of these methods comes with its own set of challenges and optimization parameters. The choice of strategy often depends on the available starting materials and the desired substitution pattern on the final molecule.
Experimental Protocols & Visualizations
Protocol: General Procedure for Intramolecular [2+2] Photocycloaddition
-
Preparation: In a flame-dried, Pyrex reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the acyclic precursor (1.0 eq) in freshly distilled and degassed hexane to a concentration of 0.01 M.
-
Degassing: Bubble argon through the solution for 30 minutes.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system to maintain the desired temperature. Irradiate the solution with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the starting material is consumed, turn off the lamp and allow the solution to cool to room temperature. Concentrate the solvent in vacuo at low temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Diagram: Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting decision tree for low enantioselectivity.
References
Sources
Technical Support Center: Stereoselective Synthesis of α-cis-Bergamotene
Welcome to the technical support center for the chemical synthesis of α-cis-bergamotene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to minimize byproduct formation and maximize the yield of the target cis-isomer. Our approach is grounded in established synthetic strategies, emphasizing stereocontrol and mechanistic understanding to navigate the complexities of this synthesis.
Introduction to α-cis-Bergamotene Synthesis
α-cis-Bergamotene is a bicyclic sesquiterpene with a characteristic bicyclo[3.1.1]heptane framework. Its stereoselective synthesis is a considerable challenge due to the acid-labile nature of the pinane skeleton and the potential for forming a mixture of structural and stereoisomers, primarily its trans-isomer.[1] Achieving high cis-selectivity requires careful control over reaction conditions and a deep understanding of the underlying reaction mechanisms. This guide will focus on a stereoselective total synthesis approach, highlighting critical steps for minimizing common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in the synthesis of α-cis-bergamotene?
A1: The most prevalent isomeric byproducts are α-trans-bergamotene, β-trans-bergamotene, and β-cis-bergamotene. These arise from different cyclization pathways and rearrangements of carbocationic intermediates. Additionally, depending on the synthetic route, precursors like α-pinene can also be present as unreacted starting material or as a rearrangement product.[1]
Q2: What is the key challenge in achieving high cis-selectivity?
A2: The primary challenge lies in controlling the stereochemistry at the quaternary C-6 carbon center and the formation of the endocyclic double bond.[1] The transition states leading to the cis and trans isomers are often close in energy, making the reaction sensitive to subtle changes in catalysts, solvents, and temperature.
Q3: Can I use commercially available pinenes as starting materials?
A3: While routes from α-pinene and β-pinene exist, they often involve high temperatures (pyrolysis) or strong acids, which can lead to a complex mixture of rearranged products, making the isolation of pure α-cis-bergamotene difficult.[2] A more controlled, multi-step synthesis from a less volatile precursor often provides better stereoselectivity.
Q4: What is the most effective method for purifying α-cis-bergamotene from its isomers?
A4: Argentation chromatography (silver nitrate-impregnated silica gel) is a highly effective technique for separating cis and trans isomers of alkenes like bergamotene.[1][3] The silver ions interact differently with the π-bonds of the isomers, allowing for their separation. Preparative gas chromatography can also be used for small-scale purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of α-cis-bergamotene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction at one or more steps.- Degradation of acid-sensitive intermediates.- Mechanical losses during workup and purification. | - Monitor reaction progress closely using TLC or GC-MS.- Use buffered solutions or non-protic solvents where appropriate.- Ensure careful extraction and transfer of materials.[4] |
| Poor cis:trans selectivity | - Incorrect choice of catalyst or reaction conditions.- Temperature fluctuations during the reaction.- Steric hindrance from bulky protecting groups. | - Screen different Lewis acids to optimize stereoselectivity.- Maintain strict temperature control throughout the reaction.- Choose protecting groups that do not unduly influence the steric environment of the reacting center. |
| Formation of multiple unidentified byproducts | - Use of strong Brønsted acids leading to uncontrolled carbocation rearrangements.- Presence of impurities in starting materials or solvents.- Reaction run for too long, leading to product degradation. | - Employ milder Lewis acids instead of strong Brønsted acids.- Ensure all reagents and solvents are purified before use.- Optimize reaction time by monitoring for the disappearance of starting material and the appearance of the desired product. |
| Difficulty in separating cis and trans isomers | - Insufficient resolution on standard silica gel chromatography. | - Utilize argentation chromatography (silver nitrate on silica gel) for improved separation.- Consider preparative GC for high-purity, small-scale samples. |
Recommended Synthetic Protocol: Stereoselective Synthesis of Racemic α-cis-Bergamotene
This protocol is adapted from the total synthesis reported by Monti and Larsen, which offers excellent stereocontrol. The key strategy involves the construction of the bicyclo[3.1.1]heptane system through an intramolecular cyclization, followed by a fragmentation reaction to install the double bond and the quaternary center with the desired stereochemistry.
Experimental Workflow
Caption: Workflow for the synthesis of α-cis-bergamotene.
Step-by-Step Methodology
Part 1: Synthesis of the Bicyclic Precursor
-
Starting Material: The synthesis commences with 4-methylbicyclo[3.2.1]oct-3-en-6-one.[1]
-
Epoxidation and Rearrangement: The starting material is subjected to epoxidation followed by a Lewis acid-catalyzed rearrangement to form a bicyclo[3.1.1]heptane intermediate. The choice of Lewis acid is critical here to control the stereochemical outcome.
-
Side Chain Introduction: The side chain is introduced via a Grignard reaction or a similar nucleophilic addition to the ketone. This step sets the stage for the final carbon skeleton of bergamotene.
Part 2: Intramolecular Cyclization
-
Activation of the Side Chain: The terminal alcohol on the newly introduced side chain is converted to a good leaving group, such as a tosylate or mesylate.
-
Intramolecular Ring Closure: Treatment with a suitable base promotes an intramolecular SN2 reaction, forming the characteristic cyclobutane ring of the bicyclo[3.1.1]heptane system and yielding a tricyclic intermediate.
Part 3: Fragmentation to α-cis-Bergamotene
-
Formation of the Trimethylsilyloxy Ketone: The ketone functionality is converted to a trimethylsilyl enol ether.
-
Sodium Amide Initiated Fragmentation: This is the key step for generating the desired 2-methylbicyclo[3.1.1]hept-2-ene skeleton. The reaction is initiated by sodium amide and proceeds through a stereocontrolled fragmentation of the tricyclic trimethylsilyloxy ketone.[1]
-
Functional Group Modification: The resulting intermediate from the fragmentation may require further functional group manipulation to yield the final α-cis-bergamotene.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by argentation chromatography to separate the cis and trans isomers. The final product should be characterized by GC-MS and NMR to confirm its structure and purity.
Mechanistic Insights and Byproduct Formation
The key to minimizing byproducts lies in understanding the carbocationic intermediates that can form, especially when using acid catalysts.
Caption: Simplified mechanism of byproduct formation.
The use of a stereocontrolled approach, such as the one outlined above, avoids many of the issues associated with carbocation rearrangements by building the bicyclic system in a stepwise and controlled manner.
Data Summary
The following table summarizes the expected outcomes and key parameters for a successful synthesis.
| Parameter | Target Value | Notes |
| Overall Yield | >15% | This is a multi-step synthesis; yields at each step should be optimized. |
| cis:trans Ratio | >90:10 | This is highly dependent on the stereocontrol in the cyclization and fragmentation steps. |
| Purity (post-purification) | >98% | Assessed by GC-MS. |
| Key Reagents | 4-methylbicyclo[3.2.1]oct-3-en-6-one, Lewis acids, Grignard reagents, Sodium Amide | Purity of reagents is critical for high yields. |
References
-
Monti, S. A., & Larsen, S. D. (1981). Total synthesis of racemic .alpha.-trans- and .alpha.-cis-bergamotene and .alpha.-pinene. The Journal of Organic Chemistry, 46(22), 4417-4422. [Link]
-
Chromatography with Silver Nitrate. (2015). University of Queensland eSpace. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Total synthesis of racemic .alpha.-trans- and .alpha.-cis-bergamotene and .alpha.-pinene. Scite. [Link]
-
c6H5c02B - American Chemical Society. [Link]
-
Goldstein, S. W. (1986). The thermal rearrangement of α-pinene. Journal of Chemical Education, 63(7), 645. [Link]
-
Silver nitrate-silica gel column chromatography purification linolenic acid in the walnut oil. Science and Technology of Food Industry. [Link]
-
Chromatography with silver nitrate. ResearchGate. [Link]
-
Catalytic asymmetric synthesis of cannabinoids and menthol from neral. PMC - NIH. [Link]
-
Stereoselective Lewis Acid-Catalyzed α-Acylvinyl Additions. Organic Chemistry Portal. [Link]
-
Pyrolysis of α-pinene. Journal of Analytical and Applied Pyrolysis. [Link]
-
Ozonolysis of alpha-pinene and beta-pinene: Kinetics and mechanism. ResearchGate. [Link]
-
cis-α-Bergamotene - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents. MDPI. [Link]
-
Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. MDPI. [Link]
-
Synthesis of myrcene by pyrolysis of β-pinene: Analysis of decomposition reactions. ResearchGate. [Link]
Sources
Technical Support Center: α-cis-Bergamotene Stability and Storage
Introduction
Welcome to the technical support guide for α-cis-bergamotene. As a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄, α-cis-bergamotene is a valuable compound in pharmaceutical research, flavor, and fragrance development.[1][2] Its unique structure, characterized by the presence of reactive double bonds, makes it susceptible to degradation from environmental factors. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of best practices, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of α-cis-bergamotene samples.
Frequently Asked Questions (FAQs) on α-cis-Bergamotene Stability
This section addresses the most common inquiries regarding the handling and storage of α-cis-bergamotene.
Q1: What chemical features of α-cis-bergamotene make it prone to degradation?
A: α-cis-Bergamotene's instability arises primarily from its chemical structure as a sesquiterpene hydrocarbon.[3] The molecule contains two carbon-carbon double bonds within its bicyclic and side-chain systems. These sites are electron-rich and are susceptible to attack by atmospheric oxygen (auto-oxidation), ozone, and can be reactive under the influence of heat or UV light.[4] Oxidation can lead to the formation of various degradation products, such as epoxides, alcohols, and ketones, which alter the compound's purity, bioactivity, and analytical profile.
Q2: What are the primary environmental factors that cause α-cis-bergamotene degradation?
A: The three primary drivers of degradation are:
-
Oxygen: Exposure to air is the most significant factor, leading to oxidative degradation.
-
Temperature: Elevated temperatures accelerate the rate of oxidative reactions and can lead to thermal degradation. While the compound has a high boiling point, its stability is compromised at temperatures well below that.[5]
-
Light: Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to initiate degradation reactions (photodegradation).[6][7]
Q3: What are the ideal short-term (i.e., daily or weekly use) storage conditions for α-cis-bergamotene?
A: For samples that are in active use, short-term storage should be at refrigerated temperatures, ideally between 2-8°C. The sample should be stored in a tightly sealed amber glass vial to protect it from light. Before sealing, it is best practice to flush the vial's headspace with an inert gas like nitrogen or argon to displace oxygen.
Q4: I need to archive a reference standard of α-cis-bergamotene. What are the recommended long-term storage conditions?
A: For long-term archival, storage at -20°C or below is strongly recommended. The neat compound or a solution in a suitable anhydrous solvent should be dispensed into small-volume amber glass vials to create single-use aliquots. This minimizes the number of freeze-thaw cycles and the re-introduction of atmospheric oxygen upon each use. Each aliquot vial must be purged with inert gas before being tightly sealed with a PTFE-lined cap.
Q5: What is the most appropriate type of container for storing α-cis-bergamotene?
A: The ideal container is a Type 1 borosilicate amber glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap.
-
Amber Glass: This material protects the compound from light-induced degradation.[6][7]
-
Borosilicate Glass: It is highly inert and minimizes the risk of leaching impurities into the sample.
-
PTFE-lined Cap: The PTFE liner provides an excellent chemical barrier, ensuring a tight seal and preventing both the escape of the volatile compound and the ingress of oxygen and moisture.
Data Summary: Recommended Storage Conditions
| Storage Duration | Temperature | Atmosphere | Container | Key Considerations |
| Short-Term (≤ 1 month) | 2–8°C | Inert Gas (N₂ or Ar) Headspace | Tightly sealed amber glass vial | Ideal for working solutions and frequently accessed standards. |
| Long-Term (> 1 month) | ≤ -20°C | Inert Gas (N₂ or Ar) Headspace | Single-use aliquots in amber glass vials | Minimizes freeze-thaw cycles and repeated air exposure. |
| In-Process (Diluted Solutions) | 2–8°C (if validated) | Tightly sealed amber glass vial | Prepare fresh daily for best results. Validate stability in your specific solvent. |
Troubleshooting Guide
This section provides solutions to specific issues that users may encounter during their experiments.
Issue 1: I am observing a rapid decrease in the purity of my neat α-cis-bergamotene standard, confirmed by GC-MS.
-
Potential Cause A: Oxygen Exposure. The container may not be sealed properly, or the headspace was not rendered inert before storage. Auto-oxidation is a common degradation pathway for sesquiterpenes.
-
Corrective Action: Procure a fresh, high-purity standard. When not in use, ensure the container cap is tightly secured. Before sealing for storage, gently flush the vial's headspace with a stream of dry nitrogen or argon for 15-30 seconds to displace all air.
-
-
Potential Cause B: Inappropriate Storage Temperature. Storing the compound at room temperature or even in an unstable refrigerator can accelerate degradation.
-
Corrective Action: Verify the temperature of your storage unit with a calibrated thermometer. For long-term stability, transfer the standard to a reliable freezer set to -20°C or colder.
-
-
Potential Cause C: Light Exposure. Clear vials or storage on a lab bench can expose the compound to sufficient light to initiate photodegradation.
-
Corrective Action: Always store α-cis-bergamotene in amber vials and place them inside a secondary container (e.g., a freezer box) to eliminate all light exposure.[7]
-
Issue 2: My analytical results are inconsistent when using diluted working solutions of α-cis-bergamotene.
-
Potential Cause A: Degradation in Solution. α-cis-Bergamotene can degrade even when diluted, especially if the solvent is not pure, anhydrous, or has been exposed to air (containing dissolved oxygen).
-
Corrective Action: Prepare working solutions fresh each day from a properly stored stock solution. Use high-purity, anhydrous solvents from a freshly opened bottle or one that has been stored under an inert atmosphere. For highly sensitive assays, degassing the solvent by sparging with helium or nitrogen before use may be beneficial.
-
-
Potential Cause B: Adsorption to Surfaces. As a hydrophobic molecule, α-cis-bergamotene can adsorb to plastic surfaces. If you are using plastic pipette tips, tubes, or well plates, this can lead to a perceived loss of concentration.
-
Corrective Action: Whenever possible, use glass volumetric flasks and gastight glass syringes for preparing and transferring solutions. If plasticware must be used, select high-quality polypropylene and minimize the contact time between the solution and the plastic surface.
-
Visualized Degradation & Stability Workflow
Conceptual Degradation Pathway
The diagram below illustrates the primary environmental stressors and the potential classes of degradation products formed from α-cis-bergamotene. The exact structures of the products can be diverse and require analytical characterization for confirmation.
Caption: Conceptual pathway for α-cis-bergamotene degradation.
Experimental Workflow for a Stability Study
This workflow outlines the necessary steps to formally assess the stability of α-cis-bergamotene under your specific laboratory conditions.
Caption: Recommended workflow for a comprehensive stability study.
Experimental Protocols
Protocol 1: Best Practices for Handling and Aliquoting Neat α-cis-Bergamotene
-
Preparation: Work in a clean, dry environment, preferably in a fume hood or on a bench with an inert gas supply line. Allow the primary container of α-cis-bergamotene to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: Before opening the primary container, gently flush the exterior of the cap and neck with dry nitrogen or argon.
-
Dispensing: Use a clean, dry, gas-tight glass syringe to withdraw the desired volume of the neat oil.
-
Aliquoting: Dispense the oil into appropriately sized, pre-cleaned, and dried amber glass vials. The vial size should be chosen to minimize headspace.
-
Inerting: Before capping, insert a clean needle connected to the inert gas line into the vial, ensuring the tip is above the liquid level. Gently flush the headspace for 15-30 seconds to displace air.
-
Sealing: Immediately cap the vial with a new PTFE-lined cap and tighten securely.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (neat), date, and aliquot number. Immediately transfer to the appropriate long-term storage condition (≤ -20°C).
Protocol 2: Outline for a GC-MS Based Stability Assessment
-
Objective: To determine the degradation rate of α-cis-bergamotene under a defined storage condition.
-
Method Validation: Develop and validate a stability-indicating GC-MS method. The method must be able to separate the intact α-cis-bergamotene peak from any potential degradation products. Use a non-polar column (e.g., DB-5ms or equivalent) for good separation of terpenes.
-
Sample Preparation (T=0):
-
Prepare a stock solution of α-cis-bergamotene in a high-purity anhydrous solvent (e.g., hexane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Immediately analyze this T=0 sample in triplicate to establish the initial purity and peak area. This serves as your 100% reference.
-
-
Stability Sample Preparation:
-
Dispense the remaining stock solution into multiple small amber glass vials, purge with inert gas, seal, and place in the selected storage condition (e.g., 4°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from storage.
-
Allow it to equilibrate to room temperature.
-
Analyze in triplicate using the validated GC-MS method.
-
-
Data Analysis:
-
Calculate the purity of α-cis-bergamotene at each time point relative to the T=0 sample.
-
Plot the percentage purity against time.
-
Identify and tentatively characterize any significant degradation peaks that appear over time.
-
Determine the time at which the purity drops below an acceptable threshold (e.g., 95%) to establish a preliminary shelf-life under those conditions.
-
References
-
Annaz, H., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of cis-«alpha»-Bergamotene. [Link]
-
The Good Scents Company. (n.d.). alpha-bergamotene. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429303, alpha-CIS-BERGAMOTENE. [Link]
-
Wikipedia. (n.d.). Bergamotene. [Link]
-
The Good Scents Company. (n.d.). (E)-alpha-bergamotene. [Link]
-
National Institute of Standards and Technology. (n.d.). cis-α-Bergamotene. In NIST Chemistry WebBook. [Link]
-
FooDB. (2010). Showing Compound this compound (FDB006612). [Link]
-
National Institute of Standards and Technology. (n.d.). cis-α-Bergamotene. In NIST Chemistry WebBook. [Link]
-
van Herpen, T. W. J. M., et al. (2010). Engineering storage capacity for volatile sesquiterpenes in Nicotiana benthamiana leaves. PMC. [Link]
-
BASF. (2020). Safety Data Sheet: TRANS-ALPHA-BERGAMOTENE 80%. [Link]
-
Kirby, J., et al. (2010). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. ResearchGate. [Link]
-
Horváth, G., et al. (2023). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. MDPI. [Link]
-
Consolidated Chemical. (n.d.). Bergamotene | Natural Fragrance & Flavor Ingredient. [Link]
-
Cyberlipid. (n.d.). Sesquiterpenes. [Link]
-
Vandenbroucke, M., et al. (2022). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. [Link]
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Technical Support Center: Navigating Matrix Effects in Essential Oil Analysis
Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to help you, my fellow researchers, navigate one of the most persistent challenges in the chromatographic analysis of essential oils: the matrix effect. Essential oils are inherently complex mixtures, containing hundreds of volatile and semi-volatile compounds.[1][2] This complexity can significantly interfere with the accurate quantification of your target analytes, a phenomenon known as the matrix effect.[3]
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios. My goal is to equip you not just with protocols, but with the scientific reasoning to make informed decisions in your own laboratory work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
FAQ 1: What are "matrix effects," and why are they a significant problem in essential oil analysis?
Answer:
In the simplest terms, the "matrix" is everything in your sample that is not the specific analyte you want to measure.[3] A matrix effect occurs when these other components interfere with the measurement of your target analyte, causing an inaccurate result.[3][4] In mass spectrometry (MS), coupled with either Gas or Liquid Chromatography (GC/LC), this interference typically happens in the ion source. Co-eluting matrix components can alter the ionization efficiency of your target analyte, leading to:
-
Ion Suppression: This is the more common effect, where matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[5][6][7] This leads to an underestimation of the analyte's concentration. The mechanisms can include competition for charge in the electrospray ionization (ESI) droplet surface or disruption of droplet evaporation.[7][8]
-
Ion Enhancement: Less frequently, some matrix components can actually boost the ionization of the analyte, leading to an overestimation of its concentration.[5]
Essential oils are particularly challenging because their matrix is composed of a high concentration of terpenes, sesquiterpenes, and their oxygenated derivatives, which are often isomers with similar chemical properties to many target analytes.[1][2] This makes chromatographic separation difficult and increases the likelihood of co-elution and, consequently, matrix effects.[9]
FAQ 2: How can I determine if my essential oil analysis is suffering from matrix effects?
Answer:
You cannot simply assume matrix effects are absent. A clean chromatogram does not guarantee a lack of interference.[7] The most direct way to assess matrix effects is to perform a post-extraction spike comparison . This experiment quantifies the extent of ion suppression or enhancement.
The core principle is to compare the analytical signal of an analyte in a pure solvent (Solution A) with the signal of the same amount of analyte spiked into a sample matrix that has already been extracted (Solution B).
Matrix Effect (ME) Calculation:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
ME ≈ 100% (typically within a range of 85-115%) suggests a negligible matrix effect.
A detailed protocol for this crucial diagnostic test is provided in the "Protocols" section of this guide.
FAQ 3: What is the difference between matrix-matched calibration and the standard addition method? When should I use each?
Answer:
Both are powerful techniques to compensate for matrix effects, but they are applied differently.
-
Matrix-Matched Calibration: In this approach, you prepare your calibration standards not in a pure solvent, but in a sample matrix that is identical to your unknown samples but known to be free of the analyte.[5][10] The goal is to make the standards "see" the same interferences as the sample, thereby canceling out the matrix effect. This is an excellent method if you have access to a large quantity of a representative "blank" matrix and are analyzing many samples of the same type.
-
Standard Addition Method: This method is used when a blank matrix is unavailable or when the matrix varies significantly from sample to sample.[11][12] Here, you add known amounts of the analyte standard directly to aliquots of the actual unknown sample (a process called "spiking").[11][13] You then measure the instrument response for the unspiked and spiked samples and extrapolate backward to find the initial concentration.[11] This method is highly accurate because the calibration is performed within each unique sample, perfectly accounting for its specific matrix.[12] However, it is significantly more labor-intensive as each sample requires its own set of calibration points.[14]
When to Choose:
-
Use Matrix-Matched Calibration for high-throughput analysis of samples from a consistent, well-characterized matrix (e.g., quality control of lavender oil from a single large batch).
-
Use the Standard Addition Method for complex or highly variable samples, for validating other calibration methods, or when you cannot obtain an analyte-free matrix.[13][14][15]
Part 2: Troubleshooting Guides - Solving Common Problems
Troubleshooting 1: My analyte signal is suppressed, and I suspect matrix effects. What are the first steps?
Answer:
Before moving to complex sample cleanup, always start with the simplest solutions.
-
Confirm the Problem: First, perform the quantitative matrix effect assessment described in FAQ 2 to confirm that ion suppression is indeed the issue and to quantify its severity.
-
Dilute and Shoot: The easiest and often surprisingly effective strategy is to simply dilute your sample extract.[16] Dilution reduces the concentration of all components, including the interfering matrix compounds.[17] This can lessen the competition in the ion source and restore your analyte signal.
-
Causality: The relationship between matrix interferents and analyte ions in the source is concentration-dependent. By lowering the concentration of the interferents, you improve the probability of your analyte molecules being successfully ionized.
-
Caveat: This approach is only feasible if your target analyte's concentration is high enough to remain above the instrument's limit of quantification (LOQ) after dilution.[16]
-
-
Optimize Chromatography: If dilution is insufficient or not possible, focus on your chromatographic separation. The goal is to separate your analyte peak from the co-eluting matrix components that are causing the suppression.
-
Actionable Steps:
-
Modify the temperature gradient (for GC) or solvent gradient (for LC). A shallower gradient can increase the separation between closely eluting peaks.[17]
-
Consider a different chromatography column with an alternative stationary phase (e.g., switching from a non-polar HP-5MS to a more polar column in GC).
-
For extremely complex samples, consider advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC), which provides vastly superior separating power.[1][9]
-
-
Troubleshooting 2: Dilution and chromatographic tweaks aren't enough. What advanced sample preparation techniques can I use?
Answer:
When simpler methods fail, you must physically remove the interfering matrix components from your sample extract before injection. This is the domain of sample cleanup.
-
Solid-Phase Extraction (SPE): This is a highly selective and powerful technique for sample cleanup.[18][19] SPE uses a packed bed of sorbent material to retain either the interferences (while your analyte passes through) or the analyte (which you later elute with a strong solvent after washing away interferences).[18]
-
Expertise in Action: For essential oils, which are largely non-polar, a common strategy is to use normal-phase SPE (e.g., with a silica or Florisil® sorbent).[20] The highly non-polar matrix components (like terpene hydrocarbons) can be eluted with a non-polar solvent (e.g., hexane), while your more polar target analytes are retained and then selectively eluted with a more polar solvent. This is an effective way to "fractionate" the essential oil.[2]
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is exceptionally effective for cleaning up complex matrices like oils.[21][22] It involves a two-step process:
-
Extraction: An initial extraction with acetonitrile.
-
Dispersive SPE (d-SPE): A cleanup step where a sorbent mixture is added to the extract to remove specific interferences. For oily matrices, sorbents like C18 or specialized fat-removing materials are used to bind the non-polar matrix components, leaving your analytes in the acetonitrile layer.[22][23]
-
The following decision tree can help guide your choice of mitigation strategy.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Dilution | Reduces concentration of interfering matrix components. [16] | Simple, fast, inexpensive. | Reduces analyte concentration, potentially falling below LOQ. [16] | High concentration analytes in moderately complex matrices. |
| Chromatographic Optimization | Separates analyte from interfering co-eluents. [16] | No extra sample prep; can resolve many issues. | Can be time-consuming to develop; may not separate all interferences. | Cases of moderate matrix complexity where key interferents can be resolved. |
| Solid-Phase Extraction (SPE) | Physically removes matrix interferences using a sorbent. [18][20] | Highly effective and selective; can concentrate the analyte. [18] | Requires method development; can be costly and time-consuming. | Complex matrices requiring significant cleanup; analyte enrichment. [2] |
| QuEChERS | Combines extraction and dispersive SPE cleanup. [21][24] | Fast, effective for a wide range of analytes, uses less solvent. | Sorbent selection is crucial; may not be as selective as traditional SPE. | Multi-residue analysis in very complex, fatty, or oily matrices. [22] |
| Matrix-Matched Calibration | Prepares standards in an analyte-free matrix to mimic effects. [10] | Compensates for ME without extra cleanup. | Requires a true blank matrix, which can be hard to obtain. | High-throughput analysis of samples from a very consistent matrix source. |
| Standard Addition Method | Calibrates within each sample by spiking with known analyte amounts. [11] | Most accurate way to compensate for sample-specific ME. [12][13] | Very low-throughput; labor-intensive and costly for many samples. [14] | Highly variable or unknown matrices; method validation. |
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved January 25, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. Retrieved January 25, 2026, from [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. Retrieved January 25, 2026, from [Link]
-
Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019). Agilent Technologies. Retrieved January 25, 2026, from [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. Retrieved January 25, 2026, from [Link]
-
Identification of Pesticide Residues in Essential Oils by QuEChERS Extraction and GC/MS Analysis. (n.d.). Agilent Technologies. Retrieved January 25, 2026, from [Link]
-
Szewczyk, J., et al. (n.d.). Application of SPE for selective fractionation of essential oils constituents from plant materials. Biblioteka Nauki. Retrieved January 25, 2026, from [Link]
-
Tsikas, D. (2025). Assessment of matrix effects in quantitative GC-MS by using isotopologs. Analytical Biochemistry. Retrieved January 25, 2026, from [Link]
-
Harris, D. C. (2020). Calibration Methods. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Dong, M. W. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved January 25, 2026, from [Link]
-
Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC). (2025). Agilent Technologies. Retrieved January 25, 2026, from [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Standard Addition Procedure in Analytical Chemistry. (2023). AlpHa Measure. Retrieved January 25, 2026, from [Link]
-
How to reduce matrix effect and increase analyte signal in extracted samples? (2023). SCIEX. Retrieved January 25, 2026, from [Link]
-
About the method. (n.d.). QuEChERS.com. Retrieved January 25, 2026, from [Link]
-
QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex. Retrieved January 25, 2026, from [Link]
-
Standard addition. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Retrieved January 25, 2026, from [Link]
-
Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters. (n.d.). Oriental Journal of Chemistry. Retrieved January 25, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
-
Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry. Retrieved January 25, 2026, from [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (2018). Griffith Research Online. Retrieved January 25, 2026, from [Link]
-
Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. (n.d.). Diva-Portal.org. Retrieved January 25, 2026, from [Link]
-
Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
GC and Spectroscopy Used to Characterize Essential Oil. (2024). Chromatography Online. Retrieved January 25, 2026, from [Link]
-
Calibration Methods. (2022). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Calibration methods and standard addition. (n.d.). Fiveable. Retrieved January 25, 2026, from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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- 4. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
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- 24. agilent.com [agilent.com]
Technical Support Center: Chromatographic Resolution of Bergamotene Stereoisomers
Welcome to the technical support center for the chromatographic analysis of bergamotene stereoisomers. Bergamotenes are bicyclic sesquiterpenes with significant industrial relevance in flavors, fragrances, and pharmaceuticals.[1][2] Analytically, their structural complexity, particularly the presence of closely related stereoisomers like α-trans-bergamotene and endo-β-bergamotene, presents a considerable separation challenge. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve baseline resolution and accurate quantification in your research.
Troubleshooting Guide: From Co-elution to Baseline Separation
This section addresses specific, common problems encountered during the analysis of bergamotene stereoisomers. Each issue is followed by a detailed explanation of the underlying causes and a systematic approach to resolution.
Q1: My primary bergamotene isomers (α- and β-) are completely co-eluting on my standard GC column. What is the fundamental issue?
A: The primary issue is a lack of stereoselectivity in your stationary phase.
Standard, non-chiral gas chromatography (GC) columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, separate compounds based on boiling point and polarity. Since stereoisomers have nearly identical physicochemical properties, these columns are often incapable of resolving them.[3]
Causality & Solution: Effective separation requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the individual enantiomers.[4][5] The different stabilities of these complexes lead to different retention times. For sesquiterpenes like bergamotene, cyclodextrin-based CSPs are the industry standard.[3][5][6]
Recommended Action: Switch to a GC capillary column containing a derivatized cyclodextrin. Beta-cyclodextrins, particularly those with alkyl or acetyl derivatives, are known to provide good enantiomeric resolution for various terpene classes.[7] A good starting point would be a column with a permethylated beta-cyclodextrin phase.[3]
Q2: I've switched to a chiral column and see peak "shouldering," but I can't achieve baseline resolution (Resolution, Rs < 1.5). How can I optimize the separation?
A: Partial resolution indicates that the chiral selectivity is present but insufficient under your current conditions. Fine-tuning the analytical parameters is the next critical step.
Several factors influence the delicate energy balance of chiral interactions. The two most powerful parameters to adjust in GC are the oven temperature program and the carrier gas linear velocity.
Causality & Solution:
-
Temperature Program: Chiral recognition is an enthalpically driven process. Lower temperatures often enhance the stability differences between the diastereomeric complexes formed on the CSP, leading to better separation. A fast temperature ramp can move the analytes through the optimal separation temperature window too quickly. Slowing the ramp rate increases the interaction time in this critical window.[7][8][9]
-
Carrier Gas Flow/Velocity: The efficiency of a capillary column is described by the van Deemter equation. Operating at or near the optimal linear velocity for your carrier gas (e.g., ~40 cm/s for hydrogen) minimizes peak broadening and maximizes resolution.[7]
Experimental Protocol: Optimizing Resolution on a Chiral GC Column
This protocol provides a systematic approach to improving a partial separation of bergamotene isomers.
Objective: To achieve baseline resolution (Rs ≥ 1.5) between critical isomer pairs.
Prerequisites: A GC system equipped with a chiral cyclodextrin-based column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Step-by-Step Methodology:
-
Establish an Initial Method:
-
Column: Beta-cyclodextrin derivative column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Hydrogen or Helium. Set to a constant flow or pressure that provides an optimal linear velocity (e.g., 40 cm/s for H₂).
-
Injection: 1 µL split injection (e.g., 50:1 split ratio) at 250°C.
-
Initial Oven Program ("Scouting Gradient"):
-
Initial Temperature: 60°C (hold 1 min).
-
Ramp: 10°C/min to 220°C.[10]
-
Hold: 5 min.
-
-
Detector: FID at 250°C.
-
-
Optimize the Temperature Program (Primary Optimization):
-
Run the scouting gradient and identify the elution temperature of the bergamotene isomers.
-
Action: Decrease the temperature ramp rate significantly. The best programs for chiral separations often use very slow ramps of 1-2°C/min.[7][11]
-
Example Optimized Program:
-
Initial Temperature: 60°C (hold 1 min).
-
Ramp 1: 10°C/min to 90°C (to quickly elute lighter compounds).
-
Ramp 2: 1.5°C/min to 140°C (the "resolution window" for bergamotenes).
-
Ramp 3: 20°C/min to 220°C (to elute heavier compounds and clean the column).
-
Hold: 5 min.
-
-
Rationale: The slow ramp rate maximizes the time the isomers spend interacting with the chiral stationary phase at temperatures where the enantioselectivity (α) is greatest.[12]
-
-
Optimize Carrier Gas Linear Velocity (Secondary Optimization):
-
Using the optimized temperature program from Step 2, perform a series of runs where you vary the linear velocity (or column head pressure).
-
Test Range: For hydrogen, test velocities from 30 cm/s to 60 cm/s.
-
Analysis: Calculate the resolution (Rs) for the bergamotene peaks at each velocity. Plot Rs vs. linear velocity to find the optimal point that balances resolution and analysis time. While the theoretical optimum may be around 40 cm/s, for some terpenes, better resolution can be achieved at higher velocities (60-80 cm/s).[11]
-
-
Verify System Suitability:
-
Once the optimal conditions are found, perform replicate injections (n=5) of a standard.
-
Criteria: The resolution (Rs) should be ≥ 1.5, and the relative standard deviation (RSD) of the peak areas should be <2%.
-
Frequently Asked Questions (FAQs)
Q1: Which is better for bergamotene isomer analysis: Gas Chromatography (GC) or Supercritical Fluid Chromatography (SFC)?
A: Both techniques are powerful for chiral separations, but GC is more commonly employed for volatile sesquiterpenes.[13] The choice depends on analytical goals, sample matrix, and available equipment.
| Feature | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a supercritical fluid mobile phase (CO₂) and a stationary phase. |
| Typical Analytes | Volatile and thermally stable compounds.[14] | Broad range, including less volatile and thermally labile compounds. |
| Advantages | High efficiency, excellent for essential oils, robust and widely available. | Fast separations, uses non-toxic mobile phases (CO₂, ethanol), suitable for preparative scale.[15] |
| Considerations | Requires analytes to be volatile; high temperatures can risk degradation.[16] | Higher initial equipment cost; method development can be more complex. |
Recommendation: For routine quality control of essential oils where bergamotene is a key marker, GC with a chiral column is the established and cost-effective method. For purification or analysis of less stable derivatives, SFC is an excellent, green alternative.[15]
Q2: My peaks are broad and tailing even after optimizing temperature and flow. What could be the cause?
A: Broad, tailing peaks are often a sign of either column overload or active sites within the GC system.
-
Column Overload: Chiral stationary phases have a limited sample capacity.[7] Injecting too concentrated a sample will saturate the phase, leading to poor peak shape and reduced resolution.
-
Solution: Dilute your sample or increase the split ratio (e.g., from 50:1 to 100:1) to reduce the mass of analyte reaching the column.[11]
-
-
Active Sites: Active sites are points in the sample path (e.g., inlet liner, column) that can irreversibly adsorb analytes, causing tailing.
-
Solution: Ensure you are using a properly deactivated inlet liner. Condition the column according to the manufacturer's instructions to passivate any active sites.
-
Q3: Can I use Mass Spectrometry (MS) to differentiate bergamotene stereoisomers?
A: Not directly. Stereoisomers have identical mass-to-charge ratios and fragmentation patterns under standard electron ionization (EI). Therefore, an MS detector alone cannot distinguish between them.
The Power of GC-MS: The true value lies in coupling a high-resolution chiral GC separation with an MS detector (GC-MS).
-
Chromatographic Separation: The chiral column separates the isomers in time.
-
Mass Spectrometric Detection: The MS serves as a highly sensitive and selective detector, confirming that the separated peaks have the correct mass for bergamotene and providing peak purity information via spectral deconvolution. This combination is invaluable for positive identification in complex matrices like essential oils.[13]
References
-
Bicchi, C., et al. (1999). Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. Journal of Chromatography A, 843(1-2), 99-112. [Link]
-
Chromatography Today. (n.d.). A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide. Chromatography Today. [Link]
- Francotte, E. (2001). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. CHIMIA International Journal for Chemistry, 55(1), 59-65.
-
Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. [Link]
-
LCGC International. (2017). The Secrets of Successful Temperature Programming. LCGC International. [Link]
-
Phenomenex Inc. (n.d.). Temperature Programming for Better GC Results. Phenomenex. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Salehi, B., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition, 63(21), 5038-5056. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
Waters Corporation. (2015). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation Application Note. [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of α-cis-Bergamotene and α-trans-Bergamotene for Researchers and Drug Development Professionals
In the intricate world of sesquiterpenes, stereoisomers often exhibit distinct biological activities, a nuance critical for drug discovery and development. This guide provides a comprehensive comparison of the known bioactivities of two geometric isomers: α-cis-bergamotene and α-trans-bergamotene. While direct comparative studies are notably scarce in the current body of scientific literature, this document synthesizes the available data to offer researchers a clear perspective on their individual properties and potential therapeutic applications.
Structural and Physicochemical Distinctions
α-cis-Bergamotene and α-trans-bergamotene are bicyclic sesquiterpenes with the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ).[1][2] Their structural difference lies in the geometry of the substituents around the double bond within the bicyclo[3.1.1]heptene ring system, which influences their three-dimensional conformation and, consequently, their interaction with biological targets.[1]
| Property | α-cis-Bergamotene | α-trans-Bergamotene |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol |
| Synonyms | (Z)-α-Bergamotene | (E)-α-Bergamotene |
| CAS Number | 23971-87-1 | 13474-59-4 |
Comparative Bioactivity Profile
Bergamotenes, as a class, are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, cytotoxic, and insecticidal effects.[3][4] However, specific activities are often attributed to essential oils or plant extracts containing a mixture of these and other compounds. The following sections delineate the bioactivities reported for each isomer individually.
Antimicrobial Activity
Essential oils containing bergamotenes have demonstrated antimicrobial properties.[3] For instance, an essential oil of Ocimum basilicum, which contains α-bergamotene, showed activity against Streptococcus pneumoniae, H. influenzae, C. albicans, and Aspergillus niger.[3] Similarly, a volatile fraction of Copaifera reticulata, containing α-trans-bergamotene, was effective against oral pathogens.[3]
A study on the essential oil of Anisochilus carnosus reported that a fraction containing (–)-α-cis-bergamotene exhibited antibacterial activity against Staphylococcus aureus, with an inhibition zone of 23 mm.[3]
It is crucial to note that these studies were conducted on essential oils or fractions, not on the isolated isomers. Therefore, the observed activity cannot be solely attributed to the bergamotene isomers. The biological activity of a major compound in an essential oil can be modulated by the minor components, creating a synergistic effect.[5]
Anti-inflammatory Activity
α-trans-Bergamotene is present in the essential oils of plants like lemon and bergamot, which are used in traditional medicine to alleviate chronic inflammatory conditions of the intestines.[3][6] Bergamot oil itself has shown promising anti-inflammatory effects in carrageenan-induced rat paw edema tests.[7][8] The anti-inflammatory effects of bergamot oil are likely due to the synergistic action of its various components, including linalool, linalyl acetate, limonene, and α-pinene, in addition to bergamotenes.[7] Studies on bergamot essential oil have demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][10]
While α-trans-bergamotene is implicated in the anti-inflammatory properties of these oils, there is a lack of studies investigating the anti-inflammatory potential of isolated α-cis-bergamotene.
Insecticidal and Pheromonal Activity
The role of bergamotenes as insect pheromones and in plant defense is an area of more specific research. Geometric isomers of α-bergamotene act as herbivore-induced plant volatiles (HIPVs) involved in plant defense.[3] For example, the tobacco plant, Nicotiana attenuata, emits α-trans-bergamotene from its flowers at night to attract pollinators, while during the day, the leaves produce the same compound to attract predatory insects to feed on herbivore larvae and eggs.[1]
Experimental Protocols
To facilitate further research into the comparative bioactivity of these isomers, the following are representative experimental protocols for assessing antimicrobial and anti-inflammatory activities, based on methodologies described in the literature.
Protocol: Agar Disc Diffusion Assay for Antimicrobial Activity
This method is a standard and widely used technique to evaluate the antimicrobial activity of compounds.
Objective: To determine the susceptibility of a microbial strain to α-cis-bergamotene and α-trans-bergamotene.
Materials:
-
Pure α-cis-bergamotene and α-trans-bergamotene
-
Solvent (e.g., DMSO)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum with a standardized concentration (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum onto the surface of the agar plates.
-
Dissolve the bergamotene isomers in the solvent to desired concentrations.
-
Impregnate the sterile filter paper discs with a known amount of the test compounds, positive control, and negative control.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Measure the diameter of the inhibition zone around each disc in millimeters.
Rationale for Experimental Choices:
-
Standardized Inoculum: Ensures reproducibility of the results.
-
Positive and Negative Controls: Validate the experimental setup and ensure that the observed activity is due to the test compound and not the solvent.
-
Inhibition Zone Measurement: Provides a quantitative measure of the antimicrobial activity.
Protocol: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is a classic and reliable method for screening acute anti-inflammatory activity.
Objective: To evaluate the in vivo anti-inflammatory effects of α-cis-bergamotene and α-trans-bergamotene.
Materials:
-
Pure α-cis-bergamotene and α-trans-bergamotene
-
Vehicle (e.g., saline with a small percentage of a surfactant like Tween 80)
-
Carrageenan solution (1% in saline)
-
Positive control (e.g., Indomethacin)
-
Experimental animals (e.g., Wistar rats)
-
Plethysmometer
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Divide the animals into groups: vehicle control, positive control, and test groups for each bergamotene isomer at different doses.
-
Administer the test compounds and controls orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Rationale for Experimental Choices:
-
Carrageenan as an Inducer: It induces a biphasic acute inflammatory response, allowing for the study of different mediators of inflammation.
-
Plethysmometer Measurement: Provides an accurate and quantitative measurement of the paw swelling.
-
Positive Control: A well-known anti-inflammatory drug like indomethacin serves as a benchmark for comparing the activity of the test compounds.
Visualizing the Biosynthetic Pathway
Both α-cis- and α-trans-bergamotene are biosynthesized from farnesyl pyrophosphate (FPP).[1] The cyclization of FPP, catalyzed by specific terpene synthases, leads to the formation of the characteristic bicyclic skeleton of the bergamotenes.
Caption: Biosynthetic pathway of α-bergamotene isomers from FPP.
Discussion and Future Directions
The current scientific landscape reveals that while both α-cis- and α-trans-bergamotene are recognized as bioactive molecules, a direct, quantitative comparison of their activities is a significant knowledge gap. Most of the available data is derived from studies on essential oils, where the observed effects are likely a result of complex synergistic or antagonistic interactions between multiple components.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The distinct stereochemistry of the cis and trans isomers strongly suggests that they will exhibit differential binding affinities to biological targets, leading to variations in their potency and efficacy. Therefore, future research should prioritize head-to-head comparative studies of the isolated isomers to:
-
Quantify their relative potency in various bioassays (e.g., determining MIC values for antimicrobial activity, IC₅₀ values for enzyme inhibition).
-
Elucidate their mechanisms of action at the molecular level.
-
Investigate their pharmacokinetic and pharmacodynamic profiles.
Such studies are essential for unlocking the full therapeutic potential of these promising natural compounds and for the rational design of novel drugs based on their unique chemical scaffolds.
References
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Annaz, H., El Fakhouri, K., Ben Bakrim, W., Mahdi, I., El Bouhssini, M., & Sobeh, M. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition, 1–21. [Link]
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Annaz, H., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. PubMed. [Link]
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Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]
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El-Sayed, M., & Ezzat, S. M. (2022). Fungal Bergamotane Sesquiterpenoids—Potential Metabolites: Sources, Bioactivities, and Biosynthesis. Molecules, 27(24), 8783. [Link]
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Karaca, M., Özbek, H., Him, A., Tütüncü, M., Akkan, H. A., & Kaplan, M. (2007). INVESTIGATION OF ANTI-INFLAMMATORY ACTIVITY OF BERGAMOT OIL. European Journal of General Medicine, 4(4), 176–179. [Link]
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Essential Oils. (n.d.). Bergamotene. Retrieved from [Link]
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Ríos, J. L., & Recio, M. C. (2005). Medicinal plants and antimicrobial activity. Journal of Ethnopharmacology, 100(1-2), 80–84. [Link]
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El-Sayed, M., & Ezzat, S. M. (2022). Fungal Bergamotane Sesquiterpenoids—Potential Metabolites: Sources, Bioactivities, and Biosynthesis. PMC. [Link]
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Perna, S., et al. (2019). Anti-Inflammatory Activity of Citrus bergamia Derivatives: Where Do We Stand? Molecules, 24(23), 4342. [Link]
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Tatsuta, K. (2004). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 80(6), 277–296. [Link]
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Scuteri, D., et al. (2020). Mechanisms Underlying the Anti-Inflammatory Activity of Bergamot Essential Oil and Its Antinociceptive Effects. PAIN, 161(Suppl 1), S44–S54. [Link]
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Scuteri, D., et al. (2020). Mechanisms Underlying the Anti-Inflammatory Activity of Bergamot Essential Oil and Its Antinociceptive Effects. PMC. [Link]
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A Definitive Guide to the Structural Validation of α-cis-Bergamotene Using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of methodologies for the structural validation of the bicyclic sesquiterpene, α-cis-bergamotene. While various analytical techniques can offer pieces of the structural puzzle, this guide will demonstrate the unparalleled power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in providing a complete and definitive structural assignment. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare the performance of 2D NMR with other common analytical alternatives, supported by illustrative data.
The Challenge of Isomerism in Sesquiterpenes: The Case of Bergamotene
Sesquiterpenes, a class of C15 terpenoids, are known for their structural diversity and biological activity. Bergamotene exists as multiple structural and stereoisomers, including α- and β-isomers, each with cis- and trans-configurations.[1] The subtle differences in the location of a double bond or the stereochemistry of the ring junction can significantly impact the molecule's biological properties. Therefore, a robust and reliable method for complete structural elucidation is not just an academic exercise but a critical step in natural product research and drug discovery.
Why 2D NMR is the Gold Standard for Structural Elucidation
While techniques like Mass Spectrometry (MS) provide the molecular formula and fragmentation patterns, and Infrared (IR) Spectroscopy identifies functional groups, they often fall short in delineating the precise connectivity and stereochemistry of complex molecules like α-cis-bergamotene. 2D NMR, on the other hand, allows us to visualize the intricate network of proton-proton and proton-carbon correlations within the molecule, providing an unambiguous roadmap to its structure.
A Step-by-Step 2D NMR Workflow for the Validation of α-cis-Bergamotene Structure
Experimental Protocol: Acquiring a Full Suite of 2D NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of purified α-cis-bergamotene in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial when working with limited sample quantities.
-
1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the proton chemical shifts and their multiplicities.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the chemical shifts of all carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is essential for identifying spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. It is crucial for connecting the individual spin systems and identifying quaternary carbons.
-
Interpreting the 2D NMR Data: A Hypothetical Analysis of α-cis-Bergamotene
The following tables present hypothetical but realistic ¹H and ¹³C NMR data for α-cis-bergamotene, based on the known structure and typical chemical shifts for similar terpenes.
Table 1: Hypothetical ¹H and ¹³C NMR Data for α-cis-Bergamotene
| Carbon No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity |
| 1 | 45.2 | 2.15 | m |
| 2 | 145.8 | - | - |
| 3 | 120.5 | 5.30 | br s |
| 4 | 31.8 | 2.25, 2.10 | m |
| 5 | 41.5 | 1.95 | m |
| 6 | 38.7 | - | - |
| 7 | 31.2 | 2.05, 1.85 | m |
| 8 | 26.5 | 1.90 | m |
| 9 | 40.8 | 2.20 | m |
| 10 | 124.5 | 5.10 | t, J = 7.0 Hz |
| 11 | 131.5 | - | - |
| 12 | 25.7 | 1.68 | s |
| 13 | 17.7 | 1.60 | s |
| 14 | 22.8 | 1.75 | s |
| 15 | 21.5 | 0.95 | s |
Table 2: Key COSY and HMBC Correlations for α-cis-Bergamotene Structure Validation
| Proton(s) | COSY Correlations (Correlated Protons) | HMBC Correlations (Correlated Carbons) |
| H-3 (5.30) | H-4 (2.25, 2.10) | C-1, C-2, C-4, C-5, C-14 |
| H-10 (5.10) | H-9 (2.20) | C-8, C-11, C-12, C-13 |
| H-12 (1.68) | - | C-10, C-11, C-13 |
| H-13 (1.60) | - | C-10, C-11, C-12 |
| H-14 (1.75) | - | C-1, C-2, C-3 |
| H-15 (0.95) | - | C-1, C-5, C-6, C-7 |
Piecing Together the Structure:
-
Identifying Spin Systems with COSY: The COSY spectrum would reveal correlations between adjacent protons. For instance, the olefinic proton H-3 would show a correlation to the methylene protons at C-4. Similarly, the olefinic proton H-10 in the side chain would show a correlation to the methylene protons at C-9.
-
Assigning Protons to Carbons with HSQC: The HSQC spectrum directly links each proton signal to its attached carbon. For example, the proton signal at δH 5.30 would correlate to the carbon signal at δc 120.5, confirming this as the C-3/H-3 pair.
-
Connecting the Fragments with HMBC: The HMBC spectrum is the key to assembling the complete carbon skeleton. Long-range correlations from the methyl protons are particularly informative. For example, the singlet at δH 0.95 (H-15) would show correlations to the quaternary carbon C-6 and its neighboring carbons C-1, C-5, and C-7, thus anchoring this methyl group to the bicyclic core. Similarly, correlations from the olefinic proton H-3 to carbons C-1, C-2, C-4, and C-5 would confirm the position of the double bond within the six-membered ring.
Comparative Analysis: 2D NMR vs. Other Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Complete 3D structure, including connectivity and stereochemistry. | Provides unambiguous structural information. Non-destructive. | Requires a relatively pure sample and a larger sample size compared to MS. Can be time-consuming. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity, excellent for separating components in a mixture. Provides a "fingerprint" for known compounds.[2] | Fragmentation patterns can be similar for isomers, making definitive identification challenging. Does not provide stereochemical information. |
| IR Spectroscopy | Presence of functional groups (e.g., C=C, C-H). | Fast and simple to operate. Good for identifying the presence or absence of key functional groups. | Provides limited information on the overall carbon skeleton and no stereochemical details. Spectra can be complex and difficult to interpret fully. |
While GC-MS is a powerful tool for the initial identification of terpenes in a complex mixture like an essential oil, it often cannot distinguish between closely related isomers.[2] IR spectroscopy can confirm the presence of double bonds but offers little else for detailed structural analysis. In contrast, 2D NMR provides the comprehensive data needed to definitively assign the structure of a specific isomer like α-cis-bergamotene.
Conclusion: The Indispensable Role of 2D NMR
The structural validation of complex natural products like α-cis-bergamotene, with its multiple isomeric forms, demands a technique that can provide unambiguous and detailed structural information. While other analytical methods offer valuable preliminary data, this guide demonstrates that a full suite of 2D NMR experiments (COSY, HSQC, and HMBC) is the most robust and reliable approach for complete structure elucidation. The ability to map out the entire carbon skeleton and establish the connectivity of all atoms through space provides a level of certainty that is unattainable with other techniques alone. For researchers in drug development and natural product chemistry, mastering the application and interpretation of 2D NMR is not just a valuable skill but a necessity for ensuring the scientific integrity of their work.
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A Spectroscopic Showdown: Differentiating Bergamotene Isomers for Research and Development
A Senior Application Scientist's Guide to the Spectroscopic Nuances of α- and β-Bergamotene Isomers
For researchers, scientists, and drug development professionals working with sesquiterpenes, the precise identification of isomers is paramount. Subtle shifts in molecular structure can lead to vastly different biological activities and chemical properties. This guide provides an in-depth spectroscopic comparison of the primary isomers of bergamotene: α-bergamotene and β-bergamotene, including their cis and trans diastereomers. By understanding their distinct spectral fingerprints in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can confidently identify and differentiate these valuable compounds.
Bergamotenes are bicyclic sesquiterpenes with the molecular formula C₁₅H₂₄, commonly found in the essential oils of various plants.[1][2] The primary structural isomers, α-bergamotene and β-bergamotene, differ in the position of a double bond within their bicyclo[3.1.1]heptane framework.[1] Further stereoisomerism gives rise to cis (endo) and trans (exo) configurations. These structural variations, though seemingly minor, give rise to unique spectroscopic characteristics that allow for their unambiguous identification.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of bergamotene isomers. The chemical environment of each proton (¹H) and carbon (¹³C) atom is exquisitely sensitive to its position within the molecule, providing a wealth of information for differentiation.
¹H NMR: A Proton's Perspective on Isomeric Differences
The ¹H NMR spectra of bergamotene isomers are characterized by signals in the aliphatic, olefinic, and methyl regions. The key to distinguishing the isomers lies in the precise chemical shifts and coupling constants of the protons, particularly those associated with the double bonds and the bicyclic ring system.
For α-trans-bergamotene , characteristic signals include methyl singlets appearing between δ 0.8 and 1.2 ppm, which can be attributed to the bridgehead methyl groups.[3] The olefinic protons of the side chain are typically observed in the range of δ 5.2-5.4 ppm, while the methine protons of the bicyclic system resonate between δ 2.2 and 2.8 ppm.[3]
In contrast, β-bergamotene isomers will exhibit signals for exocyclic methylene protons, which are expected to appear in a different region of the spectrum compared to the endocyclic double bond proton of the α-isomers. The spatial arrangement of the substituents in the cis and trans isomers also influences the magnetic environment of nearby protons, leading to subtle but measurable differences in their chemical shifts and coupling patterns.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers clear distinctions between the isomers.
For α-trans-bergamotene , approximately 15 distinct signals are predicted.[3] The quaternary carbons of the double bond are expected to resonate in the downfield region of δ 130-150 ppm, while the aliphatic bridgehead quaternary carbons appear between δ 35-45 ppm.[3]
The key differentiator for β-bergamotene isomers in ¹³C NMR will be the chemical shifts of the exocyclic methylene carbons, which will have a distinctly different resonance compared to the carbons of the endocyclic double bond in the α-isomers.
Table 1: Comparative NMR Data for Bergamotene Isomers
| Isomer | Spectroscopic Technique | Key Chemical Shifts (δ ppm) |
| α-trans-Bergamotene | ¹H NMR | Methyl singlets: 0.8-1.2; Olefinic protons: 5.2-5.4; Methine protons: 2.2-2.8[3] |
| ¹³C NMR (Predicted) | Olefinic quaternary carbons: 130-150; Aliphatic bridgehead quaternary carbons: 35-45[3] | |
| β-trans-Bergamotene | ¹H NMR | Data not readily available in searched sources. |
| ¹³C NMR | Data not readily available in searched sources. | |
| α-cis-Bergamotene | ¹H NMR | Data not readily available in searched sources. |
| ¹³C NMR | Data not readily available in searched sources. | |
| β-cis-Bergamotene | ¹H NMR | Data not readily available in searched sources. |
| ¹³C NMR | Data not readily available in searched sources. |
Note: Experimental NMR data for all isomers is not comprehensively available in the public domain and represents a significant area for further research and data deposition.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the bergamotene isomers (m/z 204 for the molecular ion, C₁₅H₂₄⁺) and offers clues to their structure through characteristic fragmentation patterns.[3] While all isomers share the same molecular weight, the stability of the molecular ion and the relative abundance of fragment ions can differ.
For α-trans-bergamotene , the mass spectrum typically shows a molecular ion peak at m/z 204.[3] Diagnostic fragment ions are observed at m/z 161, corresponding to the loss of a propyl group ([M-C₃H₇]⁺); m/z 119, resulting from the loss of a C₆H₁₁ fragment; and a prominent peak at m/z 93, which arises from the loss of a C₈H₁₅ fragment, likely through a retro-Diels-Alder fragmentation of the bicyclic system.[3]
The fragmentation of β-bergamotene isomers may proceed through different pathways due to the exocyclic double bond, potentially leading to a different set of abundant fragment ions. For instance, cleavage at the allylic position to the exocyclic double bond could be a favored fragmentation route.
Table 2: Key Mass Spectrometry Fragments for Bergamotene Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| α-trans-Bergamotene | 204 | 161, 119, 93[3] |
| β-Bergamotene | 204 | Specific fragmentation patterns may differ from α-isomers. |
Infrared Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy provides information about the functional groups and the overall structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the IR spectra of the bergamotene isomers will share many similarities due to their common hydrocarbon backbone, key differences in the C=C stretching and C-H bending regions can be used for differentiation.
For α-bergamotene isomers, the endocyclic C=C stretch is expected to appear in the typical alkene region of the spectrum. In contrast, β-bergamotene isomers will exhibit a characteristic C=C stretching vibration for the exocyclic double bond, which often appears at a slightly different frequency. Furthermore, the out-of-plane C-H bending vibrations associated with the different types of double bonds will produce distinct absorption bands in the fingerprint region of the spectrum.
Experimental Protocols
The successful spectroscopic analysis of bergamotene isomers relies on meticulous experimental procedures. The following are generalized protocols for the techniques discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified bergamotene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Caption: Workflow for NMR analysis of bergamotene isomers.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the bergamotene isomer in a volatile solvent such as hexane or dichloromethane.
-
GC Separation:
-
Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5).
-
Use a temperature program that starts at a low temperature (e.g., 60 °C) and ramps up to a higher temperature (e.g., 240 °C) to ensure good separation of the isomers.
-
-
MS Detection:
-
Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode.
-
Acquire mass spectra over a range of m/z 50-300.
-
-
Data Analysis:
-
Identify the peaks corresponding to the bergamotene isomers based on their retention times.
-
Analyze the mass spectrum for each isomer, noting the molecular ion and the characteristic fragment ions.
-
Caption: Workflow for GC-MS analysis of bergamotene isomers.
Conclusion: A Path Forward for Bergamotene Research
The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary toolkit for the differentiation of bergamotene isomers. While ¹H and ¹³C NMR offer the most detailed structural information, MS provides confirmation of the molecular weight and valuable fragmentation data. IR spectroscopy can offer quick confirmation of the type of double bond present.
This guide has synthesized the currently available spectroscopic data for bergamotene isomers, revealing that while some information is available for α-trans-bergamotene, there is a notable lack of comprehensive, publicly accessible data for the other isomers. This presents an opportunity for the research community to contribute to a more complete spectroscopic library for these important natural products, which will undoubtedly accelerate future research and development in pharmaceuticals, flavorings, and fragrances.
References
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Annaz, H., El Fakhouri, K., Ben Bakrim, W., Mahdi, I., El Bouhssini, M., & Sobeh, M. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition, 1-20. [Link]
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The Good Scents Company. (n.d.). alpha-bergamotene. Retrieved January 25, 2026, from [Link]
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Human Metabolome Database. (2022). alpha-Bergamotene (HMDB0036678). Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). Bergamotene. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). beta-Bergamotene. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). alpha-Bergamotene. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). Trans-alpha-Bergamotene. Retrieved January 25, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). trans-α-Bergamotene. In NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
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The Good Scents Company. (n.d.). (E)-beta-bergamotene. Retrieved January 25, 2026, from [Link]
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A Comparative Guide to the Biological Activities of Endo- and Exo-Bergamotene Isomers: A Call for Direct Experimental Evaluation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount in the quest for novel therapeutics and agrochemicals. The bicyclic sesquiterpenes, endo- and exo-α-bergamotene, present a compelling case for such detailed investigation. While often found together in the essential oils of various plants, a comprehensive, direct comparison of their individual biological activities remains a notable gap in the scientific literature. This guide synthesizes the current, albeit fragmented, knowledge on the bioactivities of bergamotene isomers and provides a framework for future research by detailing robust experimental protocols for their direct comparison.
Introduction to Endo- and Exo-α-Bergamotene: Subtle Structural Differences, Potentially Significant Biological Divergence
Bergamotenes are a class of sesquiterpenes (C15H24) characterized by a bicyclo[3.1.1]heptane core. The α-bergamotene isomers, specifically the endo and exo forms, differ in the stereochemical orientation of the 4-methylpent-3-en-1-yl group at the C6 position. In the exo isomer (also referred to as α-trans-bergamotene), this substituent is oriented away from the bicyclic ring system, whereas in the endo isomer (α-cis-bergamotene), it is oriented towards the ring.[1] This seemingly minor structural variance can significantly influence the molecule's interaction with biological targets, leading to potentially distinct pharmacological and ecological profiles.
The biosynthesis of these isomers is catalyzed by specific enzymes, namely endo-α-bergamotene synthase and exo-α-bergamotene synthase, which act on the precursor farnesyl pyrophosphate.[2] The natural occurrence of distinct synthases for each isomer underscores their likely divergent biological roles.
Caption: Biosynthetic pathways to endo- and exo-α-bergamotene from farnesyl pyrophosphate.
Known Biological Activities: An Indirect and Incomplete Picture
Current scientific literature points to a range of biological activities for bergamotenes, including antimicrobial, anti-inflammatory, and insecticidal effects.[2] However, a significant limitation of the existing data is that most studies have been conducted on essential oils containing a mixture of compounds, or they do not differentiate between the endo and exo isomers.
Antimicrobial Activity
Essential oils rich in α-bergamotene have demonstrated activity against various microbial pathogens. For instance, the essential oil of Alpinia uraiensis containing α-bergamotene has shown antifungal properties.[3] Similarly, bergamot essential oil, which contains α-bergamotene, has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] While these findings are promising, the specific contribution of each bergamotene isomer to the observed antimicrobial effects is unknown. It is plausible that one isomer is significantly more potent than the other, or that they possess different spectrums of activity.
Anti-inflammatory Activity
The anti-inflammatory potential of bergamotene-containing essential oils has also been reported.[2] The mechanisms underlying these effects are thought to involve the modulation of pro-inflammatory signaling pathways. However, without studies on the isolated isomers, it is impossible to attribute the observed anti-inflammatory activity to either the endo or exo form specifically.
Insecticidal and Pheromonal Activity
The role of bergamotenes in insect behavior is one area where the exo isomer has been more specifically implicated. Exo-α-bergamotene (α-trans-bergamotene) is a known component of the volatile emissions of many plants and acts as a semiochemical.[5] For example, it can attract natural predators of herbivorous insects, serving as an indirect defense mechanism for the plant.[5] It has also been identified as a pheromone component in some insect species.[6] The insecticidal activity of essential oils containing α-bergamotene has also been noted.[2] A direct comparison with endo-α-bergamotene would be highly valuable to determine if this isomer has similar or perhaps repellent properties.
The Path Forward: A Call for Comparative Studies with Standardized Protocols
To address the current knowledge gap, well-designed studies comparing the biological activities of purified endo- and exo-α-bergamotene are crucial. The following section outlines detailed, self-validating experimental protocols that can be employed for this purpose.
General Experimental Workflow
A systematic approach is essential for a robust comparison. The following workflow is recommended for evaluating the antimicrobial, anti-inflammatory, and insecticidal activities of the bergamotene isomers.
Caption: Proposed experimental workflow for the comparative biological evaluation of bergamotene isomers.
Detailed Experimental Protocols
Rationale: This method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
Step-by-Step Protocol:
-
Preparation of Isomer Stock Solutions: Prepare stock solutions of purified endo- and exo-α-bergamotene in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial/Fungal Strain Preparation: Culture the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer stock solution in the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (microbes in broth without isomers) and negative controls (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the isomer that completely inhibits visible microbial growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plates.[7]
Rationale: The inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common and reliable method to screen for anti-inflammatory activity.
Step-by-Step Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the endo- and exo-α-bergamotene isomers for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation and a positive control with a known anti-inflammatory drug (e.g., dexamethasone).
-
Nitrite Quantification (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Data Analysis: Calculate the percentage of NO inhibition for each isomer concentration compared to the LPS-stimulated control. Determine the IC50 value for each isomer.[8]
Rationale: This method assesses the direct toxicity of a compound to an insect upon contact.
Step-by-Step Protocol:
-
Preparation of Isomer Solutions: Prepare a series of dilutions of endo- and exo-α-bergamotene in a volatile solvent like acetone.
-
Treatment of Surfaces: Apply a specific volume of each dilution to the inner surface of a glass vial or Petri dish. Allow the solvent to evaporate completely, leaving a uniform film of the isomer.
-
Insect Exposure: Introduce a known number of the target insect species (e.g., fruit flies, flour beetles) into each treated container. Include a solvent-only control.
-
Mortality Assessment: Record the number of dead or moribund insects at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal dose (LD50) for each isomer.[9]
Expected Outcomes and Significance
The execution of these comparative studies will provide the first direct, quantitative data on the relative biological activities of endo- and exo-α-bergamotene.
Table 1: Hypothetical Comparative Data Summary
| Biological Activity | Parameter | endo-α-Bergamotene | exo-α-Bergamotene |
| Antimicrobial | MIC vs. S. aureus (µg/mL) | Data to be determined | Data to be determined |
| MIC vs. E. coli (µg/mL) | Data to be determined | Data to be determined | |
| Anti-inflammatory | IC50 (NO Inhibition) (µM) | Data to be determined | Data to be determined |
| Insecticidal | LD50 (Contact Toxicity) (µg/cm²) | Data to be determined | Data to be determined |
This data will be invaluable for:
-
Drug Discovery: Identifying the more potent isomer for development as a potential antimicrobial or anti-inflammatory agent.
-
Agrochemical Development: Determining the more effective isomer for use as a natural insecticide or pest repellent.
-
Fundamental Research: Understanding the structure-activity relationships of bicyclic sesquiterpenes and their interactions with biological systems.
References
-
Masterclass in Organic Chemistry. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved from [Link]
-
Phetsang, W., et al. (2023). A Comparative Study of Chemical Profiling and Bioactivities between Thai and Foreign Hemp Seed Species (Cannabis sativa L.) Plus an In-Silico Investigation. PMC PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]
-
Chen, Y.-F., et al. (2023). Analysis of Chemical Composition and Biological Activities of Essential Oils from Different Parts of Alpinia uraiensis Hayata. PMC - NIH. Retrieved from [Link]
-
Fara, A. S., et al. (2022). Antibacterial and Antibiofilm Effects of Different Samples of Five Commercially Available Essential Oils. PMC - NIH. Retrieved from [Link]
-
Masterclass in Organic Chemistry. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved from [Link]
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Annaz, H., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. ResearchGate. Retrieved from [Link]
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Grokipedia. (n.d.). Exo-alpha-bergamotene synthase. Retrieved from [Link]
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Kim, J. H., et al. (2016). Comparison of Anti-Oxidant and Anti-Inflammatory Effects between Fresh and Aged Black Garlic Extracts. PubMed. Retrieved from [Link]
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Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Retrieved from [Link]
-
El-Ouady, F., et al. (2021). Comparative evaluation of antioxidant and insecticidal properties of essential oils from five Moroccan aromatic herbs. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). alpha-Bergamotene. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Protocol for host volatile collection and mosquito behavior assays. Retrieved from [Link]
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Mori, K., & Harashima, S. (2002). Synthesis of the racemate of (Z)-exo-alpha-bergamotenal, a pheromone component of the white-spotted spined bug, Eysarcoris parvus Uhler. PubMed. Retrieved from [Link]
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World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. Retrieved from [Link]
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Eke, C. N., et al. (2020). Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Al-Breiki, A. M., et al. (2015). Comparative GC-MS Analysis, In-vitroAntioxidant and Antimicrobial Activities of the Essential Oils Isolated from the Peel of Oma. ThaiScience. Retrieved from [Link]
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de Cássia da Silveira e Sá, R., et al. (2014). Chemical Composition and Biological Activities of the Essential Oils from Duguetia lanceolata St. Hil. Barks. MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparing the Antioxidant Potential of Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for novel therapeutic agents, natural products remain a vast and promising frontier. Among these, sesquiterpenes, a diverse class of 15-carbon isoprenoids, have garnered significant attention for their wide array of biological activities, including their potential as antioxidants. This guide provides an in-depth comparison of the antioxidant potential of different sesquiterpenes, offering both theoretical insights and practical, experimentally-derived data to aid in your research and development endeavors.
The Critical Role of Antioxidants in Mitigating Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage. Sesquiterpenes have emerged as a compelling class of natural antioxidants, with their lipophilic nature allowing for effective interaction with cell membranes and other lipid-rich environments where oxidative damage is prevalent.
Mechanisms of Antioxidant Action: A Sesquiterpene Perspective
The antioxidant activity of sesquiterpenes is multifaceted and largely dependent on their unique chemical structures. The two primary mechanisms by which they exert their antioxidant effects are:
-
Direct Radical Scavenging: Many sesquiterpenes can directly donate a hydrogen atom or an electron to neutralize free radicals, effectively terminating the damaging chain reactions they initiate.
-
Modulation of Endogenous Antioxidant Pathways: Certain sesquiterpenes can upregulate the body's own antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Below is a diagram illustrating the activation of the Nrf2/HO-1 signaling pathway, a crucial mechanism for cellular protection against oxidative stress that can be influenced by bioactive compounds like sesquiterpenes.
Caption: The Nrf2/HO-1 signaling pathway in response to oxidative stress and potential modulation by sesquiterpenes.
Comparative Analysis of Antioxidant Potential: A Data-Driven Approach
To provide a clear and objective comparison, this guide focuses on four prominent sesquiterpenes: β-caryophyllene , α-humulene , zerumbone , and valerenic acid . Their antioxidant potential is evaluated using three widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.
The results are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the sesquiterpene required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Disclaimer: The following data has been compiled from various scientific studies. Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental protocols, reagents, and conditions. For a definitive comparison, it is recommended to evaluate these compounds side-by-side in your own laboratory setting using the standardized protocols provided in this guide.
| Sesquiterpene | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µM Fe(II)/g) |
| Zerumbone | 12.5[1] | Data not available | Data not available |
| β-Caryophyllene | >1000 | Data not available | Data not available |
| α-Humulene | Data not available | Data not available | Data not available |
| Valerenic Acid | No significant activity reported | Data not available | Data not available |
| Ascorbic Acid (Standard) | ~5-10 | ~5-15 | High reducing power |
| Trolox (Standard) | ~5-15 | ~5-15 | High reducing power |
Analysis of the Data:
Based on the available data, zerumbone exhibits the most promising direct radical scavenging activity in the DPPH assay, with an IC50 value that suggests potent antioxidant capabilities. In contrast, β-caryophyllene appears to be a weak direct radical scavenger in this assay. It is important to note that the antioxidant mechanism of β-caryophyllene may be more reliant on the modulation of intracellular antioxidant systems, such as the Nrf2 pathway, rather than direct radical quenching.
Standardized Protocols for In Vitro Antioxidant Assays
To ensure the reproducibility and validity of your findings, it is imperative to follow standardized experimental protocols. The following are detailed, step-by-step methodologies for the three key assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow. The degree of discoloration is proportional to the radical scavenging activity of the test compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle in the dark to prevent degradation.
-
Prepare a stock solution of your sesquiterpene sample in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of your sesquiterpene sample from the stock solution.
-
Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) at a known concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of your sesquiterpene sample dilutions to the wells (e.g., 100 µL).
-
Add the same volume of the DPPH solution to each well.
-
For the blank, add the solvent used for your samples instead of the sample solution.
-
For the control, add the DPPH solution to wells containing only the solvent.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot a graph of % scavenging against the concentration of the sesquiterpene.
-
Determine the IC50 value from the graph, which is the concentration that causes 50% scavenging of the DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of your sesquiterpene samples and a positive control.
-
-
Assay Procedure:
-
Add a small volume of your sample dilutions (e.g., 10 µL) to the wells of a 96-well microplate.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is accompanied by the formation of a colored complex (Prussian blue), and the intensity of the color is proportional to the reducing power of the antioxidant.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of your sample dilutions (e.g., 30 µL) to the wells of a 96-well microplate.
-
Add a large volume of the pre-warmed FRAP reagent (e.g., 270 µL) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the FRAP value of your samples as µM of Fe(II) equivalents per gram of the sesquiterpene.
-
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the antioxidant potential of sesquiterpenes. The available data suggests that zerumbone is a potent direct radical scavenger, while the antioxidant activity of β-caryophyllene may be more indirect. There is a clear need for further research to quantify the antioxidant capacities of α-humulene and valerenic acid using standardized assays to allow for robust, direct comparisons.
As a senior application scientist, I encourage researchers to not only rely on a single antioxidant assay but to employ a battery of tests to gain a comprehensive understanding of a compound's antioxidant profile. Furthermore, investigating the effects of these sesquiterpenes on cellular antioxidant pathways, such as the Nrf2/HO-1 system, will provide deeper insights into their mechanisms of action and their potential as therapeutic agents for oxidative stress-related diseases.
By employing the rigorous methodologies and considering the comparative data presented herein, you will be well-equipped to advance your research and unlock the full therapeutic potential of these fascinating natural compounds.
References
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- Fernandes, E. S., Passos, G. F., Medeiros, R., da Cunha, F. M., Ferreira, J., Campos, M. M., ... & Calixto, J. B. (2007). Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea. European journal of pharmacology, 569(3), 228–236.
- Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391.
- Habtemariam, S. (2016). The Therapeutic Potential of Zerumbone: A Review of Molecular Mechanisms. Planta Medica, 82(18), 1505-1517.
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- Lopes-Lutz, D., Alviano, D. S., Alviano, C. S., & Kolodziejczyk, P. P. (2008). Screening of chemical composition, antimicrobial and antioxidant activities of Scutia buxifolia Reissek essential oils. Phytomedicine, 15(6-7), 523-527.
- Miyazawa, M., & Yamafuji, C. (2005). Inhibition of acetylcholinesterase activity by monoterpenoids with a p-menthane skeleton. Journal of agricultural and food chemistry, 53(5), 1765–1768.
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- Paoletti, A., et al. (2023). Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities. Foods, 12(3), 636.
- Pisano, M. B., Cosentino, S., Viale, S., Zunino, M. P., Donadu, M. G., Boi, M., ... & Palmas, F. (2016). Chemical composition and antioxidant activity of the essential oil of Salvia desoleana.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
- Rufino, M. D. S. M., Alves, R. E., de Brito, E. S., Pérez-Jiménez, J., Saura-Calixto, F., & Mancini-Filho, J. (2010). Bioactive compounds and antioxidant capacities of 18 non-traditional tropical fruits from Brazil. Food chemistry, 121(4), 996-1002.
- Singh, G., Singh, O. P., & Maurya, S. (2002). Chemical and biocidal investigations on essential oils of some Indian Curcuma species.
- Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of food composition and analysis, 19(6-7), 669-675.
- Vinholes, J., Vanz, D. C., Reginatto, F. H., & Simões, C. M. O. (2011). In vitro antioxidant activity of the leaf extract, fractions and main compounds of Salvia verbenaca L. Food Chemistry, 128(1), 64-69.
- Wu, H. S., et al. (2019). Zerumbone induces G2/M cell cycle arrest and apoptosis in a p53-independent pathway in human colorectal carcinoma cells. Journal of agricultural and food chemistry, 67(4), 1189-1197.
- Yosie, A., et al. (2022). ANTIOXIDANT ACTIVITIES USING DPPH, FIC, FRAP, AND ABTS METHODS FROM ETHANOLIC EXTRACT OF LEMPUYANG GAJAH RHIZOME (Zingiber zerumbet (L.) Roscoeex Sm.). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(2), 153-161.
- Zhang, Y., & Li, H. (2018). The role of Nrf2 in oxidative stress and antioxidant defense. Antioxidants, 7(2), 26.
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A Senior Application Scientist's Guide to Cross-Referencing Kovats Retention Indices for Bergamotene Isomers
For researchers, scientists, and professionals in drug development and natural product chemistry, the accurate identification of isomeric compounds is a perpetual challenge. This is particularly true for sesquiterpenes like the bergamotenes, a group of C15H24 isomers found in numerous essential oils. Their structural similarity often leads to co-elution in chromatographic analyses, complicating precise quantification and qualification. This guide provides an in-depth, objective comparison of Kovats retention indices for key bergamotene isomers, supported by experimental data, to aid in their unambiguous identification.
The Kovats retention index (RI) system is a cornerstone of gas chromatography (GC), offering a standardized, instrument-independent measure of a compound's elution behavior.[1][2] By normalizing retention times to those of n-alkanes, Kovats RIs allow for inter-laboratory comparison of data, a critical aspect of scientific integrity and method validation. For closely related isomers, such as α-cis-bergamotene, α-trans-bergamotene, and β-bergamotene, subtle differences in their interaction with the GC stationary phase can be exploited for separation and are reflected in their unique RI values.
Comparative Analysis of Kovats Retention Indices
The choice of stationary phase is paramount in achieving separation of isomeric compounds. The polarity of the stationary phase dictates the elution order and the degree of separation. Non-polar phases, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% methylpolysiloxane composition, primarily separate compounds based on their boiling points and, to a lesser extent, their molecular shape. In contrast, polar phases, like those containing polyethylene glycol (e.g., Carbowax), interact more strongly with polar functional groups, leading to different retention behaviors.
The following table summarizes experimentally determined Kovats retention indices for various bergamotene isomers on a range of commonly used GC stationary phases. This data has been compiled from reputable sources to ensure accuracy and reliability.
| Isomer | Stationary Phase | Polarity | Kovats Retention Index (RI) |
| α-cis-Bergamotene | DB-1 | Non-polar | 1398, 1412 |
| SPB-5 | Non-polar | 1407 | |
| CP-Sil-5CB | Non-polar | 1414 | |
| ZB-5 | Non-polar | 1430 | |
| HP-5MS | Non-polar | 1415, 1419.5 | |
| DB-5 | Non-polar | 1390, 1409, 1415, 1451 | |
| BP-1 | Non-polar | 1414 | |
| α-trans-Bergamotene | EC-1 | Non-polar | 1431 |
| HP-5MS | Non-polar | 1436, 1438, 1439 | |
| DB-5 | Non-polar | 1434, 1436, 1437, 1438, 1452 | |
| BP-1 | Non-polar | 1422, 1432 | |
| DB-1 | Non-polar | 1434, 1443 | |
| RTX-5 | Non-polar | 1435 | |
| SE-30 | Non-polar | 1460 | |
| Innowax | Polar | 1536 | |
| Carbowax 20M | Polar | 1584, 1590 | |
| β-trans-Bergamotene | DB-5 | Non-polar | 1488 |
| DB-Wax | Polar | 1655 |
Data compiled from multiple sources.[3][4][5][6]
Expert Insights:
From the compiled data, a clear trend emerges. On non-polar stationary phases, the bergamotene isomers elute in close proximity, with RI values typically ranging from the high 1300s to the mid-1400s. The subtle differences in their molecular architecture, specifically the cis/trans configuration of the A/B ring junction and the position of the double bond, lead to slight variations in their vapor pressures and interactions with the stationary phase, allowing for their separation.
The utility of polar stationary phases becomes evident when examining the data for α-trans-bergamotene. Its RI value jumps significantly to the 1500s and higher on Innowax and Carbowax columns. This is due to the increased interaction of the molecule's electron-rich double bonds with the polar stationary phase. This differential retention provides a powerful tool for confirming the identity of these isomers. For instance, if a sample contains two peaks with very similar mass spectra characteristic of bergamotene, analyzing the sample on both a non-polar and a polar column can provide definitive identification based on the shift in their respective retention indices.
Experimental Protocol for Kovats Retention Index Determination
To ensure the generation of reliable and reproducible Kovats retention indices, a well-defined experimental protocol is essential. The following is a robust, self-validating methodology for the analysis of bergamotene isomers.
1. Sample and Standard Preparation:
-
Sample: Prepare a 1% solution of the essential oil or sample containing bergamotene isomers in n-hexane.
-
n-Alkane Standard: Prepare a homologous series of n-alkanes (e.g., C8-C20) in n-hexane. This standard is crucial for the calculation of the Kovats RIs.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Gas Chromatograph: An instrument equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.[7]
-
Injector: Split/splitless injector, operated in split mode with a ratio of 100:1. Injector temperature: 250°C.
-
Capillary Columns:
-
Non-polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a 5% phenyl-95% methylpolysiloxane phase (e.g., DB-5, HP-5MS).
-
Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a polyethylene glycol phase (e.g., DB-Wax, Carbowax 20M).
-
-
Oven Temperature Program: 60°C (hold for 2 min), then ramp at 3°C/min to 240°C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector:
-
FID: Temperature: 280°C.
-
MS: Transfer line temperature: 280°C. Ion source temperature: 230°C. Electron ionization at 70 eV. Mass range: m/z 40-400.
-
3. Data Analysis and RI Calculation:
-
Inject the n-alkane standard and record the retention times of each n-alkane.
-
Inject the sample containing the bergamotene isomers and record their retention times.
-
Calculate the Kovats retention index for each bergamotene isomer using the following formula for temperature-programmed analysis:
RI = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]
Where:
-
t_x is the retention time of the bergamotene isomer.
-
t_n is the retention time of the n-alkane eluting immediately before the isomer.
-
t_{n+1} is the retention time of the n-alkane eluting immediately after the isomer.
-
n is the carbon number of the n-alkane eluting immediately before the isomer.
-
Workflow and Logic Visualization
To further clarify the experimental and analytical process, the following diagrams illustrate the workflow for determining and cross-referencing Kovats retention indices.
Caption: Experimental workflow for the determination of Kovats retention indices.
Caption: Logical process for cross-referencing Kovats RIs for isomer identification.
Conclusion
The precise identification of bergamotene isomers is a critical task in natural product analysis and quality control. By leveraging the Kovats retention index system and a dual-column analytical approach (non-polar and polar stationary phases), researchers can overcome the challenges of co-elution and ambiguous mass spectral data. The data and methodologies presented in this guide provide a robust framework for the confident identification of α-cis-bergamotene, α-trans-bergamotene, and their related isomers. Adherence to standardized protocols and the use of comprehensive reference data are paramount to achieving accurate and reproducible results in the field.
References
-
National Institute of Standards and Technology. (n.d.). trans-α-Bergamotene. NIST Chemistry WebBook. Retrieved from [Link]
-
El-Sayed, A. M. (2025). The Kovats Retention Index: cis-2,6-Dimethyl-6-(4-methylpent-3-enyl)-bicyclo[3.1.1]hept-2-ene (C15H24). The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]
-
The Good Scents Company. (n.d.). bergamotene 6-methyl-4-methylidene-7-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane. Retrieved from [Link]
-
Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]
-
El-Sayed, A. M. (2025). The Kovats Retention Index: trans-2,6-Dimethyl-6-(4-methylpent-3-enyl)-bicyclo[3.1.1]hept-2-ene (C15H24). The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). cis-α-Bergamotene. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). cis-α-Bergamotene. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of cis-«alpha»-Bergamotene. Retrieved from [Link]
-
El-Sayed, A. M. (2025). The Kovats Retention Index. The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]
-
SciSpace. (n.d.). Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity of the stationary phase. Retrieved from [Link]
-
ResearchGate. (2017). GC–MS analysis of the gaseous phase of bergamot essential oil at 0 °C.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity of the stationary phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention indices of sesquiterpenes and sesquiterpenols identified in.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of cold-pressed and processed bergamot oils by GC-FID, GC-MS, GC-C-IRMS, enantio-GC, MDGC, HPLC, HPLC-MS-IT-TOF. Retrieved from [Link]
-
reposiTUm. (n.d.). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. Retrieved from [Link]
-
Ellutia. (2025). Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Retrieved from [Link]
-
USGS Publications Warehouse. (2005). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest. Retrieved from [Link]
-
VCF. (n.d.). VCF Guide to use. Retrieved from [Link]
-
National Institutes of Health. (2020). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. Retrieved from [Link]
-
MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
-
Lotus Consulting. (n.d.). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Retrieved from [Link]
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- 5. The Kovats Retention Index: trans-2,6-Dimethyl-6-(4-methylpent-3-enyl)-bicyclo[3.1.1]hept-2-ene (C15H24) [pherobase.com]
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- 7. ellutia.com [ellutia.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic vs. Natural α-cis-Bergamotene
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure and stereochemistry is paramount. This is particularly true when dealing with complex natural products and their synthetic counterparts, where subtle differences can have profound impacts on biological activity and intellectual property. This guide provides an in-depth technical comparison of the analytical methodologies used to confirm the structure of α-cis-bergamotene from both natural and synthetic origins.
Introduction to α-cis-Bergamotene: A Bicyclic Sesquiterpene of Interest
α-cis-Bergamotene is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1] It is a constituent of various plant essential oils, notably found in bergamot, carrot, lime, and citron.[1][2] The bergamotene isomers, including α-cis-bergamotene, are known to be part of the volatile defense signals in some plants and can act as pheromones for certain insects.[2] Given their biological relevance and presence in commercially important essential oils, the ability to distinguish between naturally sourced and synthetically produced α-cis-bergamotene is of significant interest.
The core challenge in this comparative analysis lies in the fact that a synthetic route may produce a racemic mixture of enantiomers, whereas natural biosynthesis is often highly stereospecific, yielding a single enantiomer. Furthermore, the impurity profiles of natural extracts and synthetic products are inherently different. This guide will explore the key analytical techniques that provide the necessary data to make a definitive structural and stereochemical assignment.
The Analytical Workflow: A Multi-Modal Approach
A robust structural confirmation relies on a combination of chromatographic and spectroscopic techniques. No single method provides all the necessary information. The logical flow of analysis involves initial separation and identification by Gas Chromatography-Mass Spectrometry (GC-MS), followed by detailed structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, and finally, stereochemical determination via chiral GC.
Caption: Workflow for the structural confirmation of α-cis-bergamotene.
Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Identification
GC-MS is the workhorse for the initial identification of volatile compounds like α-cis-bergamotene in a complex mixture. The retention time (or more reliably, the Kovats Retention Index) provides a first-pass identification, while the mass spectrum offers a fragmentation fingerprint of the molecule.
Kovats Retention Index (KI)
The Kovats Retention Index is a standardized measure of a compound's elution time relative to a series of n-alkane standards. This normalization helps to minimize variations in retention times that can occur between different instruments and laboratories. For α-cis-bergamotene, the NIST Chemistry WebBook provides a range of Kovats indices on non-polar columns, typically around 1415 .[2]
Table 1: Comparison of Expected GC-MS Data
| Parameter | Natural α-cis-Bergamotene | Synthetic α-cis-Bergamotene | Key Differentiators |
| Kovats Index (non-polar column) | ~1415[2] | ~1415 | Identical for the same isomer. |
| Mass Spectrum (m/z) | Molecular Ion: 204. Key Fragments: 189, 161, 133, 121, 107, 93, 81, 69. | Molecular Ion: 204. Key Fragments: 189, 161, 133, 121, 107, 93, 81, 69. | Identical for the same isomer. |
| Potential Impurities | Other terpenes from the essential oil (e.g., limonene, pinene, other bergamotene isomers). | Starting materials, reagents, and by-products from the synthesis (e.g., isomers, partially reacted intermediates). | The co-eluting peaks will be distinctly different. |
Mass Spectral Fragmentation
The electron ionization (EI) mass spectrum of α-cis-bergamotene is characterized by a molecular ion peak at m/z 204, corresponding to its molecular weight. The fragmentation pattern is a result of the molecule breaking apart in a predictable way. While a detailed fragmentation mechanism is complex, key fragment ions for sesquiterpenes often arise from the loss of alkyl and alkenyl fragments. For α-cis-bergamotene, characteristic fragments would be expected at m/z values corresponding to the loss of methyl (M-15, m/z 189), isopropyl (M-43, m/z 161), and other larger neutral losses. The base peak is often a smaller, stable carbocation.
A crucial aspect of comparing natural and synthetic samples via GC-MS is the analysis of the entire chromatogram. While the peak for α-cis-bergamotene should be identical, the surrounding peaks will reveal the origin. The natural sample will contain a complex mixture of other terpenes, while the synthetic sample will show peaks corresponding to residual starting materials, solvents, or by-products of the specific synthetic route.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Natural: Dilute the essential oil (e.g., 1:100 in hexane) to an appropriate concentration.
-
Synthetic: Dissolve the purified synthetic product in hexane to a similar concentration.
-
-
GC-MS System: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 3 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to α-cis-bergamotene based on its retention time and comparison of the mass spectrum to a reference library (e.g., NIST).
-
Calculate the Kovats Retention Index using a homologous series of n-alkanes.
-
Analyze the surrounding peaks to create an impurity profile for each sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
While GC-MS provides strong evidence for the identity of α-cis-bergamotene, NMR spectroscopy is the gold standard for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For a definitive comparison, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
Table 2: Expected NMR Data Comparison
| Technique | Natural α-cis-Bergamotene | Synthetic α-cis-Bergamotene | Key Differentiators |
| ¹H NMR | A complex spectrum with characteristic signals for olefinic protons, allylic protons, and methyl groups. The exact chemical shifts and coupling constants are highly diagnostic. | The spectrum of the correct isomer should be identical to the natural product. | The presence of signals from other stereoisomers (e.g., α-trans-bergamotene) or synthetic by-products would be indicative of a synthetic origin. |
| ¹³C NMR | A spectrum showing 15 distinct carbon signals for the C₁₅H₂₄ skeleton. | The spectrum of the correct isomer should be identical to the natural product. | Additional signals would indicate the presence of impurities or other isomers. |
| 2D NMR (COSY, HSQC, HMBC) | These experiments allow for the complete assignment of all proton and carbon signals and confirm the connectivity of the molecule. | Will confirm the same connectivity for the target molecule. | Any unexpected correlations would point to impurities or isomeric by-products. |
The key to using NMR for this comparison is to have a well-characterized spectrum of an authentic natural sample. Any deviations in the spectrum of the synthetic sample, beyond minor solvent-induced shifts, would indicate either a different isomeric structure or the presence of impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount (typically 5-10 mg) of the purified natural or synthetic α-cis-bergamotene in a deuterated solvent (e.g., CDCl₃).
-
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D NMR spectra: COSY, HSQC, and HMBC.
-
-
Data Analysis:
-
Process and analyze the spectra to assign all proton and carbon signals.
-
Compare the chemical shifts, coupling constants, and 2D correlations of the synthetic sample to those of the authentic natural sample.
-
Carefully examine the spectra of the synthetic sample for any additional, unassigned signals that could indicate impurities.
-
Chiral Gas Chromatography: Unveiling the Stereochemistry
The most definitive differentiator between a typical synthetic and a natural product is often its stereochemistry. Natural biosynthetic pathways are enzyme-catalyzed and therefore highly stereospecific, usually producing a single enantiomer. In contrast, many chemical syntheses, unless specifically designed to be asymmetric, will produce a racemic mixture (a 50:50 mixture of both enantiomers).
Chiral GC utilizes a stationary phase that is itself chiral, allowing for the separation of enantiomers. This is a powerful technique for determining the enantiomeric excess (ee) of a sample.
Caption: Idealized chiral chromatograms of synthetic vs. natural α-cis-bergamotene.
Table 3: Chiral GC Comparison
| Parameter | Natural α-cis-Bergamotene | Synthetic α-cis-Bergamotene | Key Differentiators |
| Chromatogram | A single major peak corresponding to one enantiomer. | Two peaks of approximately equal area, corresponding to the two enantiomers. | The presence of two peaks is a strong indicator of a racemic synthetic origin. |
| Enantiomeric Excess (ee) | High (>95%, often >99%). | Close to 0%. | A low ee is a hallmark of a non-enantioselective synthesis. |
Experimental Protocol: Chiral GC Analysis
-
Sample Preparation: Prepare dilute solutions of the natural and synthetic samples in a suitable solvent (e.g., hexane).
-
Chiral GC System: A GC system equipped with a chiral capillary column is required. Common chiral stationary phases for terpenes include derivatized cyclodextrins.
-
GC Conditions:
-
The oven temperature program is often critical for achieving separation and may require optimization. A slow temperature ramp is typically used.
-
Injector and detector temperatures should be set appropriately.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram of the synthetic sample to confirm a near 1:1 ratio.
-
Analyze the chromatogram of the natural sample to confirm the presence of a single major peak and calculate the enantiomeric excess.
-
Conclusion: A Weight of Evidence Approach
The structural confirmation of synthetic versus natural α-cis-bergamotene is a clear example of the need for a multi-faceted analytical approach. While GC-MS can provide initial identification and impurity profiling, it cannot distinguish between enantiomers. NMR spectroscopy offers definitive structural elucidation, and any discrepancies in the spectra of the synthetic sample compared to the natural standard would point to structural differences or impurities. Finally, chiral GC provides the crucial stereochemical information, often revealing the synthetic origin of a sample through the presence of a racemic mixture. By combining the data from these techniques, a scientist can confidently and authoritatively determine the origin and structural integrity of an α-cis-bergamotene sample.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6429303, alpha-CIS-BERGAMOTENE. Retrieved from [Link].
-
NIST Chemistry WebBook, SRD 69. cis-α-Bergamotene. Retrieved from [Link].
-
Wikipedia. (2023). Bergamotene. Retrieved from [Link].
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A Senior Application Scientist's Guide to the Comparative Pheromonal Activity of Bergamotene Stereoisomers
Abstract
The specificity of chemical communication in insects is paramount for survival and reproduction, and it is often dictated by the precise stereochemistry of semiochemicals. Bergamotenes, a class of bicyclic sesquiterpenes, serve as critical pheromonal cues for various insect species.[1][2] The arrangement of their atoms in space—their stereoisomerism—can dramatically alter or abolish biological activity. This guide provides a comparative analysis of the known pheromonal activities of bergamotene stereoisomers. We delve into the essential experimental protocols required to elucidate these activities, explain the causal relationships between structure and function, and present a consolidated view of current research for scientists in chemical ecology and drug development.
Introduction: The Stereochemical Nuances of Bergamotene
Bergamotenes are volatile organic compounds characterized by a bicyclo[3.1.1]heptane skeleton.[3] Structural isomers, such as α- and β-bergamotene, are differentiated by the position of a double bond.[4] Beyond this, each structural isomer exists as multiple stereoisomers (e.g., trans vs. cis, exo vs. endo), which have identical chemical formulas but different three-dimensional architectures.[4]
In the highly specific world of insect olfaction, the "lock and key" mechanism of receptor-ligand binding means that even subtle changes in a molecule's shape can lead to vastly different biological responses.[5][6] An insect's pheromone receptor is exquisitely tuned to a specific stereoisomer; related isomers may be less active, completely inactive, or even antagonistic.[7] Understanding these differences is not merely academic—it is fundamental to developing effective, species-specific pest management strategies and unraveling complex ecological interactions.[8]
This guide will focus on the methodologies used to compare these isomers and summarize the known activities of key players like α-trans-bergamotene, β-trans-bergamotene, and (Z)-exo-α-bergamotenal.
Methodologies for Assessing and Comparing Pheromonal Activity
To rigorously compare the activity of different stereoisomers, a multi-tiered experimental approach is essential. This ensures that an observed effect is both physiologically real (detected by the insect's antenna) and behaviorally relevant (capable of modifying the insect's actions).
Gas Chromatography-Electroantennographic Detection (GC-EAD)
The first step in identifying biologically active compounds from a natural extract or synthetic mixture is often GC-EAD.[9] This technique couples the separating power of gas chromatography (GC) with the sensitivity of an insect's antenna as a biological detector.
Causality Behind the Method: The GC separates a complex mixture into its individual chemical components over time. The column effluent is split, with one stream going to a standard chemical detector (like a Flame Ionization Detector, FID) and the other passing over an excised insect antenna.[10] When a compound that the antenna's olfactory neurons can detect elutes from the column, the neurons depolarize, creating a measurable voltage change (an EAG response).[11] By aligning the FID chromatogram with the EAD signal, we can pinpoint exactly which compounds in the mixture are physiologically active.[12]
Caption: High-level workflow for GC-EAD analysis.
Electroantennography (EAG) for Potency Screening
Once active compounds are identified, EAG can be used as a rapid screening tool to compare the relative potency of different synthetic stereoisomers.[13]
Protocol: Standard EAG Screening
-
Antenna Preparation: An insect is immobilized (e.g., by chilling), and an antenna is carefully excised at the base.[14] The head may be used as the reference point, or both ends of the antenna can be used.[15]
-
Mounting: The antenna is mounted between two electrodes using conductive gel or saline-filled glass capillaries.[11][15] The reference electrode is connected to the base of the antenna (or head), and the recording electrode is connected to the distal tip.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Test compounds (stereoisomers) are dissolved in a solvent (e.g., hexane) at various concentrations and applied to a filter paper strip inside a pipette.
-
Puffing: A puff of air (typically 0.5-2 seconds) is injected through the pipette into the continuous airstream, delivering the odorant to the antenna.[16]
-
Recording & Analysis: The voltage change (in millivolts) across the antenna is amplified and recorded. The amplitude of the depolarization is measured. To allow for comparison across different preparations, responses are often normalized relative to a standard compound (e.g., a known pheromone component or general odorant) or the solvent control.
-
Self-Validation: A solvent-only puff (blank) must be included to ensure the response is due to the compound, not pressure changes or solvent. A standard compound should be puffed periodically to check for degradation of the antenna's sensitivity over time.
Behavioral Assays: The Y-Tube Olfactometer
A physiological response (EAG) does not guarantee a behavioral one. Behavioral assays are critical to confirm whether an isomer acts as an attractant, repellent, or is inert. The Y-tube olfactometer is a standard choice-based assay.[17][18]
Causality Behind the Method: The Y-tube presents the insect with a choice between two air streams.[17] By introducing a test compound into one arm and a control (solvent only) into the other, the insect's preference can be quantified. A statistically significant preference for the test compound's arm indicates attraction.
Protocol: Y-Tube Olfactometer Assay
-
Setup: A Y-shaped glass tube is positioned with the two arms pointing towards a light source to encourage movement.[19] A pump pushes charcoal-filtered, humidified air through both arms at a controlled flow rate.[20]
-
Odor Source: The test stereoisomer (on filter paper) is placed in a chamber connected to one arm's air supply. An identical chamber with a solvent-treated filter paper is connected to the other arm (Control).
-
Insect Release: A single insect is introduced at the base of the Y-tube's stem.
-
Observation: The insect is given a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a set distance into one of the arms.
-
Data Collection: The number of insects choosing the test arm versus the control arm is recorded. Insects that do not make a choice within the time limit are excluded from the analysis.
-
Self-Validation: The positions of the test and control arms are swapped after every few trials to control for any positional bias. The entire apparatus must be meticulously cleaned with solvent and baked between testing different isomers to prevent cross-contamination. Statistical analysis (e.g., Chi-squared test) is used to determine if the observed choice distribution is significantly different from a 50:50 random distribution.
Caption: Experimental setup for a Y-tube olfactometer bioassay.
Comparative Analysis of Pheromonal Activity
The following table summarizes the known pheromonal activities of specific bergamotene stereoisomers based on published experimental data.
| Stereoisomer | Insect Species | Type of Pheromone | Observed Behavioral Response | Source(s) |
| α-trans-Bergamotene | Melittobia digitata (parasitic wasp) | Male-produced sex attractant | Female attraction (part of a blend) | [21] |
| β-trans-Bergamotene | Melittobia digitata (parasitic wasp) | Male-produced sex attractant | Strong female attraction (major component) | [4][21] |
| α-trans-Bergamotene | Nicotiana attenuata (plant emission for) Manduca sexta (tobacco hawk moth) | Kairomone (plant volatile) | Night: Pollinator attraction to flowersDay: Predator attraction to leaves with herbivore eggs/larvae | [4] |
| (Z)-exo-α-Bergamotenal | Eysarcoris parvus (white-spotted spined bug) | Sex pheromone component | Attraction (specifics require further study) | [1][22] |
Field-Proven Insights:
-
Synergy and Ratios are Key: In the case of the parasitic wasp Melittobia digitata, both α- and β-trans-bergamotene were identified as active components of the male's sex pheromone.[21] While β-trans-bergamotene is the major component, the natural blend is most effective. This highlights a common principle in chemical ecology: the behavioral response is often tuned to a specific ratio of several compounds, not just a single molecule.[23]
-
Context-Dependent Activity: The role of α-trans-bergamotene in the interaction between the tobacco plant and the hawk moth is a masterful example of evolutionary adaptation.[4] The same molecule can be used to send two entirely different messages ("reward" vs. "danger") depending on the time of day and the tissue from which it is released. This underscores the importance of studying pheromonal activity within a relevant ecological context.
-
Structural Specificity: The synthesis of (Z)-exo-α-bergamotenal was necessary to confirm its identity as a pheromone component for the white-spotted spined bug.[22] This demonstrates that not only is the core bergamotene structure important, but so are the functional groups attached to it and their geometric configuration (Z vs. E).
Conclusion and Future Perspectives
The study of bergamotene stereoisomers provides a clear and compelling case for the importance of stereochemistry in pheromonal communication. Experimental evidence shows that different isomers possess distinct biological activities, ranging from being the primary attractant to a synergistic component of a complex blend.
The workflow of GC-EAD, followed by EAG screening and conclusive behavioral assays, represents a robust paradigm for dissecting the activity of these and other semiochemicals. For researchers in drug development and pest management, these findings are critical. The development of effective lures for trapping or mating disruption relies on the synthesis of the correct, most active stereoisomer. Using a racemic mixture or an incorrect isomer could lead to inefficient or entirely ineffective products.
Future research should focus on identifying the specific olfactory receptors that bind these bergamotene stereoisomers. Such studies will provide a molecular-level understanding of the structure-activity relationships observed and could pave the way for the computational design of novel, highly specific pest control agents.
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Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]
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Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). trans-α-Bergamotene. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography-electroantennographic detection (GC-EAD) traces from analysis of hexane extracts... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Y-tube olfactometer setup. [Image]. Retrieved from [Link]
- Mori, K. (2007). Stereochemical studies on pheromonal communications. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Published by PMC - NIH.
- Alizadeh, B. H., et al. (2002). Synthesis of the racemate of (Z)-exo-alpha-bergamotenal, a pheromone component of the white-spotted spined bug, Eysarcoris parvus Uhler. Bioscience, Biotechnology, and Biochemistry. Published by PubMed.
- Jumeily, D., & Jackson, D. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. Published by PMC - NIH.
- Riffell, J. A., et al. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution.
- Haverkamp, A., et al. (2022). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD)
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Microbe Investigations. (n.d.). Y-tube Olfactometer Mosquito Repellent Testing Services. Retrieved from [Link]
- LibreTexts Chemistry. (2021). Some Examples of the Importance of Stereoisomerism to Biology. Biological Stereospecificity.
- Cruz-López, L., et al. (2016). Antennal Sensilla and Electrophysiological Response of Male and Female Spodoptera frugiperda to Conspecific Sex Pheromone and Plant Odors. Annals of the Entomological Society of America.
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Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]
- Nigerian Medicinal Plants Project D
- Zhang, A., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ. Published by PMC - NIH.
- Fleischer, J., et al. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience.
- BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene.
- Turlings, T. C. J., et al. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Physiological Entomology.
- Mori, K. (2006). Significance of chirality in pheromone science. In The Chemical Record.
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- Annaz, H., et al. (2023).
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A Senior Application Scientist's Guide to Distinguishing Constitutional Isomers of Bergamotene by Mass Spectrometry
For researchers, scientists, and drug development professionals working with complex natural product mixtures, the precise identification of constitutional isomers presents a significant analytical challenge. These molecules share the same molecular formula and thus the same nominal mass, rendering them indistinguishable by low-resolution mass spectrometry alone. Bergamotene, a sesquiterpene with the molecular formula C15H24, is a prime example of this analytical hurdle.[1] It exists as two primary constitutional isomers, α-bergamotene and β-bergamotene, which differ solely in the position of a carbon-carbon double bond.[1] This subtle structural variance has significant implications for their chemical reactivity and biological activity, making their unambiguous identification critical in fields ranging from flavor and fragrance chemistry to pharmaceutical research.
This guide provides an in-depth comparison of α- and β-bergamotene, detailing how their distinct structures give rise to unique fragmentation patterns in electron ionization mass spectrometry (EI-MS). We will explore the underlying fragmentation mechanisms and provide a robust gas chromatography-mass spectrometry (GC-MS) protocol for their effective separation and identification.
The Structural Nuances of Bergamotene Isomers
The key to distinguishing α- and β-bergamotene lies in the location of their double bond within the bicyclo[3.1.1]heptane framework.
-
α-Bergamotene: Possesses an endocyclic double bond, situated within the six-membered ring of the bicyclic system.
-
β-Bergamotene: Features an exocyclic double bond, where one of the carbon atoms of the double bond is part of the ring system, and the other is external to it.
This seemingly minor difference in unsaturation profoundly influences the stability of the molecular ion and directs the subsequent fragmentation pathways upon electron ionization.
Decoding the Mass Spectra: A Tale of Two Fragmentation Patterns
Under electron ionization (EI) at a standard energy of 70 eV, both α- and β-bergamotene will produce a molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 204. However, the relative abundance of this peak and the pattern of fragment ions will differ significantly, providing the basis for their differentiation.
Key Differentiating Fragments
| m/z Value | Proposed Fragment | Relative Abundance in α-Bergamotene | Relative Abundance in β-Bergamotene | Discriminatory Power |
| 204 | [C15H24]•+ (Molecular Ion) | Lower | Higher | Moderate |
| 136 | [C10H16]•+ | Prominent | Low to negligible | High |
| 121 | [C9H13]+ | High | Moderate | Moderate |
| 105 | [C8H9]+ | Moderate | Moderate | Low |
| 93 | [C7H9]+ | High | High | Low |
| 69 | [C5H9]+ | Moderate | High | Moderate |
| 41 | [C3H5]+ | Moderate | High | Moderate |
Note: Relative abundances are generalized and can vary slightly based on instrumentation and analytical conditions.
Mechanistic Insights into Fragmentation Differences
The distinct fragmentation patterns of α- and β-bergamotene are a direct consequence of their structural differences, which favor specific fragmentation reactions.
The endocyclic double bond in α-bergamotene makes it a prime candidate for a Retro-Diels-Alder (RDA) reaction upon ionization.[2] This pericyclic reaction involves the cleavage of two bonds within the six-membered ring, resulting in the formation of a neutral diene and a charged dienophile (or vice-versa). In the case of α-bergamotene, the RDA fragmentation is a highly favorable pathway that leads to the characteristic and abundant fragment ion at m/z 136 .[2]
Caption: Dominant fragmentation pathways for β-bergamotene.
Experimental Protocol: GC-MS Analysis of Bergamotene Isomers
To reliably distinguish between α- and β-bergamotene, a well-optimized Gas Chromatography-Mass Spectrometry (GC-MS) method is essential. The chromatographic separation of the isomers prior to their introduction into the mass spectrometer allows for the acquisition of clean, individual mass spectra, confirming their identity.
Sample Preparation
-
Standard Preparation: Prepare individual standard solutions of α-bergamotene and β-bergamotene (if available) in a volatile solvent such as hexane or ethyl acetate at a concentration of approximately 100 µg/mL. Prepare a mixed standard solution containing both isomers at the same concentration.
-
Sample Extraction (for natural products): For the analysis of bergamotene in essential oils or plant extracts, a simple dilution in hexane is often sufficient. A dilution factor of 1:100 (v/v) is a good starting point. Ensure the final concentration is within the linear range of the instrument.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for the separation of bergamotene isomers on a standard GC-MS system. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Oven Temperature Program | - Initial temperature: 60 °C, hold for 2 minutes- Ramp: 5 °C/min to 180 °C- Ramp: 20 °C/min to 280 °C, hold for 5 minutes |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-350 |
| Solvent Delay | 3 minutes |
Data Analysis
-
Retention Time Confirmation: Analyze the individual and mixed standards to determine the retention times for α- and β-bergamotene. Due to its slightly more compact structure, α-bergamotene typically elutes slightly earlier than β-bergamotene on a non-polar column.
-
Mass Spectral Library Matching: Compare the acquired mass spectra of the separated isomers against a comprehensive mass spectral library such as the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry for confirmation. [3][4]3. Manual Spectral Interpretation: Critically evaluate the mass spectra for the key differentiating ions discussed above. The presence of a significant peak at m/z 136 is a strong indicator of α-bergamotene, while its absence and a more prominent molecular ion peak suggest the presence of β-bergamotene.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Bergamotene Isomer Quantification
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of natural product analysis and pharmaceutical development, the precise quantification of isomeric compounds is a critical challenge. Bergamotene, a bicyclic sesquiterpene hydrocarbon, exists as various isomers, with α-bergamotene and β-bergamotene being of significant interest due to their presence in numerous essential oils and their potential biological activities.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of bergamotene isomers, grounded in the principles of scientific integrity and method validation.
The Analytical Imperative: Why Isomer-Specific Quantification Matters
The structural similarity of bergamotene isomers presents a significant analytical hurdle. Co-elution is a common issue in chromatographic analyses of complex mixtures like essential oils, making accurate quantification of individual isomers challenging. However, the biological activity and physicochemical properties of isomers can differ substantially. Therefore, a validated, isomer-specific quantification method is not merely an academic exercise; it is a prerequisite for:
-
Quality Control of Raw Materials: Ensuring the consistency and quality of essential oils and botanical extracts used in pharmaceutical and nutraceutical products.
-
Pharmacological and Toxicological Studies: Accurately correlating biological activity with specific isomer concentrations.
-
Process Optimization: Monitoring the formation and stability of bergamotene isomers during extraction, formulation, and storage.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA for well-characterized and controlled drug substances and products.[2]
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques
The two primary analytical techniques for the quantification of volatile and semi-volatile compounds like bergamotene isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific analytical needs, the complexity of the sample matrix, and the desired performance characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analysis
GC-MS is the most widely used technique for the analysis of terpenes and sesquiterpenes due to its high resolution, sensitivity, and the structural information provided by the mass spectrometer.[3]
Principle of Operation: In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their volatility and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification and quantification.
Key Strengths for Bergamotene Analysis:
-
High Separation Efficiency: Capillary GC columns offer excellent resolution, which is crucial for separating structurally similar isomers.
-
High Sensitivity: Modern GC-MS systems can achieve low limits of detection (LOD) and quantification (LOQ), enabling the analysis of trace amounts of bergamotene isomers.
-
Definitive Identification: The mass spectrum provides unambiguous identification of the analytes, even in complex matrices.
Alternative Detector: Flame Ionization Detector (FID)
For routine quantitative analysis where definitive identification is not the primary goal, a Flame Ionization Detector (FID) can be used with GC.[4][5][6] GC-FID is often simpler, more robust, and less expensive than GC-MS.[5][6] It provides a response that is proportional to the mass of carbon in the analyte, making it suitable for quantification with proper calibration.[5]
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC is the dominant technique for volatile compounds, HPLC offers a viable alternative, particularly for less volatile sesquiterpenes or when derivatization is employed to enhance detection.[7]
Principle of Operation: In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the differential interactions of the analytes with the stationary phase. Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measure the absorbance of the analytes at specific wavelengths.
Key Strengths and Considerations for Bergamotene Analysis:
-
Room Temperature Analysis: Avoids potential thermal degradation of sensitive compounds that can occur at the high temperatures used in GC.
-
Versatility in Stationary Phases: A wide variety of stationary phases are available, offering different selectivities for isomer separation.
-
Challenges in Detection: Bergamotene isomers lack a strong chromophore, which can result in lower sensitivity with UV-Vis detection compared to GC-MS. Derivatization may be necessary to improve detectability.
-
Chiral Separations: HPLC with chiral stationary phases is a powerful tool for separating enantiomers, which can be a significant challenge in terpene analysis.[7][8]
Validation of Analytical Methods: Ensuring Trustworthy Data
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The validation process involves a series of experiments to evaluate the performance characteristics of the method. The International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.
The Validation Workflow
The following diagram illustrates the key stages and parameters involved in the validation of an analytical method for bergamotene isomer quantification.
Key Validation Parameters and Their Significance
| Parameter | Causality and Experimental Rationale |
| Specificity | Why: To ensure that the analytical signal is solely from the bergamotene isomers and not from other components in the sample matrix (e.g., other terpenes, degradation products, or matrix components). How: Analyze blank matrix samples, spiked matrix samples, and samples containing potential interferences. For GC-MS, the specificity is enhanced by the unique mass fragmentation patterns of the isomers. |
| Linearity | Why: To demonstrate that the analytical response is directly proportional to the concentration of the bergamotene isomers over a defined range. This is fundamental for accurate quantification. How: Prepare a series of calibration standards at different concentrations and analyze them. Plot the response versus concentration and determine the correlation coefficient (r²) and the equation of the line. |
| Range | Why: To define the concentration interval over which the method is precise, accurate, and linear. The range should encompass the expected concentrations of the bergamotene isomers in the samples. How: The range is typically established from the linearity studies. |
| Accuracy | Why: To determine the closeness of the measured value to the true value. It reflects the systematic error of the method. How: Perform recovery studies by spiking a blank matrix with known amounts of bergamotene isomer standards at different concentration levels (e.g., low, medium, and high). Calculate the percentage recovery. |
| Precision | Why: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method. How: Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day, with the same analyst and equipment. Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or with different equipment. Expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | Why: To determine the lowest concentration of bergamotene isomers that can be reliably detected, but not necessarily quantified, by the method. How: Can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | Why: To determine the lowest concentration of bergamotene isomers that can be quantified with acceptable precision and accuracy. How: Can be estimated based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | Why: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. How: Introduce small changes to method parameters such as GC oven temperature ramp rate, injection volume, or HPLC mobile phase composition and observe the effect on the results. |
Comparative Performance Data: GC-MS vs. HPLC
The following table summarizes typical performance data for the quantification of sesquiterpenes using GC-MS and HPLC. It is important to note that these values are illustrative and the actual performance will depend on the specific instrumentation, method parameters, and sample matrix.
| Validation Parameter | GC-MS (Typical Values for Sesquiterpenes) | HPLC-DAD (Typical Values for Terpenes) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (RSD) | < 15% | < 10% |
| LOD | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| LOQ | 0.05 - 0.5 µg/mL | 0.5 - 5 µg/mL |
| Robustness | Generally robust to small changes in temperature and flow rate. | Can be sensitive to changes in mobile phase composition and pH. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the development and validation of analytical methods for bergamotene isomer quantification. Optimization will be required for specific sample types and instrumentation.
Protocol 1: GC-MS Method for Bergamotene Isomer Quantification
This protocol is based on established methods for terpene analysis in essential oils.[3][4]
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the essential oil or extract into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent (e.g., hexane or ethyl acetate).
- If necessary, perform a further dilution to bring the concentration of bergamotene isomers within the calibration range.
- Filter the solution through a 0.22 µm syringe filter before injection.
2. GC-MS Operating Conditions:
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL (splitless or with an appropriate split ratio).
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp to 180 °C at 3 °C/min.
- Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Calibration:
- Prepare a stock solution of α-bergamotene and β-bergamotene standards of known purity.
- Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range.
- Analyze each calibration standard in triplicate.
- Construct a calibration curve by plotting the peak area against the concentration for each isomer.
4. Data Analysis:
- Identify the peaks for α-bergamotene and β-bergamotene based on their retention times and mass spectra.
- Integrate the peak areas for each isomer in the sample chromatograms.
- Calculate the concentration of each isomer using the calibration curve.
Protocol 2: HPLC-DAD Method for Sesquiterpene Isomer Quantification
This protocol is a general approach for the analysis of less volatile terpenes and may require derivatization for enhanced sensitivity of bergamotene.
1. Sample Preparation:
- Accurately weigh approximately 200 mg of the essential oil or extract into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC-DAD Operating Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:
- 0-10 min: 60% Acetonitrile
- 10-20 min: 60% to 90% Acetonitrile
- 20-25 min: 90% Acetonitrile
- 25-30 min: 90% to 60% Acetonitrile
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.
- DAD Detection: Monitor at a wavelength where bergamotene shows some absorbance (e.g., 210 nm), and acquire spectra from 200-400 nm to check for peak purity.
3. Calibration and Data Analysis:
- Follow the same procedure as described for the GC-MS method.
Logical Relationships in Method Validation
The following diagram illustrates the hierarchical and interconnected nature of the validation parameters.
Conclusion: A Pathway to Reliable Isomer Quantification
The accurate quantification of bergamotene isomers is a challenging but essential task in pharmaceutical development and quality control. Both GC-MS and HPLC offer viable analytical solutions, each with its own set of advantages and limitations. GC-MS is generally the preferred method due to its high sensitivity and specificity for volatile sesquiterpenes. However, HPLC can be a valuable tool, particularly for chiral separations.
Regardless of the chosen technique, a rigorous method validation based on ICH and FDA guidelines is paramount to ensure the generation of reliable and trustworthy data. By carefully considering the validation parameters and their underlying scientific principles, researchers and scientists can develop and implement robust analytical methods that meet the highest standards of scientific integrity and regulatory compliance.
References
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High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector. (n.d.). MDPI. Retrieved from [Link]
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- Périssé, C., & Le, C. (2016). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Methods in Enzymology, 576, 239-261.
- Lund, E. D., & Bryan, W. L. (1977). Analysis of the Terpene and Sesquiterpene Hydrocarbons in Some Citrus Oils. Journal of Agricultural and Food Chemistry, 25(6), 1245–1249.
- González-Mas, M. C., Rambla, J. L., López-Gresa, M. P., Blázquez, M. A., & Granell, A. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science, 10, 12.
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Chirality and the Separation of Enantiomers by Liquid Chromatography. (2018, January 4). YouTube. Retrieved from [Link]
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DoE-Optimized GC–FID Method for Robust Terpene Profiling in Essential Oils. (2024, January 23). Spectroscopy. Retrieved from [Link]
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trans-α-Bergamotene. (n.d.). NIST WebBook. Retrieved from [Link]
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Separating mirrored molecules. (n.d.). Chiralpedia. Retrieved from [Link]
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Terpene Testing and Profiling of Cannabis Using Gas Chromatography. (n.d.). SCION Instruments. Retrieved from [Link]
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Terpene Analysis in Cannabis and Hemp by Gas Chromatography. (n.d.). Ellutia. Retrieved from [Link]
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Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. (2023, September 27). Restek. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Synthesized α-cis-Bergamotene
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity, sensory properties, and overall safety profile. In the realm of terpene chemistry, α-cis-bergamotene, a bicyclic sesquiterpenoid found in various essential oils, presents a compelling case for the rigorous assessment of its enantiomeric purity. Whether arising from a novel synthetic route or isolated from a natural source, confirming the enantiomeric composition is paramount for ensuring product consistency, efficacy, and authenticity.
This guide provides an in-depth, comparative analysis of the methodologies available for determining the enantiomeric excess (e.e.) of synthesized α-cis-bergamotene. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish the principles of self-validating systems, and ground our discussion in authoritative references.
The Stereochemical Significance of α-cis-Bergamotene
α-cis-Bergamotene possesses multiple chiral centers, giving rise to a pair of non-superimposable mirror images known as enantiomers. The biological and olfactory properties of these enantiomers can differ significantly. For instance, the distinct scents associated with the enantiomers of other terpenes, such as limonene ((R)-(+)-limonene smells of oranges, while (S)-(-)-limonene has a turpentine-like odor), underscore the importance of stereoisomeric purity. In a therapeutic context, one enantiomer may exhibit the desired pharmacological effect, while the other could be inactive or even elicit adverse reactions.
The natural biosynthesis of bergamotenes from farnesyl pyrophosphate is an enzymatic process that typically yields a high degree of stereoselectivity, producing predominantly one enantiomer.[1] In contrast, synthetic routes, unless specifically designed to be enantioselective, often result in a racemic mixture (a 50:50 ratio of enantiomers).[2] Therefore, the ability to accurately quantify the enantiomeric composition serves as a critical quality control parameter for synthesized α-cis-bergamotene, verifying the success of an asymmetric synthesis or detecting potential adulteration of natural extracts.
Primary Method: Chiral Gas Chromatography (GC)
For volatile and semi-volatile compounds like α-cis-bergamotene, chiral gas chromatography (GC) stands as the gold standard for enantiomeric purity analysis. This technique leverages the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP) within the GC column, leading to differential retention times and, consequently, their separation.[3]
The Power of Cyclodextrin-Based Stationary Phases
The most effective and widely used CSPs for the separation of terpene enantiomers are based on derivatized cyclodextrins.[4][5] Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[6] This unique geometry allows them to form inclusion complexes with analytes of appropriate size and polarity. By modifying the hydroxyl groups on the cyclodextrin rim with various substituents, a chiral environment is created, enabling the separation of enantiomers.[7]
Experimental Protocol: Enantiomeric Purity of α-cis-Bergamotene by Chiral GC-MS
This protocol provides a robust starting point for the analysis of α-cis-Bergamotene. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized α-cis-bergamotene.
-
Dissolve the sample in 1 mL of a high-purity solvent such as hexane or ethyl acetate.
-
If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Chiral GC Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar β-cyclodextrin-based column.
-
Injector: Split/Splitless, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Identify the peaks corresponding to the α-cis-bergamotene enantiomers based on their retention times and mass spectra.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Comparative Analysis of Analytical Techniques
While chiral GC is the predominant method, a comprehensive guide necessitates a comparison with alternative techniques.
| Technique | Principle | Advantages | Disadvantages | Applicability to α-cis-Bergamotene |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase.[3] | High resolution, high sensitivity, well-established for volatile compounds. | Requires sample volatility and thermal stability. | Primary and recommended method. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.[8] | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Can be more complex to develop methods, may require derivatization. | Feasible, but less common for volatile terpenes. May be useful for less volatile derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer.[9] | Rapid analysis, provides structural information. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations. | Can be used for highly concentrated samples or as a complementary technique. |
In-Depth Look at Alternative Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful tool for enantiomeric separation, particularly for non-volatile or thermally sensitive molecules.[8] While less common for a volatile sesquiterpene like α-cis-bergamotene, it could be a viable option, especially for derivatized forms of the molecule. The separation mechanism is analogous to chiral GC, relying on a chiral stationary phase to induce differential retention of the enantiomers. Polysaccharide-based CSPs are frequently employed in chiral HPLC.[10] A significant advantage of HPLC is the wide variety of available stationary and mobile phases, offering a high degree of flexibility in method development.
Nuclear Magnetic Resonance (NMR) with Chiral Additives
NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation.[9] This is typically achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers, which can lead to the resolution of previously overlapping signals in the NMR spectrum. The ratio of the integrated areas of these newly resolved signals directly corresponds to the enantiomeric ratio. While this method is often faster than chromatography, it generally requires a higher concentration of the analyte and may not achieve the same level of accuracy for very high or very low enantiomeric excesses.
Ensuring Trustworthiness: The Imperative of Method Validation
A cornerstone of scientific integrity is the validation of analytical methods to ensure they are fit for their intended purpose. For the determination of enantiomeric purity, validation should address several key parameters as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[6]
Key Validation Parameters for Chiral Purity Methods:
-
Specificity: The ability to assess unequivocally the analyte in the presence of other components, including the other enantiomer and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Chiral GC-MS Analysis Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of alpha-cis-Bergamotene
Introduction: As a bicyclic sesquiterpene found in various plant essential oils, alpha-cis-Bergamotene is a valuable compound in fragrance, flavor, and pharmaceutical research.[1][2] Its unique chemical properties, however, necessitate a rigorous and informed approach to its disposal. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is not merely a matter of best practice but a fundamental component of regulatory compliance and responsible chemical stewardship.
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent hazards of this compound is critical to appreciating the causality behind its specific disposal requirements. Its risk profile dictates every procedural step, from initial collection to final disposal. The primary hazards are flammability, aspiration toxicity, skin irritation, and aquatic toxicity.
-
Flammability: Classified as a Category 3 flammable liquid, this compound and its vapors can ignite. This property mandates that it be kept away from all potential ignition sources—such as open flames, sparks, and hot surfaces—and that its waste containers remain sealed to prevent the accumulation of flammable vapors.[3]
-
Aspiration Hazard: This compound is designated as an Aspiration Hazard Category 1, meaning it can be fatal if swallowed and subsequently enters the airways. This is a crucial factor in emergency first aid (vomiting must not be induced) and underscores the need for secure containment to prevent accidental ingestion.[4]
-
Skin and Eye Irritation: As a skin irritant (Category 2), prolonged contact can lead to redness and degreasing of the skin.[4][5] It also causes serious eye irritation.[4] This necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.
-
Environmental Toxicity: this compound is classified as harmful to aquatic life. This is the primary reason why it must never be disposed of down the drain or released into the environment.[4][5] Standard wastewater treatment systems are not designed to handle such chemical compounds, leading to potential ecological damage.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₄ | [2][4] |
| Molecular Weight | 204.35 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Flash Point | 95 °C (203 °F) | [4] |
| Boiling Point | ~260 °C (500 °F) | [4][6] |
| Solubility | Insoluble in water; Soluble in ethanol | [4] |
| GHS Hazard Codes | H226, H304, H315, H402 |
Core Principles of Compliant Chemical Disposal
Before proceeding to the specific protocol, it is essential to ground our actions in four core principles that govern all hazardous waste management in a laboratory setting.
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. Plan experiments to use the minimum required quantity of this compound.
-
Segregation: Never mix incompatible waste streams.[7][8] this compound waste should be collected separately from other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
-
Containment & Labeling: All chemical waste must be stored in appropriate, leak-proof containers that are kept closed and clearly labeled.[3][9] This prevents spills, reduces exposure, and ensures proper handling by waste management personnel.
-
Regulatory Adherence: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[10][11] Your institution's EH&S department is the ultimate authority on these matters.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the routine collection and disposal of this compound waste.
Experimental Protocol: Waste Collection and Accumulation
-
Step 1: Immediate Waste Collection
-
1.1 Rationale: To minimize exposure and prevent spills, waste should be managed at the point of generation.
-
1.2 Procedure: Designate a specific, labeled waste container for this compound before starting any experiment. Collect all waste, including rinsate from cleaning glassware, directly into this container.[12]
-
-
Step 2: Container Selection and Labeling
-
2.1 Rationale: The container must be chemically compatible to prevent degradation and leaks, and the label must accurately communicate the contents and hazards.
-
2.2 Procedure:
-
Use a sturdy, sealable container made of glass or a compatible plastic.[11] Ensure it has a screw-top cap.
-
Affix a "HAZARDOUS WASTE" label provided by your institution's EH&S office.
-
Clearly list all constituents by their full chemical name, including "this compound" and any solvents, with their approximate percentages.[11] Do not use abbreviations.
-
Indicate the relevant hazards (e.g., Flammable, Irritant).
-
-
-
Step 3: Short-Term Accumulation in a Satellite Area
-
3.1 Rationale: Regulations permit the temporary storage of hazardous waste in designated "Satellite Accumulation Areas" (SAAs) within the laboratory.
-
3.2 Procedure:
-
Store the sealed and labeled waste container in your lab's designated SAA.[9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored away from heat, open flames, or any potential ignition sources.[3][4]
-
Provide secondary containment (e.g., a spill tray) to capture any potential leaks.[8]
-
Keep the container closed at all times except when adding waste.[11][13]
-
-
-
Step 4: Arranging for Final Disposal
-
4.1 Rationale: Final disposal must be handled by trained professionals in accordance with strict regulations.
-
4.2 Procedure:
-
Once the container is full or you are finished generating this waste stream, contact your institution's EH&S or equivalent safety office to schedule a waste pickup.[9][11]
-
Do not attempt to dispose of the chemical yourself. Laboratory personnel are responsible for proper collection, labeling, and storage, while the EH&S office manages the final disposal through licensed contractors.[13]
-
-
Emergency Protocol: Managing Spills
Accidental spills require immediate and correct action to mitigate risks.
-
Step 1: Alert Personnel and Control Ignition Sources
-
Immediately alert others in the area and extinguish any open flames or potential sources of ignition.
-
-
Step 2: Don Appropriate PPE
-
Wear, at a minimum, chemical-resistant gloves (nitrile is often suitable, but check compatibility), safety goggles or a face shield, and a lab coat.[4]
-
-
Step 3: Contain and Absorb the Spill
-
Step 4: Collect and Dispose of Contaminated Material
-
Carefully scoop the absorbed material into a designated waste container.
-
Label the container as "Spill Debris containing this compound" and list any other chemicals involved.
-
Manage this container as hazardous waste and arrange for pickup via your EH&S office.
-
-
Step 5: Decontaminate the Area
-
Clean the spill area according to your lab's established procedures, collecting all cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the proper disposal of this compound.
Caption: Diagram 1: this compound Disposal Workflow
References
-
BASF. (2020). Safety Data Sheet: TRANS-ALPHA-BERGAMOTENE 80%. [Link]
-
ResearchGate. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Bergamotene. PubChem Compound Database. [Link]
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Vision Environmental. (2022). How to Safely Dispose of Flammable Liquids. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]
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University of Pittsburgh Environmental Health & Safety. (2023). Guidelines for Flammable Liquid Disposal. [Link]
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Personal protective equipment for handling alpha-CIS-BERGAMOTENE
An Expert's Guide to the Safe Handling of alpha-cis-Bergamotene: Essential Protective Measures and Protocols
The Hazard Profile of this compound
This compound (C₁₅H₂₄) is a volatile sesquiterpene found in the essential oils of various plants.[1] While specific toxicity data for this isomer is limited, its classification as a volatile organic compound and terpene necessitates stringent handling protocols.[2] The primary hazards are associated with its physical and chemical properties. It is a combustible liquid that can cause skin and serious eye irritation.[3] Inhalation of its vapors may lead to respiratory irritation, and it is considered harmful if swallowed.[3]
Key Chemical and Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄ | [1][3][4] |
| Molecular Weight | ~204.35 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [3][6] |
| Boiling Point | ~260 °C | [3][6] |
| Solubility | Insoluble in water; soluble in ethanol | [3][6] |
| Hazards | Combustible, Skin/Eye Irritant, Harmful if Swallowed |[3] |
Core Directive: A Risk-Based Operational Workflow
The cornerstone of laboratory safety is a multi-layered approach that prioritizes engineering controls, followed by administrative procedures, and finally, personal protective equipment (PPE). PPE should never be the sole line of defense but rather the final barrier protecting the user. The following workflow illustrates the critical steps for safely handling this compound.
Caption: A comprehensive workflow for the safe handling of this compound.
Personal Protective Equipment (PPE): The Final Barrier
The selection and proper use of PPE are critical for minimizing exposure risks when engineering and administrative controls cannot eliminate the hazard entirely.
| Protection Area | Required PPE | Scientific Rationale & Causality |
| Eye & Face | Chemical Splash Goggles or a Face Shield | The compound is a known eye irritant.[3] Goggles provide a seal against vapors and splashes, which is a protection level that standard safety glasses do not offer. A face shield may be required if there is a significant splash potential.[7] |
| Hands | Chemical-resistant Nitrile Gloves | Prevents direct skin contact, mitigating the risk of skin irritation and potential dermatitis from prolonged exposure.[3][6][8] |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from incidental contact and minor spills.[2][9] |
| Respiratory | Work within a Chemical Fume Hood | As a volatile terpene, this compound can easily generate vapors.[10][11] A fume hood is the primary engineering control to capture these vapors at the source and prevent inhalation.[9] A respirator with an organic vapor cartridge may be required only if work outside a fume hood is unavoidable and ventilation is inadequate.[3] |
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Select the appropriate size and fasten it completely.
-
Eye Protection: Put on chemical splash goggles. Adjust for a snug fit.
-
Gloves: Select the correct size of nitrile gloves. Inspect for any defects. Pull the glove cuffs over the sleeves of the lab coat to create a seal.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both in a designated waste container.
-
Lab Coat: Unfasten the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures: A Plan for the Unexpected
Preparedness is paramount. All personnel must be familiar with the location of safety equipment (showers, eyewash stations, spill kits) and emergency protocols.
First Aid for Exposure
| Exposure Route | Immediate First Aid Action |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or symptoms persist, seek immediate medical attention.[3][12] |
| Skin Contact | Promptly remove any contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[3][13] |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[3][6][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[3][13] |
Spill Response Plan
-
Alert & Evacuate: Immediately alert personnel in the area. Evacuate the immediate vicinity.
-
Control Ignition Sources: As the material is combustible, eliminate all nearby ignition sources.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Absorb: Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Operational Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.[3]
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. Collect all contaminated solids (gloves, wipes, absorbent) and liquids in separate, compatible, and clearly labeled hazardous waste containers.
-
Labeling: Ensure containers are labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Keep waste containers securely closed and stored in a designated satellite accumulation area until pickup.
-
Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from your EHS department.
This guide provides a foundational framework for safety. Always consult the most current Safety Data Sheet (SDS) for this compound and your institution-specific chemical hygiene plan before beginning any work.
References
- BASF. (2020). Safety Data Sheet: TRANS-ALPHA-BERGAMOTENE 80%.
- El Bouhssini, M., & Sobeh, M. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition.
-
Wikipedia. Bergamotene. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB006612). Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
The Good Scents Company. cis-alpha-bergamotene. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
